2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFSQOCKQVECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351425 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15420-02-7 | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15420-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole chemical structure and properties
An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: A Versatile Heterocyclic Building Block
Foreword: The Architectural Elegance of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged" scaffold. Its unique combination of electronic properties, metabolic stability, and rigid, coplanar geometry has made it a cornerstone in fields as diverse as medicinal chemistry, materials science, and supramolecular engineering. When this robust core is symmetrically flanked by two 4-pyridyl moieties, the resultant molecule—this compound—transforms into a highly versatile and predictable building block. The pyridyl nitrogen atoms provide ideal coordination sites, while the electron-deficient oxadiazole core imparts favorable electron-transporting and photophysical characteristics.
This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of data. It is designed for the practicing researcher, offering insights into the causality behind its synthesis, the rationale for its characterization, and the structural features that dictate its diverse applications.
Part 1: Molecular Architecture and Physicochemical Profile
Chemical Identity and Structure
The defining feature of this compound is its elegant symmetry. A central, five-membered 1,3,4-oxadiazole ring is connected at the 2- and 5-positions to the C4 position of two pyridine rings. This linear, rigid structure is fundamental to its utility as a molecular linker or "strut" in larger assemblies.
Crystal structure analysis confirms that the molecule is nearly planar, with only a slight dihedral angle between the central oxadiazole and the terminal pyridyl rings[1][2]. This planarity facilitates efficient π-π stacking interactions in the solid state, a critical feature for charge transport in organic electronics[1][3].
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | [4] |
| CAS Number | 15420-02-7 | [4][5] |
| Molecular Formula | C₁₂H₈N₄O | [4] |
| Molecular Weight | 224.22 g/mol | [4] |
| Canonical SMILES | C1=CN=CC=C1C2=NN=C(O2)C3=CC=NC=C3 | |
Physicochemical Properties
The properties of this compound are dominated by its aromatic, heterocyclic nature. It is a stable, crystalline solid under ambient conditions with a relatively high melting point, indicative of strong intermolecular forces in the crystal lattice. Its solubility is generally low in water but good in various organic solvents, particularly polar aprotic solvents like DMSO and DMF.
Table 2: Key Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical State | Crystalline Solid | |
| Melting Point | 184.5 - 185 °C | Data from commercial suppliers. |
| Boiling Point | 453.8 ± 55.0 °C (Predicted) | Computational prediction. |
| XLogP3 | 0.9 | A measure of lipophilicity.[4] |
| Hydrogen Bond Acceptors | 5 | Includes 1 oxygen and 4 nitrogen atoms. |
Part 2: Synthesis and Characterization
Rationale for Synthetic Strategy
The most robust and widely adopted method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines[6][7]. This strategy is favored for several reasons:
-
High Yields: The cyclization step is typically efficient and high-yielding.
-
Accessible Precursors: The required 1,2-diacylhydrazine intermediate is readily prepared from common starting materials like carboxylic acids, esters, or acid hydrazides.
-
Self-Validation: The purity of the intermediate can be verified before the final, irreversible cyclization step, ensuring a higher quality final product.
For this compound, the key intermediate is 1,2-diisonicotinoylhydrazine. This precursor is synthesized from isonicotinic acid derivatives, most commonly isonicotinohydrazide (also known as isoniazid)[8].
Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1,2-Diisonicotinoylhydrazine (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinohydrazide (1.0 eq).
-
Reaction: Dissolve the hydrazide in a suitable solvent such as pyridine. Add isonicotinoyl chloride (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.
-
Drying: The white solid product is dried under vacuum to yield 1,2-diisonicotinoylhydrazine.
Step 2: Cyclodehydration to this compound
-
Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 1,2-diisonicotinoylhydrazine (1.0 eq).
-
Dehydration: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask. The mixture is then heated to reflux (approx. 107 °C) for 6-8 hours[7][8]. The solid will gradually dissolve as the reaction proceeds.
-
Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The excess POCl₃ is removed carefully under reduced pressure. The remaining viscous liquid is then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralization: The acidic aqueous solution is neutralized by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic (pH 8-9). This causes the product to precipitate.
-
Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed extensively with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a comprehensive validation.
Table 3: Expected Spectroscopic and Analytical Data
| Technique | Expected Result | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.8-8.9 (d, 4H, Hα of pyridyl); δ ~7.9-8.0 (d, 4H, Hβ of pyridyl). | Due to the molecule's C₂ symmetry, only two signals are expected for the eight pyridyl protons. The protons alpha to the nitrogen are deshielded and appear further downfield. |
| ¹³C NMR | δ ~164-166 (C of oxadiazole); δ ~151 (Cα of pyridyl); δ ~121-122 (Cβ of pyridyl); δ ~140-145 (quaternary C of pyridyl). | The two carbons of the oxadiazole ring are equivalent and highly deshielded. The pyridyl carbons show distinct signals consistent with their electronic environment[9][10]. |
| FT-IR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch); ~1590-1610 (Aromatic C=C stretch); ~1050-1100 (C-O-C stretch). | These are characteristic vibrational modes for 2,5-diaryl-1,3,4-oxadiazoles, confirming the presence of both the oxadiazole and pyridyl rings[9][11][12]. |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 224 | Confirms the molecular weight of the compound. |
| Thermal Analysis | High thermal stability, with decomposition likely >300 °C. | 1,3,4-oxadiazole rings are known for their exceptional thermal stability[9][13]. A related thiol derivative shows decomposition above 500 °C[14]. |
Part 3: Key Properties and Applications
The unique structural and electronic features of this compound give rise to its utility in several advanced applications.
Supramolecular Chemistry: A Rigid Bidentate Ligand
The two terminal pyridyl nitrogen atoms act as excellent Lewis basic sites, making the molecule a superb bidentate, linear, and rigid ligand for coordinating with metal ions. This property is extensively exploited in the field of crystal engineering.
-
Metal-Organic Frameworks (MOFs): It serves as an organic "strut" or "linker" to connect metal nodes, forming porous, crystalline materials. The defined length and rigidity of the molecule allow for the predictable design of network topologies with potential applications in gas storage, separation, and catalysis.
-
Coordination Polymers: It can form one-, two-, or three-dimensional coordination polymers with various transition metals. The resulting structures often exhibit interesting photoluminescent or magnetic properties[2].
Materials Science: An Electron-Deficient Core for Optoelectronics
The 1,3,4-oxadiazole ring is inherently electron-deficient, which imparts excellent electron-transporting capabilities. When incorporated into a conjugated system, as it is here, the molecule gains useful photophysical and electrochemical properties.
-
Photophysical Properties: While the oxadiazole ring itself is non-emissive, 2,5-diaryl substituted derivatives are known to be highly fluorescent[15]. This compound is expected to absorb UV light (typically in the 300-340 nm range) and exhibit strong fluorescence, likely in the violet-blue region of the spectrum (370-420 nm), based on data from analogous compounds[16][17].
-
Electrochemical Properties: The electron-deficient nature results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of electrons, making it a prime candidate for use as an electron-transport layer (ETL) or an emissive host material in Organic Light-Emitting Diodes (OLEDs) [13]. The HOMO/LUMO levels for similar structures suggest a wide bandgap, consistent with its blue emission and thermal stability[18].
Medicinal Chemistry: A Scaffold for Drug Discovery
The 1,3,4-oxadiazole nucleus is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a vast number of biologically active compounds[6][19]. While this compound itself is not a drug, it represents a valuable starting point for drug discovery programs, with derivatives known to possess a wide range of activities:
-
Antibacterial and Antifungal[8]
-
Anticancer
-
Anti-inflammatory
-
Antitubercular
Conclusion
This compound is far more than a mere catalogue chemical. It is a molecule of designed elegance, where symmetry, rigidity, and specific electronic features converge to create a building block of immense potential. Its straightforward, high-yielding synthesis makes it accessible for academic and industrial research. For the supramolecular chemist, it is a reliable linear strut for building complex, functional architectures. For the materials scientist, it is a robust, electron-transporting chromophore for next-generation optoelectronics. And for the medicinal chemist, its core represents a stable and proven scaffold for the development of novel therapeutics. Understanding its fundamental properties, as outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5,5′-Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15420-02-7 [chemicalbook.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. updatepublishing.com [updatepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is structured to provide not only procedural steps but also the underlying chemical principles and experimental considerations necessary for successful synthesis and characterization. We will delve into the primary synthetic routes, including the preparation of key intermediates and the final cyclization to the target compound. This guide is intended to be a valuable resource for researchers in organic synthesis, drug discovery, and materials development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of this compound
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide and ester functionalities. The symmetrical substitution with two 4-pyridyl rings in this compound imparts unique electronic and structural properties, making it a versatile building block. Its applications span from the development of antimicrobial and anticancer agents to its use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. A thorough understanding of its synthesis is therefore crucial for the advancement of these fields.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of this compound points to the key intermediate, 1,2-di(isonicotinoyl)hydrazine. This symmetrical diacylhydrazine can be readily accessed from isonicotinic acid hydrazide (isoniazid), a widely available and inexpensive starting material. The overall synthetic strategy, therefore, involves two primary transformations: the synthesis of the diacylhydrazine intermediate and its subsequent cyclodehydration to the final oxadiazole.
An In-Depth Technical Guide to the Luminescent and Photophysical Properties of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of materials science and medicinal chemistry is continually shaped by the discovery and characterization of novel molecular entities. Among these, heterocyclic compounds hold a place of prominence due to their versatile electronic properties and diverse applications. This guide provides a comprehensive technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest for its intriguing luminescent and photophysical characteristics. We will delve into its synthesis, explore the nuances of its light-emitting behavior, and discuss its current and potential applications in advanced materials and drug development.
Core Molecular Architecture and Synthesis
This compound is a symmetrical molecule featuring a central electron-deficient 1,3,4-oxadiazole ring flanked by two pyridyl groups at the 2 and 5 positions.[1] This rigid, linear, and planar structure is a key determinant of its properties, providing a conjugated π-system that is fundamental to its electronic and photophysical behavior.[1]
Synthetic Pathways
The synthesis of this compound can be achieved through several established routes for 1,3,4-oxadiazole formation. A common and effective method involves the cyclodehydration of diacylhydrazines. The general workflow for a typical synthesis is outlined below.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Foreword: A Scientist's Perspective on Thermal Integrity
In the realms of materials science and drug development, the thermal stability of a molecule is not merely a physical property; it is a cornerstone of its viability. For researchers and developers, understanding how a compound behaves under thermal stress dictates its processing parameters, storage conditions, shelf-life, and ultimate application limits. This guide focuses on 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a molecule of significant interest due to its rigid, heteroaromatic structure. This compound serves as a valuable building block, or ligand, in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its defining feature is the central 1,3,4-oxadiazole ring, a five-membered heterocycle known for its remarkable thermal and chemical robustness.[1][2] This inherent stability makes it a prime candidate for creating materials destined for high-temperature applications.
This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of a scientific investigation—from foundational principles and predictive analysis to detailed experimental design and mechanistic interpretation. As your scientific partner, my goal is not just to present data, but to illuminate the causality behind the analytical choices, ensuring that the protocols described herein form a self-validating system for your own investigations.
Section 1: The Analyte - Structural and Chemical Profile
This compound (PubChem CID: 699787) is a symmetrical molecule featuring a central 1,3,4-oxadiazole ring flanked by two pyridyl rings at the 2 and 5 positions.[3]
-
Molecular Formula: C₁₂H₈N₄O[3]
-
Molecular Weight: 224.22 g/mol [3]
-
Core Structure: The molecule's architecture is built upon three interconnected aromatic rings. This extensive conjugation and rigid framework suggest a high degree of thermal stability. The 1,3,4-oxadiazole core, in particular, is noted for its stability compared to its isomers (1,2,4- and 1,2,5-oxadiazoles), owing to the absence of easily cleaved N-O bonds.[1]
The high nitrogen content and presence of both electron-donating (ether-like oxygen) and electron-withdrawing (imine-like nitrogen) characteristics within the oxadiazole ring contribute to its unique electronic properties and its utility as a ligand in coordination chemistry.
Section 2: The Cornerstone of Analysis - TGA and DSC
To comprehensively evaluate the thermal stability of any compound, a multi-faceted approach is required. We rely on two primary, complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This is the workhorse for determining thermal stability. It precisely measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. The output, a thermogram, directly reveals the temperatures at which the material decomposes and the mass loss associated with each decomposition step.
-
Differential Scanning Calorimetry (DSC): While TGA tracks mass, DSC measures heat flow. It quantifies the energy absorbed (endothermic) or released (exothermic) by a sample as it is heated or cooled. This allows us to identify phase transitions like melting (endothermic) and crystallization (exothermic), as well as the energetic nature of decomposition, which is typically an exothermic process.
Employing these techniques in tandem provides a complete picture: DSC identifies the temperature of melting and decomposition, while TGA confirms that the observed thermal events are indeed associated with mass loss (decomposition) rather than a simple phase change.
Section 3: Experimental Workflow and Predictive Analysis
Before stepping into the lab, a senior scientist maps out the experimental journey and forms a hypothesis based on the molecule's structure.
Logical Experimental Flow
The analysis follows a clear and logical progression, ensuring data integrity and comprehensive characterization.
Caption: Logical workflow for the thermal analysis of this compound.
Anticipated Thermal Behavior
Based on its rigid, fully aromatic structure, this compound is predicted to be a highly stable solid.
-
Melting Point: A sharp, high-temperature melting point is expected, likely well above 200°C, which will be observed as a distinct endothermic peak in the DSC thermogram.
-
Decomposition: The compound is not expected to decompose until a significantly higher temperature. The decomposition onset will likely be above 350°C. For comparison, a related thiol-substituted pyridyl oxadiazole was found to decompose completely at 506°C.[4] The decomposition process itself is anticipated to be exothermic and may occur in one or multiple steps, as observed in the TGA curve.
Section 4: Standard Operating Protocols
The following protocols are designed to be self-validating, providing a robust framework for analysis. The choice of a 10°C/min heating rate represents a standard condition that balances resolution and experimental time. The nitrogen atmosphere is crucial as it prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Initialization: Start the TGA instrument (e.g., PerkinElmer TGA 4000, TA Instruments Q500) and allow it to stabilize.
-
Atmosphere Control: Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 20 mL/min. This inert atmosphere is critical to prevent oxidative side reactions, ensuring we measure the intrinsic thermal decomposition, not combustion.
-
Sample Preparation: Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.
-
Loading: Accurately weigh 5–10 mg of this compound directly into the crucible. A sample size in this range is optimal to ensure uniform heating while providing a clear mass loss signal.
-
Experimental Program:
-
Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.
-
Heating Ramp: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and practical experiment duration.
-
-
Data Acquisition: Begin the experiment and record the mass change as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Calculate the percentage mass loss for each distinct decomposition step.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Setup: Calibrate the DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) for temperature and enthalpy using an indium standard.
-
Atmosphere Control: Set the purge gas to high-purity nitrogen (N₂) at a flow rate of 50 mL/min.
-
Sample Preparation:
-
Place an empty aluminum DSC pan and lid on a microbalance and tare.
-
Weigh 2–5 mg of the sample into the pan. This smaller sample size minimizes thermal gradients.
-
Hermetically seal the pan using a sample press. This prevents any loss of volatile decomposition products, which could affect the measured heat flow.
-
-
Experimental Program (Heat-Cool-Heat Cycle):
-
Equilibration: Hold at 30°C for 3 minutes.
-
First Heating Scan: Ramp the temperature from 30°C up to a temperature just below the anticipated decomposition onset (e.g., 350°C) at 10°C/min. This scan reveals the melting point and any other phase transitions.
-
Cooling Scan: Cool the sample back to 30°C at 10°C/min to observe any crystallization events.
-
Second Heating Scan: Heat the sample from 30°C to a temperature high enough to ensure complete decomposition (e.g., 550°C) at 10°C/min. This scan confirms the melting behavior and captures the exothermic energy release during decomposition.
-
-
Data Analysis: Identify the peak temperature of the melting endotherm (T_m) and the onset and peak temperatures of the decomposition exotherm(s). Integrate the peak areas to determine the enthalpy of fusion (ΔH_fus) and enthalpy of decomposition (ΔH_decomp).
Section 5: Data Interpretation and Proposed Decomposition Mechanism
Anticipated Quantitative Data
| Parameter | Analytical Method | Anticipated Value | Rationale |
| Melting Point (T_m) | DSC | > 250 °C | Rigid, planar, aromatic systems exhibit strong intermolecular forces, requiring high energy for phase transition. |
| Onset of Decomposition (T_onset) | TGA | > 400 °C | The 1,3,4-oxadiazole ring is exceptionally stable.[1][2] Decomposition will likely be initiated by the fragmentation of the pyridyl rings at high temperatures. |
| Decomposition Peak (T_peak) | DSC | > 420 °C | The decomposition is an exothermic event that follows the initial onset of mass loss. |
| Decomposition Profile | TGA | Multi-stage | The molecule may decompose in stages, possibly with initial loss of pyridyl fragments followed by the catastrophic breakdown of the central ring. |
Proposed Decomposition Pathway
The thermal decomposition of such a robust heteroaromatic system under an inert atmosphere is a high-energy process likely driven by homolytic cleavage and fragmentation. The following mechanism is a scientifically plausible hypothesis.
Caption: Proposed high-level thermal decomposition pathway in an inert atmosphere.
Mechanistic Rationale:
-
Initiation: At temperatures exceeding 400°C, the weakest bonds, likely the C-C bonds connecting the pyridyl rings to the oxadiazole core, will undergo homolytic cleavage. This would result in the formation of pyridyl radicals and a highly unstable oxadiazole biradical intermediate. This corresponds to the first major mass loss in the TGA.
-
Propagation and Ring Collapse: The oxadiazole intermediate would rapidly decompose. Thermodynamically, the formation of stable small molecules like dinitrogen (N₂) is a powerful driving force. The remaining carbon and oxygen atoms would rearrange to form carbon monoxide (CO) and other nitrile-containing fragments (e.g., cyanogen).
-
Termination: The highly reactive radical fragments could recombine or polymerize at high temperatures, ultimately forming a stable carbonaceous char residue, which is often observed in the TGA of nitrogen-rich aromatic compounds.
Conclusion
This compound is predicted to be a compound of exceptional thermal stability, a direct consequence of its rigid, multi-ring heteroaromatic structure. Its stability is anchored by the robust 1,3,4-oxadiazole core. A comprehensive thermal analysis, executed through the synergistic use of TGA and DSC under a controlled inert atmosphere, is essential to empirically validate this prediction. The detailed protocols and predictive frameworks provided in this guide offer a robust starting point for any researcher or developer seeking to characterize this molecule. Understanding its high decomposition threshold is paramount for unlocking its full potential in the development of next-generation, heat-resistant materials.
References
An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its potential as a scaffold in drug discovery, grounded in the broader context of the well-established pharmacological activities of 1,3,4-oxadiazole derivatives.
Core Compound Identification
This compound is a symmetrical molecule featuring a central 1,3,4-oxadiazole ring flanked by two pyridyl moieties. This structure is of particular interest as the 1,3,4-oxadiazole ring is a known bioisostere for amide and ester groups, enhancing metabolic stability, while the pyridine rings can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1]
| Identifier | Value | Source |
| CAS Number | 15420-02-7 | [2][3][4] |
| Molecular Formula | C₁₂H₈N₄O | [2][3] |
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | [2] |
| Molecular Weight | 224.22 g/mol | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry.[5][6] The most common and efficient pathways involve the cyclodehydration of an intermediate diacylhydrazine, which can be formed in situ. For the symmetrically substituted this compound, the logical starting material is derived from isonicotinic acid, namely isonicotinohydrazide (isoniazid).
The conversion relies on the reaction of two equivalents of the hydrazide or one equivalent of a pre-formed diacylhydrazine with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[7][8][9] The causality behind using a potent dehydrating agent like POCl₃ is its ability to facilitate the intramolecular cyclization by converting the carbonyl oxygens into better leaving groups, thus driving the reaction towards the formation of the stable, aromatic oxadiazole ring.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Field-Proven Experimental Protocol
The following protocol is a representative method adapted from established procedures for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles using isonicotinohydrazide as a precursor.[9][10][11]
Objective: To synthesize this compound via cyclodehydration.
Materials:
-
Isonicotinohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add isonicotinohydrazide.
-
Reagent Addition: Slowly add an excess of phosphorus oxychloride (approx. 5-10 mL per gram of hydrazide) to the flask under a fume hood. The reaction is exothermic and releases HCl gas.
-
Reflux: Heat the reaction mixture to reflux (typically around 100-110°C) for a period of 4-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy for the dehydration and ring closure to proceed to completion.
-
Work-up: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step quenches the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for its application in drug development, particularly for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Property | Value | Source |
| Melting Point | 184.5-185 °C | [3] |
| Boiling Point (Predicted) | 453.8 ± 55.0 °C | [3] |
| XLogP3 | 0.9 | [2] |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 |
Applications in Drug Development & Research
While this compound itself is primarily utilized as a versatile building block or ligand in coordination chemistry, its core scaffold is of immense interest to medicinal chemists. The 1,3,4-oxadiazole nucleus is considered a "privileged structure" due to its wide array of pharmacological activities.[6][12][13][14]
Derivatives of the 1,3,4-oxadiazole family have demonstrated significant potential across multiple therapeutic areas:
-
Antimicrobial Activity: The oxadiazole ring is a common feature in compounds designed to combat bacterial and fungal infections.[9] The presence of electronegative groups and additional heterocyclic rings can enhance this activity.[9]
-
Anticancer Activity: Numerous 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and evaluated as cytotoxic agents.[13][15] Their mechanisms can vary widely, from enzyme inhibition (e.g., thymidine phosphorylase) to telomerase inhibition.[15] Specifically, series of 2-substituted-5-(4-pyridyl)-1,3,4-oxadiazoles have been investigated for their cytotoxic effects.[15]
-
Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents, with some derivatives showing activity comparable to standard drugs like indomethacin.[12][13]
-
Anti-tubercular Activity: The structural similarity of the starting material, isoniazid (a primary anti-tubercular drug), makes this class of compounds a logical starting point for developing new agents against Mycobacterium tuberculosis.[13][16]
Generalized Mechanism of Action Pathway
The diverse bioactivity of the 1,3,4-oxadiazole scaffold stems from its ability to be readily functionalized at the 2 and 5 positions. This allows for the precise orientation of pharmacophoric groups to interact with various biological targets. The core ring itself is metabolically stable and acts as a rigid linker.
Caption: Potential interaction pathways for oxadiazole scaffolds.
Conclusion
This compound is a chemically significant molecule with a straightforward and scalable synthesis. While its direct therapeutic applications are not extensively documented, its structural components—the pyridyl groups and the 1,3,4-oxadiazole core—are staples in modern drug design. For researchers and drug development professionals, this compound represents a valuable and versatile scaffold. Its rigid, planar structure, metabolic stability, and capacity for diverse functionalization make it an excellent starting point for building libraries of novel compounds aimed at a wide range of biological targets, from bacterial enzymes to cancer-related proteins. The extensive body of literature on related analogues provides a strong foundation and rationale for its inclusion in future drug discovery programs.
References
- 1. This compound | 15420-02-7 | Benchchem [benchchem.com]
- 2. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 15420-02-7 [m.chemicalbook.com]
- 4. This compound | 15420-02-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. ijper.org [ijper.org]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. jchemrev.com [jchemrev.com]
- 14. rroij.com [rroij.com]
- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal pharmacophore for designing novel therapeutic agents.[4] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of substituted 1,3,4-oxadiazole compounds, offering insights for the development of next-generation therapeutics. These derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][5]
Synthesis of Substituted 1,3,4-Oxadiazoles: Building the Core
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern. A common and efficient method involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.
One of the most straightforward and widely used methods is the reaction of an acyl hydrazide with a carboxylic acid or its derivative (like an acid chloride or ester), followed by cyclization.[1] For instance, the reaction of an acyl hydrazide with carbon disulfide in a basic medium yields a 5-substituted-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.[1] Another prevalent approach is the iodine-mediated oxidative cyclization of acyl hydrazones, which are formed by the condensation of an aldehyde with a hydrazide.[1] Microwave-assisted synthesis has also gained traction for being a rapid and efficient method for producing 2,5-disubstituted-1,3,4-oxadiazoles.[1]
Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
A Spectrum of Biological Activities
The versatility of the 1,3,4-oxadiazole scaffold is evident in its wide array of biological activities. By modifying the substituents at the 2 and 5 positions, researchers can fine-tune the pharmacological properties of these compounds to target various diseases.
Anticancer Activity
Substituted 1,3,4-oxadiazoles have emerged as a promising class of anticancer agents with diverse mechanisms of action.[6][7] These compounds have been shown to inhibit various enzymes and growth factors that are crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and topoisomerases.[8][9] Some derivatives also exhibit anti-proliferative effects by targeting signaling pathways like the vascular endothelial growth factor receptor (VEGFR) pathway, thereby inhibiting angiogenesis.[7]
A notable mechanism of action for some 1,3,4-oxadiazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[8] For example, certain compounds have been found to trigger apoptosis at higher ratios than standard drugs like cisplatin.[8]
Caption: Anticancer mechanism of 1,3,4-oxadiazole derivatives.
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | HCT-116 | 0.28 | HDAC inhibition | [4] |
| 1,3,4-oxadiazole thioether derivatives | HepG2 | 0.7 | Thymidylate synthase inhibition | [4] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 | <0.14 - 7.48 | Induction of apoptosis, MMP-9 inhibition | [8] |
| Quinoline-based 1,3,4-oxadiazoles | HeLa | 7.52 | Not specified | [5] |
| Benzimidazole-based 1,3,4-oxadiazoles | NCI 60 cell line | Potent | Not specified | [5] |
Antimicrobial Activity
The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents.[10][11] 1,3,4-oxadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[10][11][12] Their mechanisms of action can vary, with some compounds inhibiting essential microbial enzymes, while others disrupt cell wall synthesis or interfere with biofilm formation.[13] Notably, some derivatives have shown greater potency than established antibiotics like ampicillin and levofloxacin against certain bacterial strains.[10]
| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |
| 2-acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [10] |
| 2-acylamino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | 1.56 | [10] |
| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide | S. aureus strains | 4 - 16 | [13] |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide | S. aureus strains | 4 - 16 | [13] |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | S. aureus strains | 8 - 32 | [13] |
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][14][15][16] The mechanism of their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Some synthesized compounds have demonstrated anti-inflammatory activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen in in-vivo models.[15][16]
Antiviral Activity
The 1,3,4-oxadiazole scaffold is also a key component in several antiviral agents.[17] The marketed anti-HIV drug Raltegravir, for instance, contains this heterocyclic ring.[5][18] Research has shown that various 1,3,4-oxadiazole derivatives are active against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and tobacco mosaic virus (TMV).[17][19][20] Their antiviral mechanisms can involve the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral replication processes.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[21][22][23] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Generally, the introduction of different aryl or heterocyclic moieties at the 2 and 5 positions of the 1,3,4-oxadiazole ring can significantly modulate the biological activity. For example, in the context of anticancer activity, the presence of specific substituted phenyl rings or other heterocyclic systems can enhance cytotoxicity and target specificity.[5][8] Similarly, for antimicrobial activity, the incorporation of moieties like quinoline or benzothiazepine can lead to compounds with potent antibacterial effects.[10]
Caption: Structure-activity relationship of 1,3,4-oxadiazoles.
Experimental Protocols
General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles via the cyclization of an acylhydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃).[24]
Materials:
-
Acylhydrazide (1 equivalent)
-
Carboxylic acid (1.2 equivalents)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., anhydrous toluene)
-
Ice bath
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the acylhydrazide (1 equivalent) in anhydrous toluene in a round-bottom flask, add the carboxylic acid (1.2 equivalents).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[25]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the positive control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and the positive control in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compounds, resulting in a final volume of 100 µL.
-
Include a positive control well (bacteria without any compound) and a negative control well (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Substituted 1,3,4-oxadiazoles represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified make them attractive candidates for drug discovery and development. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has yielded numerous potent lead compounds.
Future research in this area should focus on several key aspects. The elucidation of the precise mechanisms of action for many of these compounds remains an important goal. Structure-based drug design, aided by computational modeling and X-ray crystallography, can guide the synthesis of more potent and selective inhibitors. Furthermore, exploring novel therapeutic applications and investigating the in vivo efficacy and safety profiles of the most promising derivatives will be crucial for their translation into clinical practice. The continued exploration of the 1,3,4-oxadiazole scaffold is poised to deliver the next generation of innovative medicines to combat a range of human diseases.[26]
References
- 1. jchemrev.com [jchemrev.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. ijrpr.com [ijrpr.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmspr.in [ijmspr.in]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. thaiscience.info [thaiscience.info]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijnrd.org [ijnrd.org]
The 2,5-Diaryl-1,3,4-Oxadiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
The 2,5-diaryl-1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry and material science. This five-membered heterocyclic ring system, characterized by its unique electronic properties and metabolic stability, has been extensively explored as a privileged scaffold in the design of a diverse array of bioactive compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 2,5-diaryl-1,3,4-oxadiazoles, a detailed exploration of seminal and contemporary synthetic methodologies with mechanistic insights, and a survey of their wide-ranging applications, particularly in drug development and organic electronics. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and material science, offering both foundational knowledge and field-proven insights to facilitate further innovation.
A Journey Through Time: The Discovery and Historical Development of 2,5-Diaryl-1,3,4-Oxadiazoles
The story of the 1,3,4-oxadiazole ring system is one of gradual discovery and burgeoning applications. While the parent, unsubstituted 1,3,4-oxadiazole was first prepared by C. Ainsworth in 1965, the synthesis and investigation of its 2,5-diaryl substituted derivatives predate this by at least a decade. Early explorations into the chemistry of hydrazine derivatives and their reactions with carboxylic acid derivatives paved the way for the construction of this robust heterocyclic core.
The initial impetus for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles was not driven by a specific biological application, but rather by fundamental interest in novel heterocyclic systems. However, the inherent stability and unique electronic nature of the 1,3,4-oxadiazole ring quickly garnered attention. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring imparts a distinct electronic character, making it an effective electron-withdrawing group and a bioisosteric replacement for amide and ester functionalities. This latter property would prove to be of immense significance in the field of medicinal chemistry, allowing for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates.
The timeline of discovery and development can be broadly categorized into three phases:
-
Early Explorations (Pre-1960s): This era was characterized by the development of fundamental synthetic methods, most notably the cyclodehydration of 1,2-diacylhydrazines. These early methods, though often requiring harsh conditions, laid the groundwork for the systematic synthesis of a variety of 2,5-diaryl-1,3,4-oxadiazoles. The photophysical properties of these compounds were already being investigated in the 1950s, hinting at their potential in applications beyond biology.
-
The Rise of Medicinal Chemistry (1960s-1990s): With the advent of modern drug discovery, the 2,5-diaryl-1,3,4-oxadiazole scaffold emerged as a "privileged structure." Researchers began to systematically incorporate this moiety into potential therapeutic agents, leading to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]
-
The Era of Modern Synthesis and Material Science (2000s-Present): The turn of the century witnessed a renaissance in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, with the development of milder, more efficient, and environmentally benign methodologies. This period also saw the explosion of interest in these compounds for applications in material science, particularly as electron-transporting materials in organic light-emitting diodes (OLEDs).[2]
The Art of the Synthesis: From Classical Methods to Modern Innovations
The synthesis of 2,5-diaryl-1,3,4-oxadiazoles has evolved significantly over the years, with a continuous drive towards higher yields, greater functional group tolerance, and more sustainable reaction conditions. This section will delve into the most important synthetic strategies, providing both the "how" and the "why" behind these experimental choices.
The Classical Approach: Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most traditional and widely used methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3][4] The reaction involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the elimination of a water molecule.
Causality behind Experimental Choices: The choice of dehydrating agent is critical to the success of this reaction. Strong dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) are commonly employed to drive the equilibrium towards the cyclized product. The high temperatures often required are necessary to overcome the activation energy for the cyclization process.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
Materials:
-
Benzoylhydrazine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of benzoylhydrazine in pyridine, slowly add benzoyl chloride at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours to form the 1,2-dibenzoylhydrazine intermediate.
-
Carefully add excess phosphorus oxychloride to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Mechanism:
Caption: General workflow for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole via cyclodehydration.
A Milder Path: Oxidative Cyclization of N-Acylhydrazones
An alternative and often milder approach to 2,5-diaryl-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones.[5][6] This method avoids the use of harsh dehydrating agents and high temperatures, making it compatible with a wider range of functional groups.
Causality behind Experimental Choices: The key to this reaction is the choice of a suitable oxidizing agent. A variety of reagents have been employed, including (diacetoxyiodo)benzene (DIB), N-bromosuccinimide (NBS), and even molecular oxygen in the presence of a catalyst. The reaction often proceeds at room temperature, which is a significant advantage over the classical cyclodehydration method. The mechanism involves the formation of a reactive intermediate that undergoes intramolecular cyclization.
Mechanism:
Caption: Proposed mechanism for the oxidative cyclization of N-acylhydrazones.
Modern Synthetic Innovations
Recent years have seen the development of a plethora of innovative methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, often focusing on green chemistry principles. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both cyclodehydration and oxidative cyclization reactions.
-
Copper-Catalyzed Reactions: Copper catalysts have been effectively used to promote the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from various starting materials, often under mild conditions.[7]
-
One-Pot Procedures: Several one-pot methodologies have been developed that allow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles directly from simple starting materials like carboxylic acids and hydrazides, minimizing purification steps and improving overall efficiency.[7]
A Scaffold of Immense Potential: Applications in Drug Discovery and Material Science
The 2,5-diaryl-1,3,4-oxadiazole moiety is a true chameleon in the world of functional molecules, exhibiting a remarkable range of biological activities and desirable properties for material science applications.
A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can replace these functionalities in a molecule without significantly altering its shape, while often improving its metabolic stability and pharmacokinetic profile. This has led to the development of a vast number of 2,5-diaryl-1,3,4-oxadiazole derivatives with a wide array of pharmacological activities.[8][9]
| Pharmacological Activity | Example Compound | Reported Activity (Quantitative Data) |
| Anticancer | 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Exhibited significant cytotoxicity against various cancer cell lines. |
| Antibacterial | 2-(4-Chlorophenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | Showed potent activity against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | 2-(4-Fluorophenyl)-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole | Demonstrated significant in vivo anti-inflammatory activity in animal models. |
| Antifungal | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | Displayed strong antifungal activity against various fungal strains. |
| Antitubercular | 2-(4-Aminophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Showed promising activity against Mycobacterium tuberculosis. |
A Luminescent Player in Material Science
The rigid, planar structure and electron-deficient nature of the 2,5-diaryl-1,3,4-oxadiazole core make it an excellent candidate for applications in organic electronics, particularly as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs).[2][10] The ability to tune the photophysical properties by modifying the aryl substituents has allowed for the development of materials with specific emission colors and high quantum efficiencies.
| Compound | Application | Key Photophysical Property |
| 2,5-Bis(biphenyl-4-yl)-1,3,4-oxadiazole (BBD) | Electron Transport Layer in OLEDs | High electron mobility and good thermal stability. |
| 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer in OLEDs | Excellent electron-transporting properties and morphological stability. |
| 2,5-Bis(4-(diphenylamino)phenyl)-1,3,4-oxadiazole | Hole-Blocking/Electron-Transporting Material | Bipolar charge transport characteristics. |
Future Perspectives
The journey of the 2,5-diaryl-1,3,4-oxadiazole scaffold is far from over. Future research will likely focus on several key areas:
-
Development of Greener Synthetic Methodologies: The push for sustainable chemistry will continue to drive the development of even more efficient, atom-economical, and environmentally friendly synthetic routes.
-
Expansion of the Chemical Space: The exploration of novel substitution patterns on the aryl rings will undoubtedly lead to the discovery of compounds with enhanced biological activities and novel material properties.
-
Elucidation of Structure-Activity Relationships (SAR): A deeper understanding of how subtle structural modifications influence the biological activity or photophysical properties will enable the rational design of next-generation 2,5-diaryl-1,3,4-oxadiazole derivatives with tailored functionalities.
-
Applications in Theranostics: The combination of the inherent fluorescence of many 2,5-diaryl-1,3,4-oxadiazoles with their biological activity opens up exciting possibilities for the development of theranostic agents, which can simultaneously diagnose and treat diseases.
References
- 1. [PDF] Biological Activities of 2, 5-Disubstituted - 1, 3, 4-Oxadiazoles | Semantic Scholar [semanticscholar.org]
- 2. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Application Notes and Protocols
Introduction: The Architectural Versatility of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in Crystal Engineering
Metal-Organic Frameworks (MOFs) have emerged as a frontier class of crystalline porous materials, distinguished by their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. These attributes stem from the modular nature of their construction, wherein metal ions or clusters are interconnected by organic ligands to form extended, often porous, networks. The choice of the organic ligand is paramount in dictating the topology, dimensionality, and ultimately, the functional properties of the resulting MOF.
This guide focuses on the application of a particularly compelling bifunctional ligand, this compound (hereafter abbreviated as Bpy-Ox). This linear, rigid ligand possesses two terminal pyridyl nitrogen atoms, making it an excellent candidate for bridging metal centers to construct one-, two-, or three-dimensional coordination polymers and MOFs. The central 1,3,4-oxadiazole ring not only imparts rigidity to the linker but also introduces additional heteroatoms that can influence the electronic properties and potential applications of the final material, particularly in the realm of luminescence and sensing.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale for the synthesis of MOFs incorporating the Bpy-Ox ligand. The protocols detailed herein are designed to be self-validating, with an emphasis on achieving crystalline, phase-pure materials.
Core Principles of MOF Synthesis with Bpy-Ox: A Mechanistic Overview
The synthesis of MOFs is fundamentally a crystallization process, driven by the coordination-driven self-assembly of metal ions and organic linkers. For the Bpy-Ox ligand, the pyridyl nitrogen atoms are the primary coordination sites. The choice of synthetic methodology is critical in controlling the nucleation and growth of the MOF crystals, thereby influencing their size, morphology, and defect density. The most common and effective methods for synthesizing Bpy-Ox based MOFs are solvothermal and hydrothermal techniques.
Solvothermal/Hydrothermal Synthesis: This is the most prevalent method for MOF synthesis. The reactants (Bpy-Ox and a metal salt) are dissolved or suspended in a solvent (or water, in the case of hydrothermal synthesis) and heated in a sealed vessel (e.g., a Teflon-lined autoclave) above the boiling point of the solvent. The elevated temperature increases the solubility of the reactants and provides the necessary activation energy for the formation of the thermodynamically stable crystalline MOF phase. The pressure generated within the autoclave also plays a crucial role in the crystallization process.
The rationale behind employing solvothermal conditions is multi-faceted:
-
Enhanced Reactivity: Higher temperatures accelerate the ligand exchange and coordination bond formation/breakage dynamics, allowing the system to reach thermodynamic equilibrium and form well-ordered crystalline structures.
-
Control over Polymorphism: By carefully tuning the temperature, solvent, and reaction time, it is possible to selectively crystallize a desired polymorph of a MOF, as different phases may be thermodynamically favored under different conditions.
-
Improved Crystal Quality: The slow cooling process often employed in solvothermal synthesis promotes the growth of larger, higher-quality single crystals suitable for X-ray diffraction analysis.
Below is a logical workflow for a typical solvothermal synthesis of a Bpy-Ox based MOF.
Caption: A generalized workflow for the solvothermal synthesis of Bpy-Ox based MOFs.
Experimental Protocols: Synthesis of Bpy-Ox MOFs with Divalent Metal Ions
The following protocols provide detailed, step-by-step methodologies for the synthesis of crystalline MOFs using Bpy-Ox and various divalent metal ions. These protocols are based on established literature procedures and are designed to be reproducible.
Protocol 1: Synthesis of a Luminescent Zinc(II)-Bpy-Ox MOF
This protocol describes the synthesis of a 1D coordination polymer with the formula {[Zn(Bpy-Ox)(H₂O)₂(NO₃)₂]·2(CH₃CN)₂}n, which exhibits interesting luminescent properties.[1]
Rationale: Zinc(II) is a d¹⁰ metal ion, which makes it an excellent choice for constructing luminescent MOFs as it does not quench the ligand-based fluorescence through d-d transitions. The use of a mixed solvent system (CH₂Cl₂/CH₃CN) can influence the solubility of the reactants and the final crystal packing.
Materials:
-
This compound (Bpy-Ox)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Small glass vials (e.g., 4 mL)
Procedure:
-
In a 4 mL glass vial, dissolve 0.025 mmol of this compound in 2 mL of dichloromethane.
-
In a separate vial, dissolve 0.025 mmol of Zn(NO₃)₂·6H₂O in 2 mL of acetonitrile.
-
Carefully layer the acetonitrile solution of the metal salt on top of the dichloromethane solution of the ligand.
-
Seal the vial and allow it to stand at room temperature.
-
Colorless, block-like crystals suitable for single-crystal X-ray diffraction will form at the interface of the two layers over a period of several days.
-
Collect the crystals by decantation of the mother liquor and wash them with a small amount of fresh acetonitrile.
-
Dry the crystals in air.
Protocol 2: Solvothermal Synthesis of a Cadmium(II)-Bpy-Ox MOF
This protocol details the solvothermal synthesis of a 2D coordination polymer with Cd(II), which also demonstrates luminescent behavior.
Rationale: Cadmium(II), like Zinc(II), is a d¹⁰ metal ion, making it suitable for luminescent MOFs. The solvothermal method is employed here to promote the formation of a higher-dimensional, more robust framework compared to the room temperature synthesis. N,N'-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and good solvating power for both the ligand and metal salts.
Materials:
-
This compound (Bpy-Ox)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N'-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (e.g., 23 mL)
Procedure:
-
In a 23 mL Teflon-lined autoclave, combine 0.05 mmol of this compound and 0.05 mmol of Cd(NO₃)₂·4H₂O.
-
Add 10 mL of DMF to the autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless, block-like crystals will have formed at the bottom of the Teflon liner.
-
Collect the crystals by filtration and wash them thoroughly with fresh DMF.
-
To remove the solvent molecules from the pores of the MOF, perform a solvent exchange by immersing the crystals in fresh dichloromethane for 24 hours, repeating this process three times.
-
Finally, dry the activated MOF under vacuum at room temperature.
Protocol 3: Synthesis of a Nickel(II)-Bpy-Ox Coordination Complex
This protocol describes the synthesis of a discrete octahedral complex of Nickel(II) with Bpy-Ox and thiocyanate as co-ligands. While not a porous MOF, this example illustrates the coordination behavior of Bpy-Ox with a transition metal that has unpaired d-electrons.
Rationale: Nickel(II) is a d⁸ transition metal and its coordination complexes are often colored and can exhibit interesting magnetic properties. The use of a co-ligand (thiocyanate, NCS⁻) can influence the final structure by satisfying the coordination sphere of the metal center.
Materials:
-
This compound (Bpy-Ox)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve 0.1 mmol of NiCl₂·6H₂O in 10 mL of a 1:1 (v/v) mixture of methanol and water.
-
To this solution, add 0.2 mmol of KSCN and stir until fully dissolved.
-
In a separate beaker, dissolve 0.2 mmol of this compound in 15 mL of methanol, with gentle heating if necessary.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
A precipitate will form. Continue stirring the mixture at room temperature for 1 hour.
-
Collect the solid product by filtration, wash with a small amount of water, followed by methanol.
-
Dry the product in a desiccator over silica gel.
Characterization and Data Analysis
The successful synthesis of a Bpy-Ox based MOF requires thorough characterization to confirm its structure, purity, and properties.
Table 1: Key Characterization Techniques for Bpy-Ox MOFs
| Technique | Information Obtained | Causality and Insights |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths and angles, crystal system, space group, and framework topology. | This is the definitive method for structure determination. It provides irrefutable evidence of the coordination environment of the metal ion and the connectivity of the Bpy-Ox ligand, confirming the formation of the desired MOF architecture. |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample, crystallinity, and comparison with the simulated pattern from SCXRD data. | PXRD is crucial for verifying that the bulk synthesized material is the same as the single crystal analyzed by SCXRD, ensuring the sample is not a mixture of phases.[2] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework and information on the loss of guest/coordinated solvent molecules. | TGA helps to determine the temperature at which the MOF starts to decompose, which is a critical parameter for its potential applications. The weight loss steps can be correlated with the removal of solvent molecules from the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of the Bpy-Ox ligand in the final product and information on its coordination to the metal center. | Shifts in the vibrational frequencies of the pyridyl and oxadiazole rings upon coordination can be observed, providing evidence of successful MOF formation. |
| Luminescence Spectroscopy | Excitation and emission spectra, quantum yield, and lifetime measurements. | For luminescent MOFs, this technique is essential to characterize their photophysical properties and to investigate their potential as sensors, as the luminescence can be affected by the presence of guest molecules.[1] |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution. | For porous MOFs, this analysis quantifies the accessibility of the internal surface, which is critical for applications in gas storage, separation, and catalysis. |
Applications in Research and Drug Development
The unique structural and functional properties of Bpy-Ox based MOFs make them promising candidates for a variety of applications.
-
Luminescent Sensing: The intrinsic fluorescence of many Bpy-Ox MOFs can be quenched or enhanced in the presence of specific analytes, such as metal ions, small molecules, or nitroaromatic compounds.[3] This "turn-off" or "turn-on" sensing mechanism can be highly sensitive and selective, making these materials suitable for the development of chemical sensors.
Caption: A simplified diagram illustrating the principle of luminescence quenching in a MOF-based sensor.
-
Drug Delivery: The porous nature of some Bpy-Ox MOFs could potentially be exploited for the encapsulation and controlled release of therapeutic agents. The biocompatibility of the chosen metal ion (e.g., Zn(II)) would be a critical consideration for such applications.
-
Catalysis: The metal nodes in Bpy-Ox MOFs can act as Lewis acid sites, potentially catalyzing a range of organic reactions. The defined porous structure can also lead to size- and shape-selective catalysis.[4]
Troubleshooting and Expert Insights
-
No Crystal Formation: If no crystals are obtained, consider adjusting the solvent system, the concentration of the reactants, or the reaction temperature. A slower diffusion of reactants (e.g., by using a gel medium) can sometimes promote crystallization.
-
Formation of Amorphous Powder: This often indicates that the nucleation rate is too high. Try lowering the reaction temperature or the concentration of the reactants. The use of modulators, such as monocarboxylic acids, can sometimes help to control the nucleation and growth process.
-
Poor Crystal Quality: To obtain larger, higher-quality crystals, a very slow cooling rate after the solvothermal reaction is crucial. Additionally, ensure the purity of the starting materials and solvents.
Conclusion
The this compound ligand is a versatile and valuable building block for the construction of a diverse range of metal-organic frameworks and coordination polymers. By carefully selecting the metal ion and synthetic conditions, it is possible to tune the dimensionality, topology, and functional properties of the resulting materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel MOFs with tailored applications in sensing, catalysis, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Four novel Zn(II)/Cd(II) metal–organic frameworks constructed from 4′-(4-pyridyl)-4,2′:6′,4″-terpyridine: hydrothermal synthesis, crystal structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Introduction: The Architectural Versatility of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in Crystal Engineering
An Application Note and Protocol for the Synthesis of Coordination Polymers with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Coordination polymers (CPs) represent a fascinating class of materials constructed from metal ions or clusters linked by organic ligands into one-, two-, or three-dimensional networks. The rational design and synthesis of these materials are at the forefront of crystal engineering and materials science, with applications spanning gas storage, catalysis, sensing, and drug delivery. The final architecture and, consequently, the properties of a coordination polymer are profoundly influenced by the geometry and chemical nature of its constituent building blocks.
This guide focuses on this compound, commonly abbreviated as 'bpo' or 'L' in the literature. This ligand is a highly effective building block for the construction of coordination polymers due to its unique structural features. It is a rigid, bidentate ligand featuring two terminal pyridyl groups, which are excellent N-donors for coordination with a wide range of metal ions. The central 1,3,4-oxadiazole ring acts as a rigid spacer, ensuring a well-defined distance and orientation between the coordinating pyridyl groups. This rigidity is crucial for creating predictable and crystalline framework materials. Furthermore, the heteroatoms within the oxadiazole ring can serve as potential secondary coordination sites or as hydrogen bond acceptors, adding another layer of structural complexity and enabling the formation of diverse and novel network patterns.[1]
The coordination chemistry of bpo has been explored with various transition metals, including silver(I), zinc(II), copper(II), and mercury(II), leading to a rich variety of structural motifs, from simple 1D chains to complex 3D frameworks.[1][2][3] The synthetic outcome is highly sensitive to experimental conditions such as the choice of metal salt, the counter-ion, the solvent system, and the reaction temperature.[3][4] This document provides a detailed overview of the synthesis methodologies, step-by-step experimental protocols, and characterization techniques for preparing coordination polymers based on this versatile ligand.
Ligand Characteristics and Coordination Behavior
The bpo ligand primarily functions as a bridging linker, connecting two different metal centers through its two pyridyl nitrogen atoms. This is its most common coordination mode, leading to the formation of polymeric chains, layers, or frameworks. However, the specific geometry of the ligand allows for more intricate coordination.
Key Coordination Modes:
-
Linear Bridging: The most prevalent mode where the two pyridyl nitrogen atoms coordinate to two separate metal centers, propagating the polymeric structure.
-
Multi-site Coordination: In some cases, a metal center can be coordinated by both a pyridyl nitrogen and a nitrogen atom from the 1,3,4-oxadiazole ring. For example, in a silver(I) polymer, one Ag(I) center can exhibit a distorted trigonal coordination environment involving two pyridyl nitrogens and one oxadiazole nitrogen.[1] This demonstrates that the oxadiazole ring is not merely a passive spacer but can be an active participant in the coordination sphere.
The influence of counter-anions (e.g., NO₃⁻, ClO₄⁻, SO₃CF₃⁻) is also a critical factor.[3][5][6] These anions can either remain as charge-balancing species within the crystal lattice or directly coordinate to the metal center, thereby influencing the dimensionality and topology of the resulting framework.[3]
Caption: Coordination versatility of the bpo ligand.
Synthesis Methodologies: A Practical Overview
The synthesis of bpo-based coordination polymers generally falls into two main categories: conventional solution-based methods and solvothermal/hydrothermal methods. The choice of method depends on the desired product's crystallinity, stability, and the specific metal-ligand system.
1. Solution-Based Synthesis (Slow Evaporation or Diffusion)
This is a straightforward and widely used technique for growing single crystals suitable for X-ray diffraction. The principle involves dissolving the metal salt and the bpo ligand in appropriate solvents, either in the same vessel for slow evaporation or in separate layers for diffusion. As the solvent slowly evaporates or the components diffuse into one another, the concentration of the reactants gradually increases, leading to the formation of well-ordered crystals.
-
Causality: This slow, near-equilibrium process minimizes the rapid precipitation of amorphous material and favors the growth of large, high-quality single crystals. The choice of solvent is critical; it must dissolve both the metal salt and the ligand and have a suitable vapor pressure for controlled evaporation. Mixed solvent systems are often employed to fine-tune solubility.[1][2]
2. Solvothermal/Hydrothermal Synthesis
This method involves carrying out the crystallization in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent.[7] The resulting autogenous pressure facilitates the dissolution of reactants and can promote the formation of thermodynamically stable phases that may not be accessible under ambient conditions.
-
Causality: The elevated temperature provides the necessary activation energy to break and form coordination bonds, allowing the system to explore different structural possibilities and settle into a low-energy, crystalline state.[4] This method is particularly effective for synthesizing robust, high-dimensionality frameworks and can often reduce reaction times compared to slow evaporation.
Caption: General experimental workflow for CP synthesis.
Detailed Experimental Protocols
Protocol 1: Solution Synthesis of a 1D Silver(I)-bpo Coordination Polymer
This protocol is adapted from the synthesis of {--INVALID-LINK--(CH3OH)0.5(H2O)0.5}n (where L2 is bpo), which forms one-dimensional chains.[5][8]
Materials:
-
This compound (bpo)
-
Silver(I) perchlorate (AgClO₄)
-
Methanol (MeOH), analytical grade
-
Deionized water
Equipment:
-
Glass test tubes or vials
-
Analytical balance
-
Spatulas and weighing paper
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Ligand Solution: Prepare a solution of bpo by dissolving it in a minimal amount of hot methanol. For example, dissolve 22.4 mg (0.1 mmol) of bpo in ~5 mL of methanol.
-
Metal Salt Solution: In a separate container, dissolve 20.7 mg (0.1 mmol) of AgClO₄ in a mixed solvent of 2.5 mL methanol and 2.5 mL deionized water.
-
Crystallization: Carefully layer the lighter ligand solution on top of the denser metal salt solution in a narrow test tube. Alternatively, for a simpler approach, combine the two solutions and allow the solvent to evaporate slowly at room temperature.
-
Crystal Growth: Seal the vessel with a perforated cap (e.g., Parafilm with pinholes) and leave it undisturbed in a dark place. Colorless crystals are expected to form over several days to a week.
-
Isolation: Once a suitable amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of fresh methanol and then air-dry.
Safety Note: Silver perchlorate is a strong oxidizer and potentially explosive. Handle with appropriate personal protective equipment and avoid contact with combustible materials.[1]
Protocol 2: Solvothermal Synthesis of a 3D Zinc(II)-bpo Coordination Polymer
This protocol is based on the synthesis of {[Zn(L1)(H2O)2(NO3)2]·2(CH3CN)2}n (where L1 is bpo), which features a unique H-bonded three-dimensional framework.[2]
Materials:
-
This compound (bpo)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
Equipment:
-
25 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Reactant Mixture: In the Teflon liner of the autoclave, combine bpo (22.4 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol).
-
Solvent Addition: Add a mixed solvent system consisting of 5 mL of dichloromethane and 5 mL of acetonitrile.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to 100°C for 72 hours.
-
Cooling: After the heating period, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 24 hours. A slow cooling rate is crucial for obtaining high-quality crystals.
-
Isolation: Open the autoclave and collect the resulting colorless crystals by filtration. Wash them with a small amount of fresh acetonitrile and allow them to air-dry.
Summary of Reported BPO-Based Coordination Polymers
The versatility of the bpo ligand is evident in the diverse structures it forms with various metal ions. The following table summarizes key examples from the literature.
| Metal Salt | Ligand | Solvent System | Method | Resulting Structure & Dimensionality | Reference |
| AgSO₃CF₃ | bpo | CH₂Cl₂/CH₃OH | Solution | 1D elliptical macrocycle-containing chain | [5][6] |
| AgClO₄ | bpo | H₂O/CH₃OH | Solution | 1D chains linked into 2D sheets by π-π interactions | [5][8] |
| Zn(NO₃)₂·6H₂O | bpo | CH₂Cl₂/CH₃CN | Solution | 3D framework with rhombic channels via H-bonds | [2] |
| Zn(ClO₄)₂·6H₂O | bpo | CH₂Cl₂/CH₃CN | Solution | 1D chains cross-linked into a 2D network by π-π interactions | [2] |
| Hg(SCN)₂ | bpo | CH₃CN/CH₃OH | Solution | 1D coordination polymer | [3] |
| HgI₂ | bpo | CH₃CN/CH₃OH | Solution | 1D coordination polymer | [3] |
Characterization
Post-synthesis, a suite of analytical techniques is required to confirm the identity, purity, and structure of the new material.
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology.[1][2]
-
Powder X-ray Diffraction (PXRD): Used to verify the phase purity of the bulk crystalline sample. The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data.
-
Infrared (IR) Spectroscopy: Provides evidence of ligand coordination. A shift in the vibrational frequencies of the pyridyl ring upon coordination to a metal ion is typically observed.[1]
-
Elemental Analysis: Confirms that the elemental composition (C, H, N) of the synthesized material matches the calculated theoretical values for the proposed chemical formula.[1][5]
-
Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability of the coordination polymer and to identify the loss of guest solvent molecules or decomposition of the framework at elevated temperatures.[3]
-
Luminescence Spectroscopy: As many coordination polymers exhibit interesting photophysical properties, fluorescence or phosphorescence spectroscopy can be used to investigate their emission and excitation spectra.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Counter-ion influence on the coordination mode of the this compound (bpo) ligand in mercury(ii) coordination polymers, [Hg(bpo)nX2]: X = I−, Br−, SCN−, N3− and NO2−; spectroscopic, thermal, fluorescence and structural studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of new coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Item - Synthesis and Characterization of New Coordination Polymers Generated from Oxadiazole-Containing Organic Ligands and Inorganic Silver(I) Salts - figshare - Figshare [figshare.com]
Application of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in Fluorescent Sensors: A Technical Guide
Introduction: The Versatility of a Symmetric Scaffold
In the landscape of fluorescent chemosensors, the rational design of molecules that can selectively bind to an analyte and transduce that event into a measurable optical signal is paramount. Among the myriad of heterocyclic scaffolds utilized for this purpose, 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO) stands out for its unique combination of structural rigidity, favorable photophysical properties, and versatile coordination capabilities. Its symmetric structure, featuring a central electron-deficient 1,3,4-oxadiazole ring flanked by two electron-withdrawing pyridyl moieties, provides a robust platform for the development of sophisticated fluorescent sensors.
The strategic placement of the pyridyl nitrogen atoms allows BPO to act as an effective bidentate or bridging ligand for a variety of metal ions. This interaction is the cornerstone of its application in fluorescent sensing, as the coordination of a metal ion can significantly perturb the electronic structure of the BPO molecule, leading to distinct changes in its fluorescence emission. Furthermore, the pyridyl groups can participate in hydrogen bonding, expanding the potential analyte scope. This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and sensing applications of BPO, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Principles: Synthesis and Photophysical Properties
A foundational understanding of the synthesis and inherent optical properties of BPO is crucial for its effective application as a fluorescent sensor.
Synthesis of this compound
The most common and efficient synthesis of BPO involves the cyclodehydration of 1,2-di(isonicotinoyl)hydrazine. This precursor is readily prepared by the reaction of isonicotinic acid hydrazide with an isonicotinoyl halide.[1]
Protocol 1: Two-Step Synthesis of BPO
Step A: Synthesis of 1,2-Di(isonicotinoyl)hydrazine
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add isonicotinoyl chloride hydrochloride (1 equivalent) portion-wise while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol to yield pure 1,2-di(isonicotinoyl)hydrazine as a white solid.
Step B: Cyclodehydration to form this compound
-
Suspend the 1,2-di(isonicotinoyl)hydrazine (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) for 6-8 hours. The suspension will gradually dissolve as the reaction proceeds.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The resulting white precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude BPO can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield a crystalline white solid.
References
Application Notes & Protocols: 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole for High-Performance Organic Light-Emitting Diodes
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in the fabrication of organic light-emitting diodes (OLEDs). This document covers the fundamental properties, synthesis, and application of this material, with a primary focus on its roles as an electron transport and hole-blocking material. Detailed, field-tested protocols for material synthesis, device fabrication via vacuum thermal evaporation, and optoelectronic characterization are provided to enable researchers to achieve high-performance, reproducible devices.
Introduction: The Rationale for this compound in OLEDs
Organic light-emitting diodes (OLEDs) represent a cornerstone of modern display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid-crystal displays. The efficiency and stability of an OLED are not dictated by the emissive layer alone; they are critically dependent on the balanced injection and transport of charge carriers (holes and electrons) to the emissive zone. An imbalance leads to quenching processes and premature device degradation.
This compound is a key material engineered to address this challenge. Its molecular architecture, featuring a central electron-deficient 1,3,4-oxadiazole ring flanked by two electron-withdrawing pyridine rings, endows it with exceptional properties.
-
Causality of Performance : The electron-deficient nature of both the oxadiazole and pyridine moieties results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from the cathode and rapid transport through the bulk material.[1] Conversely, its deep Highest Occupied Molecular Orbital (HOMO) creates a significant energy barrier for holes, effectively confining them within the emissive layer to enhance the probability of radiative recombination.[1]
This dual functionality makes it a premier choice for roles as both an Electron Transport Layer (ETL) and a Hole-Blocking Layer (HBL) in numerous OLED device architectures.
Physicochemical Properties and Key Performance Metrics
A thorough understanding of the material's properties is essential for predictive device engineering. The key characteristics of this compound are summarized below.
| Property | Value | Significance in OLEDs |
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-oxadiazole | Systematic nomenclature.[2] |
| CAS Number | 15420-02-7 | Unique identifier for substance registration.[2] |
| Molecular Formula | C₁₂H₈N₄O | Defines the elemental composition.[2] |
| Molecular Weight | 224.22 g/mol | Used for molar calculations in synthesis and deposition.[2] |
| HOMO Energy Level | ~ -6.60 eV | The deep HOMO level provides a high energy barrier to holes, enabling effective hole-blocking.[1] |
| LUMO Energy Level | ~ -2.90 eV | The low LUMO level facilitates efficient electron injection from common cathodes (e.g., Al, LiF/Al) and high electron mobility.[1] |
| Electron Mobility (µe) | > 10⁻³ cm²/Vs | High mobility ensures rapid electron transport, reducing operating voltage and minimizing joule heating. |
| Glass Transition (Tg) | > 100 °C | High thermal stability is crucial for morphological stability of the thin film during device operation, contributing to a longer operational lifetime.[1] |
| Photoluminescence (PL) | λmax ~348 nm (in THF) | Indicates a wide bandgap, making it suitable as a host for lower-energy phosphorescent emitters.[3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the cyclodehydration of a diacylhydrazine precursor. This protocol is based on well-established methods for forming symmetrical 2,5-diaryl-1,3,4-oxadiazoles.[4][5]
Diagram: Synthetic Pathway
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Ammonium hydroxide solution (10%)
-
Ethanol
Step 1: Synthesis of 1,2-Di(isonicotinoyl)hydrazine
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve isonicotinic acid hydrazide (1 eq.) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isonicotinoyl chloride hydrochloride (1 eq.) portion-wise to the stirred solution. Causality: Slow addition at low temperature controls the exothermic reaction and prevents side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with deionized water to remove pyridine, and dry under vacuum.
Step 2: Cyclodehydration to form this compound
-
Place the dried 1,2-di(isonicotinoyl)hydrazine (1 eq.) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq. by volume) in a fume hood. Safety: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The solid will gradually dissolve.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Causality: This quenches the excess POCl₃ and precipitates the product.
-
Neutralize the acidic solution by the slow addition of a 10% ammonium hydroxide solution until the pH is ~7-8.
-
Filter the precipitate, wash extensively with deionized water, and then with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the purified this compound as a white crystalline solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLEDs: Device Fabrication and Architecture
Due to its properties, this compound is almost exclusively used in OLEDs fabricated via vacuum thermal evaporation (VTE) . This technique allows for the deposition of highly uniform, pure thin films with precise thickness control, which is critical for high-performance multilayer devices.[6]
Diagram: Typical OLED Device Architecture
Caption: A multilayer OLED stack showing the role of this compound.
Protocol 2: Fabrication of a Phosphorescent OLED by Vacuum Thermal Evaporation
This protocol describes the fabrication of a standard green phosphorescent OLED.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material: e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Emissive Layer (EML) Host: e.g., CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
-
EML Dopant: e.g., Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III))
-
Hole-Blocking/Electron-Transport Layer (HBL/ETL): this compound
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr) with multiple sources
-
Substrate cleaning supplies (detergent, DI water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning (Critical Step):
-
Sequentially sonicate the patterned ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Immediately before loading into the evaporation chamber, treat the substrates with UV-Ozone for 10-15 minutes. Causality: This removes organic residues and increases the work function of the ITO, promoting efficient hole injection.
-
-
Vacuum Deposition:
-
Load the cleaned substrates and deposition materials into their respective crucibles within the thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
-
Deposit the organic and metal layers sequentially without breaking vacuum. The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance.
-
HTL (TAPC): Deposit a 40 nm thick layer at a rate of 1-2 Å/s.
-
EML (CBP:Ir(ppy)₃): Co-evaporate CBP and Ir(ppy)₃ to form a 20 nm layer. Set the deposition rate of the CBP host to ~1 Å/s and adjust the rate of the Ir(ppy)₃ dopant to achieve an 8% doping concentration. Causality: Co-evaporation ensures the dopant is molecularly dispersed within the host, preventing aggregation and concentration quenching.
-
HBL/ETL (this compound): Deposit a 30 nm thick layer at a rate of 1-2 Å/s.
-
EIL (LiF): Deposit a thin (1 nm) layer at a slow rate of 0.1-0.2 Å/s. Causality: The thin LiF layer lowers the electron injection barrier between the organic ETL and the Al cathode.
-
Cathode (Al): Deposit a 100 nm thick layer at a rate of 3-5 Å/s using a shadow mask to define the active device area.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.
-
Encapsulate the devices using a UV-cured epoxy and a cover glass to prevent degradation from environmental factors.
-
Device Characterization: Protocols and Analysis
Characterizing the fabricated device is crucial to determine its performance. The primary analysis involves measuring its current density-voltage-luminance (J-V-L) characteristics.
Diagram: Characterization Workflow
Caption: Workflow for the optoelectronic characterization of an OLED.
Protocol 3: J-V-L Characterization and Efficiency Calculation
Equipment:
-
Source Measure Unit (SMU)
-
Calibrated photodiode or luminance meter (e.g., Konica Minolta CS-2000)
-
Spectrometer
-
Device test jig inside a dark box
Procedure:
-
Setup: Mount the encapsulated OLED device in the test jig. Position the luminance meter normal to the device surface to measure the forward emission.
-
J-V-L Measurement:
-
Connect the SMU to the anode and cathode of the device.
-
Program the SMU to sweep the voltage from 0 V to a specified maximum (e.g., 10 V) in discrete steps (e.g., 0.1 V).
-
At each voltage step, simultaneously record the current flowing through the device and the luminance measured by the photometer.[6] This generates the fundamental I-V-L dataset.
-
-
Data Analysis and Calculations:
-
Current Density (J): Divide the measured current (I) by the active area of the device pixel (A) in cm². (J = I/A).
-
Current Efficiency (η_c): Calculated as the luminance (L, in cd/m²) divided by the current density (J, in A/m²). The result is typically expressed in cd/A.[7]
η_c (cd/A) = L / J
-
Power Efficiency (η_p): Calculated as π times the luminance (L) divided by the product of current density (J) and voltage (V). The result is expressed in lm/W.
η_p (lm/W) = (π * L) / (J * V)
-
External Quantum Efficiency (EQE, η_ext): This is the ratio of the number of photons emitted to the number of electrons injected. Accurate measurement requires an integrating sphere to capture all emitted light, but a good approximation for Lambertian emitters can be made from forward luminance and the electroluminescence spectrum. The EQE is calculated from the current efficiency and the spectral data.[7]
-
References
- 1. scispace.com [scispace.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole Derivatives in Antimicrobial and Antibacterial Research
Introduction: The Rising Threat of Antimicrobial Resistance and the Promise of 1,3,4-Oxadiazoles
The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, necessitating the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] The 1,3,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including notable antimicrobial properties.[1][2][3][4][5] Specifically, 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent activity against a wide array of Gram-positive and Gram-negative bacteria.[2][6][7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antibacterial applications of a specific subclass: 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole and its derivatives.
The symmetrical arrangement of the pyridyl rings on the 1,3,4-oxadiazole core presents a unique chemical architecture for exploring structure-activity relationships (SAR). The nitrogen atom in the pyridyl rings can be quaternized or otherwise modified to enhance solubility and interaction with bacterial targets. Furthermore, substitutions on the pyridyl rings can be systematically varied to optimize antibacterial potency and spectrum. This guide will detail the synthesis of a representative derivative, followed by robust protocols for evaluating its antibacterial efficacy and elucidating its potential mechanism of action.
Synthesis of a Representative Derivative: 2-(4-pyridyl)-5-(4-pyridyl)-1,3,4-oxadiazole
The synthesis of this compound is a well-established process, typically involving the cyclization of a diacylhydrazine precursor.[2] The following protocol outlines a common synthetic route.
Protocol 1: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide
-
Isonicotinoyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Synthesis of 1,2-diisonicotinoylhydrazine:
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isonicotinoyl chloride (1 equivalent) dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,2-diisonicotinoylhydrazine.
-
-
Cyclization to this compound:
-
Suspend the synthesized 1,2-diisonicotinoylhydrazine (1 equivalent) in phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy to confirm its structure and purity.[9]
In Vitro Antibacterial Susceptibility Testing
A critical first step in evaluating a novel compound is to determine its intrinsic antibacterial activity. The following are standard and widely accepted protocols for this purpose.[11][12][13]
Qualitative Assessment: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test provides a preliminary, qualitative assessment of a compound's ability to inhibit bacterial growth.[14][15][16][17]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates[18]
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[16]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[16]
-
Allow the plate to dry for 3-5 minutes.[14]
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[16]
-
Ensure disks are spaced at least 24 mm apart.[16]
-
Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]
-
Data Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For novel compounds, the zone size provides a qualitative measure of antibacterial activity.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][20][21][22] The broth microdilution method is a widely used and standardized technique.[11][13][23]
Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB adjusted to the 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
-
Inoculation and Incubation:
-
MIC Determination:
Quantitative Assessment: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[24][25][26] It is determined after an MIC assay.[26]
Protocol 4: MBC Assay
Materials:
-
Completed MIC plate from Protocol 3
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).[27]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[27]
-
-
MBC Determination:
Data Presentation: Representative Antibacterial Activity Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 4 | 8 | 2 |
| Escherichia coli | 25922 | 8 | 16 | 2 |
| Pseudomonas aeruginosa | 27853 | 16 | 64 | 4 |
| Klebsiella pneumoniae | 700603 | 8 | 16 | 2 |
Disclaimer: The data above are for illustrative purposes and may not represent the exact values for all this compound derivatives. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[27]
Investigating the Mechanism of Action
Understanding how a novel antibacterial compound exerts its effect is crucial for its development. The following protocols outline methods to investigate potential mechanisms of action for this compound derivatives.
Bacterial Membrane Permeability Assay
This assay determines if the test compound disrupts the integrity of the bacterial cell membrane.[28][29] The LIVE/DEAD BacLight™ Bacterial Viability Kit is a common tool for this purpose, utilizing two nucleic acid stains: SYTO® 9 and propidium iodide (PI).[30][31]
Protocol 5: Membrane Permeability Assay using Flow Cytometry
Materials:
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar SYTO® 9 and PI stains)
-
Bacterial culture in the mid-logarithmic growth phase
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Bacterial Treatment:
-
Treat the bacterial culture with the test compound at the desired concentrations for a specific time period (e.g., 30, 60, 120 minutes).
-
Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).
-
-
Staining:
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS.
-
Add the SYTO® 9 and propidium iodide stains to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.[32]
-
-
Flow Cytometry Analysis:
-
Analyze the stained samples using a flow cytometer.
-
SYTO® 9 will stain all bacteria (live and dead) green, while propidium iodide will only enter and stain bacteria with compromised membranes red.[30][31]
-
Quantify the percentage of live (green fluorescent) and dead/membrane-compromised (red fluorescent) cells.
-
Data Interpretation: An increase in the percentage of red-fluorescent cells in the treated samples compared to the untreated control indicates that the compound disrupts bacterial membrane integrity.
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase that is an essential enzyme in bacteria and a validated target for antibiotics.[33][34] An in vitro assay can determine if the test compound inhibits the supercoiling activity of DNA gyrase.[35][36][37]
Protocol 6: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)
-
Test compound
-
Known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR® Safe)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Add purified DNA gyrase subunits A and B to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Include a no-enzyme control, a no-ATP control, and a positive control with a known inhibitor.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Data Interpretation: In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid DNA into its supercoiled form, which migrates faster through the agarose gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid DNA. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.
Visualizing Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijmspr.in [ijmspr.in]
- 5. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. protocols.io [protocols.io]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. microchemlab.com [microchemlab.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 31. フローサイトメトリー用細菌生存率および活性アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. journals.asm.org [journals.asm.org]
- 33. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 34. researchgate.net [researchgate.net]
- 35. journals.asm.org [journals.asm.org]
- 36. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Self-Assembly of Supramolecular Structures with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Role of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in Supramolecular Assembly
This compound (BPO) is a highly versatile linear, rigid, bidentate N-donor ligand that has garnered significant attention in the field of supramolecular chemistry and crystal engineering.[1][2] Its unique structural and electronic properties make it an exceptional building block for the rational design and synthesis of a diverse array of supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and discrete metallacycles.[1][3]
The core of the BPO ligand is a 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4][5] This central ring imparts rigidity to the ligand. Flanking the oxadiazole are two pyridyl rings, which act as coordination sites for metal ions. The nitrogen atoms of the pyridyl groups are the primary coordination points, allowing BPO to bridge metal centers and facilitate the formation of extended networks.
The strategic placement of the pyridyl nitrogen atoms at the 4-position results in a linear coordination vector, which is highly desirable for the construction of predictable and well-defined supramolecular structures. Furthermore, the oxadiazole ring itself can participate in non-covalent interactions, such as π-π stacking, which can play a crucial role in stabilizing the resulting three-dimensional structures.[6][7]
This guide provides a comprehensive overview of the application of BPO in the self-assembly of supramolecular structures. It details the synthesis of the BPO ligand, provides step-by-step protocols for the preparation of coordination polymers and metallacycles, and outlines the key characterization techniques necessary for their structural elucidation.
Key Properties of this compound (BPO)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₄O | |
| Molecular Weight | 224.22 g/mol | [8] |
| CAS Number | 15420-02-7 | [8][9] |
| Melting Point | 184.5-185 °C | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in various organic solvents | [1] |
Part 1: Synthesis of the Ligand - this compound (BPO)
The synthesis of BPO is a critical first step and is typically achieved through the cyclodehydration of 1,2-bis(isonicotinoyl)hydrazine. Several methods exist for this transformation, with the use of dehydrating agents like phosphorus oxychloride (POCl₃) being common.[10]
Protocol 1: Synthesis of BPO
Materials:
-
Isonicotinic acid hydrazide
-
Isonicotinoyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
Step 1: Synthesis of 1,2-bis(isonicotinoyl)hydrazine
-
Dissolve isonicotinic acid hydrazide in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of isonicotinoyl chloride in anhydrous DCM to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into cold deionized water to precipitate the product.
-
Filter the white solid, wash thoroughly with deionized water, and dry under vacuum.
Step 2: Cyclodehydration to form this compound
-
Carefully add the dried 1,2-bis(isonicotinoyl)hydrazine to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
The crude BPO will precipitate as a solid. Filter the solid and wash it extensively with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure BPO as a white crystalline solid.
Characterization: The purity and identity of the synthesized BPO should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of BPO
Caption: Workflow for the two-step synthesis of this compound.
Part 2: Self-Assembly of Supramolecular Structures
The self-assembly process involves the spontaneous organization of BPO ligands and metal ions into ordered supramolecular structures. The final architecture is highly dependent on several factors, including the coordination geometry of the metal ion, the nature of the counter-anion, the solvent system, and the reaction temperature.[3][11]
Protocol 2: Synthesis of a 1D Coordination Polymer - {[Zn(BPO)(H₂O)₂(NO₃)₂]·2(CH₃CN)₂}n
This protocol describes the synthesis of a one-dimensional coordination polymer of BPO with Zinc(II) nitrate, as reported in the literature.[1]
Materials:
-
This compound (BPO)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a small test tube, dissolve BPO in a minimal amount of a 1:1 mixture of CH₂Cl₂ and CH₃CN.
-
In a separate test tube, dissolve Zn(NO₃)₂·6H₂O in a minimal amount of CH₃CN.
-
Carefully layer the solution of the metal salt on top of the ligand solution.
-
Seal the test tube and allow it to stand undisturbed at room temperature.
-
Colorless, block-like crystals suitable for single-crystal X-ray diffraction will form over a period of several days.
-
Isolate the crystals by decantation of the mother liquor and wash them with a small amount of fresh solvent.
Protocol 3: Synthesis of a Bimetallic Metallacycle
The formation of discrete metallacycles versus extended coordination polymers can often be influenced by the choice of metal salt and reaction conditions.[1][3]
Materials:
-
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (a positional isomer of BPO, often used for metallacycle formation)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
Dissolve 2,5-bis(3-pyridyl)-1,3,4-oxadiazole in CH₃CN.
-
Dissolve Cu(ClO₄)₂·6H₂O in H₂O.
-
Slowly add the aqueous solution of the copper salt to the acetonitrile solution of the ligand with stirring.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Blue crystals of the bimetallic macrocyclic complex will form over several days.
-
Isolate the crystals by filtration and wash with a small amount of cold water.
Factors Influencing Supramolecular Assembly
Caption: Key factors influencing the self-assembly of BPO-based supramolecular structures.
Part 3: Characterization of Supramolecular Structures
A combination of analytical techniques is essential to fully characterize the synthesized supramolecular structures.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most definitive method for determining the precise three-dimensional structure of crystalline materials. It provides detailed information about bond lengths, bond angles, coordination geometry, and the overall packing of the supramolecular assembly.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the bulk purity of the synthesized material and to ensure that the crystalline sample is a true representation of the bulk product. The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the coordination of the BPO ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl and oxadiazole rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution.
-
Luminescence Spectroscopy: Many BPO-based coordination polymers exhibit interesting photoluminescent properties, which can be investigated using fluorescence spectroscopy.[1]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the supramolecular structure and to identify the loss of solvent molecules.
-
Differential Scanning Calorimetry (DSC): DSC can be used to investigate phase transitions and other thermal events.
Part 4: Potential Applications
The unique structural features of BPO-based supramolecular materials give rise to a range of potential applications.
-
Gas Storage and Separation: The porous nature of some BPO-based MOFs makes them promising candidates for the storage and separation of gases.
-
Catalysis: The metal centers within the supramolecular framework can act as catalytic sites for various chemical reactions.
-
Sensing: The luminescence of some BPO-based materials can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications.
-
Drug Delivery: The tunable porosity and biocompatibility of certain MOFs are being explored for the controlled release of therapeutic agents.
-
Nonlinear Optics (NLO): The 1,3,4-oxadiazole ring is a known motif in materials with nonlinear optical properties.[6]
Conclusion
This compound is a powerful and versatile building block for the construction of a wide variety of supramolecular structures. By carefully controlling the reaction conditions, it is possible to direct the self-assembly process to yield materials with desired topologies and properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich and diverse coordination chemistry of this fascinating ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of new coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 15420-02-7 [m.chemicalbook.com]
- 9. This compound | 15420-02-7 [chemicalbook.com]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-assembly of new M(ii) coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands: effect of counterions and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Guide to the Single Crystal Growth of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole Metal Complexes
Introduction: The Versatility of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole in Crystal Engineering
This compound is a highly versatile bifunctional organic ligand extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] Its rigid, linear geometry, coupled with the two terminal pyridyl nitrogen atoms, makes it an exceptional candidate for bridging metal centers to form one-, two-, or three-dimensional networks.[1] The resulting crystalline materials are of significant interest for their potential applications in diverse fields such as gas storage, catalysis, sensing, and the development of novel pharmaceutical co-crystals.[1] The 1,3,4-oxadiazole ring itself is a stable and electron-deficient scaffold, contributing to the unique photophysical and electronic properties of its complexes.[2]
The ability to cultivate high-quality single crystals of these metal complexes is of paramount importance. It is the key to unlocking their precise three-dimensional structures through X-ray diffraction, a critical step for understanding and predicting their physical and chemical properties. This guide provides detailed protocols and expert insights into the experimental setup for growing single crystals of this compound complexes, aimed at researchers, materials scientists, and professionals in drug development.
Part 1: Synthesis of the Ligand: this compound
A reliable synthesis of this compound is a prerequisite for the successful growth of its metal complexes. A common and effective method involves the cyclization of isonicotinic acid hydrazide.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide
-
Phosphorus oxychloride (POCl₃) or other suitable dehydrating agents like H₂SO₄, P₂O₅.[3]
-
Pyridine (as a solvent and acid scavenger)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide in an excess of phosphorus oxychloride.
-
The resulting solution is refluxed at a temperature of approximately 110°C for several hours (typically 6-10 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.
-
The acidic solution is then neutralized by the slow addition of a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.
-
The crude product is collected by filtration, washed thoroughly with distilled water, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure this compound ligand.
Causality of Experimental Choices:
-
Dehydrating Agent: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate to form the stable 1,3,4-oxadiazole ring.[3]
-
Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Neutralization: Careful neutralization is crucial to precipitate the product, which is typically insoluble in neutral aqueous solutions.
Part 2: Single Crystal Growth Methodologies
The successful growth of single crystals is often a process of patient experimentation. Several techniques can be employed, with the choice depending on the solubility of the complex and its stability. The most common methods for growing single crystals of this compound complexes are solvothermal synthesis and various diffusion techniques.
Method 1: Solvothermal Synthesis
Solvothermal synthesis is a widely used method for preparing crystalline metal-organic frameworks.[5] It involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, leading to increased pressure and enhanced solubility of the reactants, which can promote the formation of high-quality crystals.
Experimental Protocol: Solvothermal Synthesis
-
Reactants:
-
Procedure:
-
In a small glass vial, combine the ligand and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal).
-
Add the solvent or solvent mixture to dissolve the reactants. Sonication may be used to aid dissolution.
-
The vial is then placed inside a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 80°C and 180°C) for a period ranging from several hours to a few days.[8]
-
After the heating period, the oven is slowly cooled to room temperature.
-
High-quality single crystals are often found at the bottom or on the walls of the vial.
-
Causality of Experimental Choices:
-
Sealed Vessel: The use of a sealed autoclave allows the reaction to be carried out at temperatures above the solvent's boiling point, creating a high-pressure environment that can influence the crystallization process and the resulting crystal structure.
-
Slow Cooling: A slow cooling rate is critical for promoting the growth of large, well-defined single crystals by allowing the system to slowly reach a state of supersaturation.
Table 1: Example Parameters for Solvothermal Synthesis
| Metal Salt | Ligand:Metal Ratio | Solvent System | Temperature (°C) | Time (days) |
| Zn(NO₃)₂·6H₂O | 1:1 | DMF/Ethanol | 120 | 3 |
| Cu(ClO₄)₂·6H₂O | 2:1 | Acetonitrile/Water | 100 | 2 |
| Cd(NO₃)₂·4H₂O | 1:1 | DEF/Methanol | 150 | 4 |
Method 2: Vapor Diffusion
Vapor diffusion is a gentle and effective technique for growing crystals of compounds that are sensitive to high temperatures.[9][10] It relies on the slow diffusion of a precipitant vapor into a solution of the complex, gradually inducing crystallization.[10]
Experimental Protocol: Vapor Diffusion
-
Setup: A small, open vial containing a solution of the complex is placed inside a larger, sealed container (e.g., a beaker or a jar) that contains a more volatile solvent in which the complex is insoluble (the precipitant).[10]
-
Procedure:
-
Dissolve the this compound ligand and the metal salt in a "good" solvent (e.g., DMF, DMSO, methanol) to create a concentrated solution. This solution is placed in the inner vial.
-
Pour a small amount of a "poor" or "precipitant" solvent (e.g., diethyl ether, pentane, hexane) into the outer container.[9] The precipitant should be miscible with the good solvent.
-
Seal the outer container and leave it undisturbed in a vibration-free environment.
-
Over time, the more volatile precipitant will diffuse into the solution in the inner vial, decreasing the solubility of the complex and leading to the slow growth of single crystals.
-
Causality of Experimental Choices:
-
Solvent Selection: The key to this method is the careful selection of a solvent pair where the compound is soluble in the less volatile solvent and insoluble in the more volatile one.[10]
-
Slow Diffusion: The slow rate of vapor diffusion ensures that the supersaturation is reached gradually, which is conducive to the formation of a small number of large crystals rather than a large number of small crystals.
Diagram of Vapor Diffusion Setup
Caption: A schematic of the vapor diffusion method for single crystal growth.
Method 3: Liquid-Liquid Diffusion (Layering)
This technique involves carefully layering a solution of the complex with a less dense solvent in which the complex is insoluble.[9][10] Diffusion occurs at the interface of the two liquids, leading to crystal growth.
Experimental Protocol: Liquid-Liquid Diffusion
-
Setup: A narrow container, such as a test tube or an NMR tube, is ideal for this method to maintain a stable interface between the two liquids.[9]
-
Procedure:
-
Prepare a concentrated solution of the complex in a "good" solvent. This solution forms the bottom layer.
-
Carefully and slowly, layer a less dense "poor" solvent on top of the solution. A syringe or a pipette can be used to add the second solvent along the side of the tube to avoid mixing.
-
The tube is then sealed and left undisturbed.
-
Crystals will typically form at the interface between the two solvent layers over a period of days to weeks.
-
Causality of Experimental Choices:
-
Density Difference: A significant difference in the densities of the two solvents is necessary to maintain a distinct interface and allow for slow diffusion.
-
Undisturbed Environment: Any agitation or vibration can disrupt the interface and lead to rapid precipitation of an amorphous solid instead of well-ordered crystals.
Part 3: Characterization of Single Crystals
Once suitable single crystals are obtained, they must be characterized to determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional atomic arrangement within the crystal. It provides precise information on bond lengths, bond angles, and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material. The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data.
-
Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the crystalline complex and to identify the presence of solvent molecules within the crystal lattice.
-
Spectroscopic Techniques (FT-IR, UV-Vis, Luminescence): These methods provide information about the coordination environment of the metal ion and the electronic properties of the complex. The coordination of the this compound ligand to a metal center can often be observed through shifts in the vibrational frequencies of the pyridyl and oxadiazole rings in the FT-IR spectrum.[11]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful growth of well-formed, transparent crystals is the first indicator of a successful experiment. Subsequent characterization by SC-XRD will provide the ultimate validation of the crystalline nature and structure of the material. Consistency in the unit cell parameters obtained from multiple crystals from the same batch further confirms the reproducibility of the crystallization process.
Conclusion
The growth of single crystals of this compound complexes is a nuanced process that requires careful control over experimental parameters. By understanding the principles behind different crystallization techniques and by systematically varying factors such as solvent, temperature, and concentration, researchers can successfully obtain high-quality single crystals suitable for detailed structural analysis. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of novel crystalline materials based on this versatile ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 15420-02-7 | Benchchem [benchchem.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. Growing Crystals [web.mit.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole as a High-Performance Electron-Transporting Material
Introduction: The Critical Role of Electron Transport in Organic Electronics
In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the efficient injection and transport of charge carriers are paramount to device performance.[1][2] While hole-transporting materials have seen significant advancements, the development of robust electron-transporting materials (ETMs) with high mobility and thermal stability remains a key area of research. An ideal ETM facilitates the seamless transit of electrons from the cathode to the emissive layer, ensuring balanced charge recombination and, consequently, high electroluminescence efficiency.[3][4] 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole, hereafter referred to as BPy-OXD, has emerged as a compelling candidate in this class, demonstrating exceptional properties that address many of the challenges in modern OLED design.[5][6] This guide provides an in-depth analysis of BPy-OXD, its material characteristics, and detailed protocols for its synthesis and application in OLED devices.
The 1,3,4-oxadiazole moiety is a well-established building block for ETMs due to its electron-deficient nature, which promotes high electron affinity and mobility.[7] The incorporation of pyridyl rings in BPy-OXD further enhances its electron-accepting capabilities.[8] Its planar molecular structure, a result of intramolecular hydrogen bonding, facilitates strong intermolecular π-π stacking in thin films.[9][10] This structural feature is a primary contributor to its remarkably high electron mobility, which can exceed 10⁻³ cm²/Vs in amorphous films—a significant improvement over many conventional ETMs.[5][6][10]
Part 1: Material Profile and Core Properties
A thorough understanding of a material's fundamental properties is the bedrock of successful device engineering. BPy-OXD's unique combination of electronic, thermal, and morphological characteristics makes it a versatile component in various optoelectronic architectures.
Molecular Structure
The chemical structure of BPy-OXD is defined by a central 1,3,4-oxadiazole ring symmetrically substituted with two 4-pyridyl rings. This configuration results in a highly planar molecule.
Caption: Molecular structure of this compound (BPy-OXD).
Key Material Properties
The performance of BPy-OXD as an ETM is quantified by several key parameters. The following table summarizes its essential properties, compiled from various literature sources.
| Property | Value | Significance in Device Performance |
| Molecular Formula | C₁₂H₈N₄O | Defines the basic chemical identity and molecular weight.[11] |
| Molecular Weight | 224.22 g/mol | Crucial for calculating molar quantities in synthesis and for deposition rate calibration in thermal evaporation.[11] |
| HOMO Energy Level | ~ -6.60 eV | A deep HOMO level ensures efficient hole blocking, preventing leakage currents and confining recombination to the emissive layer.[9] |
| LUMO Energy Level | ~ -2.90 eV | A low LUMO level facilitates efficient electron injection from common cathodes (like Al or LiF/Al) by reducing the injection barrier.[9] |
| HOMO-LUMO Gap | ~ 3.70 eV | The wide energy gap makes the material transparent in the visible spectrum, which is essential for an ETL to avoid parasitic absorption.[12] |
| Electron Mobility (μe) | > 10⁻³ cm²/Vs | High electron mobility leads to lower device operating voltage, higher power efficiency, and reduced Joule heating.[5][6][13] |
| Glass Transition Temp (Tg) | 106 °C | A high Tg indicates excellent thermal and morphological stability, preventing device degradation at elevated operating temperatures.[6][9] |
| Appearance | White powder/crystals | Physical characteristic for material identification.[9] |
Part 2: Synthesis and Purification Protocol
The synthesis of BPy-OXD is a straightforward process, typically involving the cyclodehydration of a diacylhydrazine precursor. The following protocol is adapted from established literature procedures.[14][15]
Rationale
The core of this synthesis is the formation of the 1,3,4-oxadiazole ring. This is achieved by reacting two equivalents of a pyridine-containing carboxylic acid derivative with hydrazine to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride or trifluoromethanesulfonic anhydride.[14] Purification via sublimation is critical to achieve the high purity (>99.5%) required for electronic applications, as impurities can act as charge traps and degrade device performance.
Materials and Reagents
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃) or Trifluoromethanesulfonic anhydride
-
Dichloromethane (DCM)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Sublimation apparatus
Step-by-Step Synthesis Protocol
-
Preparation of Isonicotinoyl Chloride:
-
In a fume hood, add isonicotinic acid (1 equivalent) to a round-bottom flask.
-
Slowly add an excess of thionyl chloride (e.g., 3-5 equivalents) at 0 °C.
-
Reflux the mixture for 2-4 hours until the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude isonicotinoyl chloride.
-
-
Synthesis of N,N'-di(isonicotinoyl)hydrazine:
-
Dissolve the crude isonicotinoyl chloride in a dry solvent like DCM.
-
In a separate flask, prepare a solution of hydrazine hydrate (0.5 equivalents) in DCM with pyridine (2 equivalents) as an acid scavenger.
-
Slowly add the isonicotinoyl chloride solution to the hydrazine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the resulting precipitate, wash with water and methanol to remove pyridine hydrochloride and unreacted starting materials, and dry under vacuum.
-
-
Cyclodehydration to form BPy-OXD:
-
Suspend the dried N,N'-di(isonicotinoyl)hydrazine in an excess of phosphorus oxychloride.
-
Reflux the mixture for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until a precipitate forms.
-
Filter the crude BPy-OXD product, wash thoroughly with water, and dry.
-
-
Purification by Gradient Sublimation:
-
Place the crude product in a multi-zone sublimation furnace.
-
Evacuate the system to high vacuum (<10⁻⁵ Torr).
-
Slowly increase the temperature of the source zone until the material begins to sublime.
-
Collect the purified BPy-OXD in a cooler zone of the furnace. This process may need to be repeated 2-3 times to achieve the desired purity for device fabrication.
-
Part 3: OLED Fabrication and Characterization
This section outlines the protocol for fabricating a standard multilayer OLED using BPy-OXD as the electron-transport layer.
Device Architecture and Energy Level Diagram
A typical device structure is ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / BPy-OXD (ETL) / Electron Injection Layer (EIL) / Cathode. The energy level alignment is crucial for efficient charge injection and transport.
References
- 1. OPG [opg.optica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Welcome to the technical support center for 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (Bpy-oxd). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this compound. We will delve into the physicochemical rationale behind its limited solubility and provide a suite of practical, step-by-step strategies to enhance its dissolution in common solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound featuring a central 1,3,4-oxadiazole ring flanked by two pyridine rings. This structure is of significant interest in medicinal chemistry and materials science. However, the presence of the aromatic pyridyl groups contributes to a rigid, planar structure that can lead to strong crystal lattice energy and, consequently, poor solubility in many common solvents, particularly aqueous solutions. Addressing these solubility issues is critical for its application in biological assays and formulation development.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening?
This is a classic case of a compound "crashing out" of solution. Your compound is likely soluble in a polar aprotic solvent like DMSO, but its solubility is significantly lower in the aqueous buffer. When you introduce the DMSO stock to the aqueous environment, the DMSO disperses, and the concentration of your compound exceeds its thermodynamic solubility limit in the final solvent mixture, leading to precipitation. This is a common challenge for many organic compounds with low water solubility.
Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds. For this compound, the most promising approaches include:
-
pH Adjustment: Leveraging the basic nature of the pyridine rings.
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Complexation: Encapsulating the molecule within a larger, more soluble molecule like a cyclodextrin.
-
Use of Surfactants: Employing detergents to form micelles that can solubilize the compound.
-
Ionic Liquids: Utilizing novel salts that are liquid at room temperature as alternative solvents.
The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your assay to additives, and the intended application.
Troubleshooting Guides & Experimental Protocols
Strategy 1: pH Adjustment - Capitalizing on the Basic Nature of Pyridine
The Rationale: The pyridine rings in this compound contain nitrogen atoms with lone pairs of electrons, making them basic. The pKa of the conjugate acid of pyridine (pyridinium) is approximately 5.25.[1] By lowering the pH of the aqueous solution to below this pKa, the nitrogen atoms on the pyridine rings will become protonated. This forms a pyridinium salt, which is an ionic species and therefore generally much more soluble in water than the neutral molecule.
Troubleshooting Steps:
-
Determine the pH of your current buffer system. If it is neutral or basic, pH adjustment is a viable strategy.
-
Assess the pH stability of your compound and other assay components. Ensure that a lower pH will not cause degradation or interfere with the biological system you are studying.
-
Experiment with a range of acidic buffers. Start with a pH around 4.0-4.5 and adjust as needed.
Experimental Protocol: pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, acetate) with pH values ranging from 3.0 to 7.4
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a different pH buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved compound.
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Strategy 2: Co-solvency - Modifying the Polarity of the Solvent
The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][3][4] This can enhance the solubility of hydrophobic compounds like this compound by making the solvent environment more "like" the solute.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Dimethyl sulfoxide (DMSO) - often used for stock solutions, but can be used in lower concentrations in the final assay buffer.
Troubleshooting Steps:
-
Determine the tolerance of your assay to various co-solvents. Some biological systems are sensitive to organic solvents.
-
Start with a low percentage of co-solvent (e.g., 1-5%) and incrementally increase the concentration.
-
Be mindful of potential precipitation upon further dilution. Even with a co-solvent, diluting into a purely aqueous system can still cause the compound to crash out.
Experimental Protocol: Co-solvent Solubility Enhancement
Objective: To determine the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer (at a pH where the compound is not fully soluble)
-
Various co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Standard laboratory glassware and equipment as in the pH protocol.
Procedure:
-
Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 2-7 from the pH-Dependent Solubility Determination protocol to determine the solubility in each co-solvent mixture.
-
Plot solubility as a function of co-solvent concentration for each co-solvent tested.
Strategy 3: Cyclodextrin Complexation - Molecular Encapsulation
The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][5][6] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (in this case, this compound) is encapsulated within the cyclodextrin's cavity. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Troubleshooting Steps:
-
Select an appropriate cyclodextrin. HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.
-
Determine the optimal molar ratio of compound to cyclodextrin. This is typically done through phase solubility studies.
-
Ensure the cyclodextrin itself does not interfere with your assay.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound
-
A selected cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer
-
Standard laboratory glassware and equipment as in the previous protocols.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 2-7 from the pH-Dependent Solubility Determination protocol.
-
Plot the concentration of the dissolved compound as a function of the cyclodextrin concentration. The slope of this plot can provide information about the stoichiometry of the inclusion complex.
Data Presentation: Comparative Solubility Enhancement Strategies
The following table provides a hypothetical comparison of the effectiveness of different solubilization techniques for a poorly soluble compound like this compound. Note: This data is for illustrative purposes and should be experimentally verified for your specific compound and conditions.
| Solubilization Technique | Additive Concentration | Achieved Solubility (µg/mL) | Fold Increase in Solubility |
| Control (Aqueous Buffer, pH 7.4) | N/A | 1 | 1 |
| pH Adjustment | pH 4.0 Buffer | 50 | 50 |
| Co-solvency | 10% Ethanol | 25 | 25 |
| Cyclodextrin Complexation | 10 mM HP-β-CD | 100 | 100 |
Visualization of Solubilization Workflows
References
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Welcome to the technical support center dedicated to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile bridging ligand, 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing crystalline materials with this specific ligand. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and crystallinity of your target MOFs.
The unique electronic properties and coordination geometry of this compound, stemming from its electron-deficient oxadiazole core and terminal pyridyl nitrogen donors, make it an attractive component for constructing novel MOFs with potential applications in gas storage, catalysis, and sensing. However, these same features can present specific challenges during synthesis. This guide aims to provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of MOFs with this compound.
Q1: My MOF synthesis results in an amorphous powder or poor crystallinity. What are the likely causes and how can I improve the outcome?
Low crystallinity is a frequent issue in MOF synthesis and can be attributed to several factors related to nucleation and crystal growth kinetics.
-
Suboptimal Solvent System: The choice of solvent is critical as it influences the solubility of both the metal salt and the ligand, which in turn dictates the rate of MOF formation. For the this compound ligand, its relatively rigid and planar structure can lead to solubility issues in common solvents.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. N,N-Dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are common choices for MOF synthesis. A mixture of a high-boiling point solvent with a more volatile co-solvent (e.g., ethanol, methanol, or acetonitrile) can modulate solubility and promote slower crystal growth.
-
Polarity Matching: The photophysical properties of pyridyl-substituted 1,3,4-oxadiazole derivatives are known to be influenced by solvent polarity.[1] This suggests that the ligand's interactions with the solvent can affect its availability for coordination. Experiment with solvents of varying polarity to find the optimal medium for your specific metal-ligand system.
-
-
-
Rapid Precipitation: If the MOF precipitates too quickly, it often results in an amorphous solid. This is typically due to high concentrations of precursors or a reaction temperature that is too high.
-
Troubleshooting:
-
Concentration Gradient: Lower the concentrations of your metal salt and ligand solutions.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can promote crystallinity, an excessively high temperature can accelerate nucleation to the detriment of crystal growth. A systematic study of the reaction temperature is recommended.[2]
-
Modulators: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid) or other coordinating species. Modulators compete with the ligand for coordination to the metal center, slowing down the formation of the framework and allowing for larger, more well-defined crystals to form.
-
-
Q2: The yield of my target MOF is consistently low. How can I improve it?
Low yields can be a result of incomplete reaction, side reactions, or loss of product during workup.
-
Incomplete Reaction: The reaction may not be reaching equilibrium or completion under the chosen conditions.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time. Monitor the reaction at different time points to determine when the maximum yield is achieved.
-
Stoichiometry: While a 1:1 or 2:1 ligand-to-metal ratio is often a good starting point, the optimal stoichiometry can vary. Experiment with different molar ratios of the this compound ligand to the metal salt.
-
-
-
Ligand Purity: The purity of the this compound ligand is crucial. Impurities from the ligand synthesis can interfere with MOF formation. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves cyclodehydration of N,N'-diacylhydrazines, and residual starting materials or byproducts can act as competing ligands.[2][3]
-
Troubleshooting:
-
Ligand Characterization: Ensure the purity of your ligand using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry before use in MOF synthesis.[4]
-
Purification: If necessary, purify the ligand by recrystallization or column chromatography.
-
-
-
pH of the Reaction Mixture: The pH can significantly influence the protonation state of the pyridyl groups on the ligand, affecting their ability to coordinate to the metal center.
-
Troubleshooting:
-
pH Adjustment: The addition of a small amount of base (e.g., triethylamine) or acid can sometimes be beneficial, depending on the specific metal-ligand system. This should be done cautiously as it can also lead to the formation of different phases.
-
-
Q3: I am observing the formation of an unexpected crystalline phase or a mixture of phases. How can I target the desired MOF structure?
The formation of multiple phases, or polymorphs, is common in MOF synthesis and is highly dependent on the reaction conditions.
-
Influence of Reaction Conditions: Temperature, solvent, and the presence of modulators can all direct the formation of a specific MOF architecture.
-
Troubleshooting:
-
Systematic Screening: A systematic approach to varying one reaction parameter at a time (e.g., temperature, solvent ratio, modulator concentration) is the most effective way to identify the conditions that favor the formation of the desired phase.
-
Metal Salt Anion: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can also play a role in the final structure, either by coordinating to the metal center or by influencing the local reaction environment. Experimenting with different metal salts of the same metal ion can be a useful strategy.
-
-
Data-Driven Optimization
To facilitate a more systematic approach to optimizing your MOF synthesis, the following tables provide starting points for key reaction parameters. These are based on common practices in MOF synthesis and the known chemistry of oxadiazole-based ligands.
Table 1: Recommended Starting Conditions for MOF Synthesis with this compound
| Parameter | Recommended Range | Rationale |
| Metal Precursor | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O | These metal ions are known to form stable coordination complexes with pyridyl-based ligands. |
| Ligand:Metal Molar Ratio | 1:1 to 2:1 | A slight excess of the ligand can sometimes favor the formation of the desired framework. |
| Solvent System | DMF, DEF, DMSO, or mixtures with EtOH/MeOH | These high-boiling point polar aprotic solvents are effective in solvating the precursors. Alcohols can act as modulators. |
| Temperature | 80 - 150 °C | Solvothermal synthesis in this range often provides the necessary energy for crystal growth without causing decomposition of the ligand. |
| Reaction Time | 24 - 72 hours | Sufficient time is needed for the slow formation of well-ordered crystals. |
| Modulator (Optional) | Acetic Acid, Formic Acid, Trifluoroacetic Acid | Can improve crystal quality by slowing down the reaction kinetics. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical MOF synthesis and a common method for synthesizing the this compound ligand.
Protocol 1: General Solvothermal Synthesis of a MOF using this compound
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
-
Precursor Solution B: In a separate 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Gentle heating may be required to fully dissolve the ligand.
-
Reaction Mixture: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Washing: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL).
-
Drying: Dry the product under vacuum at room temperature.
Protocol 2: Synthesis of this compound Ligand
This protocol is based on the common cyclodehydration of a diacylhydrazine intermediate.[2][3]
-
Synthesis of N,N'-di(isonicotinoyl)hydrazine:
-
Dissolve isonicotinic hydrazide (10 mmol) in a suitable solvent (e.g., pyridine or DMF).
-
Slowly add isonicotinoyl chloride (10 mmol) to the solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Collect the precipitate by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
-
-
Cyclodehydration to form this compound:
-
To a flask containing the N,N'-di(isonicotinoyl)hydrazine (5 mmol), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]
-
Heat the mixture under reflux for 4-6 hours (the optimal temperature will depend on the chosen dehydrating agent).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure ligand.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the solvothermal synthesis of a MOF.
References
Technical Support Center: Crystallization of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (Bpod)
Welcome to the technical support center for the crystallization of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (Bpod). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on achieving the desired crystalline form of Bpod and troubleshooting common issues related to polymorphism. While direct studies on the polymorphic landscape of Bpod are not extensively published, this guide synthesizes information from the known crystal structure of Bpod, extensive data on its structural analogues, and established principles of crystal engineering to offer practical, field-tested insights.
Understanding Polymorphism in Bpod
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development and materials science. Different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, bioavailability, and melting point.
For this compound, at least one crystalline form has been well-characterized. However, studies on its close structural isomers and analogues, such as 2,5-bis(2-pyridyl)-1,3,4-oxadiazole and 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, have revealed the existence of multiple polymorphs.[1][2] This strongly suggests that Bpod is also susceptible to polymorphism, likely influenced by subtle variations in crystallization conditions. The formation of different polymorphs in these systems is often governed by a delicate balance of intermolecular forces, including π-π stacking and weaker C-H···N interactions.[1][2][3]
This guide will help you navigate the potential challenges of Bpod crystallization and control the outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: I have successfully synthesized Bpod, but I am struggling to obtain consistent crystalline material. Why is this happening?
A1: The challenge you are facing is likely due to polymorphism. The crystallization of rigid, aromatic molecules like Bpod can be sensitive to a variety of factors, leading to the formation of different crystalline forms or even amorphous material. Key factors that influence the crystallization outcome include:
-
Solvent System: The polarity, hydrogen bonding capability, and viscosity of the solvent can all influence which polymorphic form is favored.
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate whether the thermodynamically most stable form or a metastable (kinetically favored) form crystallizes.
-
Supersaturation: The level of supersaturation will affect the nucleation and growth rates, which in turn can influence the polymorphic form obtained.
-
Impurities: Even small amounts of impurities can inhibit or promote the growth of a particular polymorph.
Q2: What is the known crystal structure of Bpod?
A2: The most commonly reported crystal structure of this compound is a monoclinic form.[1] The key crystallographic data for this form are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 5.3129(9) Å |
| b | 12.142(3) Å |
| c | 16.771(3) Å |
| β | 93.41(2)° |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 151734).[4]
Q3: How can I characterize the crystalline form of my Bpod sample?
A3: A combination of analytical techniques is recommended for unambiguous characterization of the crystalline form:
-
Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying the polymorphic form. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and detect phase transitions between polymorphs.
-
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can often distinguish between polymorphs due to differences in the vibrational modes of the molecules in the crystal lattice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of Bpod and provides actionable solutions.
Problem 1: Formation of an Amorphous Precipitate or Oil
Symptoms:
-
The product crashes out of solution as a non-crystalline solid.
-
An oily substance forms instead of solid crystals.
Causality: This often occurs when the solution is too supersaturated, leading to rapid precipitation that does not allow for ordered crystal lattice formation.
Solutions:
-
Reduce the Cooling Rate: A slower cooling rate can provide the molecules with sufficient time to arrange themselves into a crystalline lattice.
-
Use a Co-solvent System: Introducing an anti-solvent slowly to a solution of Bpod can induce crystallization in a more controlled manner.
-
Decrease the Concentration: Starting with a more dilute solution can help to avoid reaching a high level of supersaturation too quickly.
Problem 2: Obtaining a Mixture of Different Crystal Morphologies
Symptoms:
-
Microscopic examination reveals crystals with different shapes and sizes (e.g., needles and plates).
-
PXRD analysis shows peaks that cannot be assigned to a single known phase.
Causality: This is a classic sign of concomitant polymorphism, where two or more polymorphs crystallize simultaneously from the same solution. This can be influenced by slight temperature or concentration gradients within the crystallization vessel.
Solutions:
-
Strict Temperature Control: Use a programmable water bath or cooling system to ensure a consistent and controlled temperature profile.
-
Seeding: Introduce a small amount of the desired polymorph (seed crystals) into the supersaturated solution. This will encourage the growth of that specific form.
-
Solvent Screening: Systematically experiment with a range of solvents with different polarities and hydrogen bonding properties. The table below provides a starting point for solvent screening, based on solvents commonly used for similar compounds.
| Solvent/Solvent System | Rationale |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be effective for dissolving and crystallizing aromatic compounds. |
| Ethanol | A protic solvent that can form hydrogen bonds and influence crystal packing. |
| Methanol/Water | A co-solvent system where the ratio can be tuned to control solubility and supersaturation.[5] |
| Chloroform | A non-polar solvent that may favor a different polymorph compared to polar solvents. |
Problem 3: Consistently Obtaining an Unknown or Undesired Polymorph
Symptoms:
-
The PXRD pattern of your crystalline product is consistent but does not match the known monoclinic form of Bpod.
Causality: You may have discovered a new, metastable polymorph of Bpod. The conditions you are using for crystallization may kinetically favor the formation of this new form.
Solutions:
-
Thermodynamic vs. Kinetic Control: To obtain the thermodynamically stable form, you can try:
-
Slurry Experiments: Stirring a suspension of the metastable form in a suitable solvent can lead to its conversion to the more stable form over time.
-
Higher Crystallization Temperature: Crystallizing at a higher temperature often favors the formation of the thermodynamically stable polymorph.
-
-
Full Characterization of the New Form: If the new polymorph is consistently obtained and has desirable properties, it is important to fully characterize it using single-crystal X-ray diffraction, DSC, and spectroscopic methods.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization to Obtain the Monoclinic Form of Bpod
This protocol is designed to favor the growth of the known monoclinic form of Bpod.
-
Dissolution: Dissolve Bpod in a suitable solvent (e.g., DMF) at an elevated temperature (e.g., 60-70 °C) to create a saturated solution.
-
Filtration: Hot-filter the solution through a pre-warmed filter to remove any insoluble impurities.
-
Controlled Cooling: Place the filtered solution in a programmable cooling bath. Set the cooling rate to a slow value (e.g., 0.1-0.5 °C/min).
-
Isolation: Once crystallization is complete, isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
-
Characterization: Analyze the crystalline product using PXRD to confirm the formation of the monoclinic phase.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful for controlling the rate of supersaturation.
-
Dissolution: Dissolve Bpod in a good solvent (e.g., DMF or DMSO) to form a clear solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which Bpod is poorly soluble, e.g., water or a non-polar solvent) to the solution with gentle stirring.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
Visualizing Crystallization Workflows
Controlled Cooling Crystallization Workflow
Caption: Workflow for controlled cooling crystallization.
Troubleshooting Polymorphism
Caption: Logical steps for troubleshooting polymorphism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing the quantum yield of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole-based luminophores
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO) and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered when trying to enhance the quantum yield (QY) of these versatile luminophores. My approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring that every protocol and troubleshooting step is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Question 1: My BPO derivative shows very low, or no, fluorescence in solution. What are the likely causes and how can I fix it?
Answer:
This is a common and often multifaceted problem. The core of the issue lies in non-radiative decay pathways outcompeting the desired radiative (fluorescent) decay. The BPO core, while robust, is susceptible to several quenching mechanisms.
Causality: In the excited state, the molecule can lose energy through heat rather than light. This is often facilitated by molecular motions like intramolecular rotations or vibrations, or by interactions with the solvent that stabilize a non-emissive "dark" state.[1][2]
Here is a systematic workflow to diagnose and solve this issue:
Question 2: I observe a significant shift in my compound's emission wavelength when I change solvents. Why is this happening and how can I control it?
Answer:
This phenomenon is known as solvatochromism , and it is characteristic of molecules where the dipole moment changes upon excitation. The 1,3,4-oxadiazole core is electron-deficient, making BPO and its derivatives susceptible to intramolecular charge transfer (ICT), especially when electron-donating groups are present on the pyridyl rings or other substituents.[3]
-
Mechanism: In the ground state, the molecule has a certain charge distribution. Upon absorbing a photon, it enters an excited state where the charge distribution is different (typically more polar). Polar solvents will stabilize the more polar state more effectively than nonpolar solvents.[4]
-
Red Shift (Bathochromic): If the excited state is more polar than the ground state, increasing solvent polarity will lower the energy of the excited state more than the ground state. This reduces the energy gap for emission, resulting in a shift to longer wavelengths (a red shift).[5]
-
Blue Shift (Hypsochromic): In the rarer case that the ground state is more polar than the excited state, a blue shift would be observed with increasing solvent polarity.
-
Practical Implications & Control:
-
Characterization is Key: This effect is not necessarily a problem; it can be a useful feature for sensing applications. You must, however, characterize it systematically.
-
Solvent Selection: To achieve consistent emission, you must use a consistent solvent system. For applications requiring stable emission, a nonpolar solvent like toluene or a rigid polymer matrix is often preferable.
-
Structural Modification: The magnitude of the solvatochromic shift can be tuned. Increasing the donor-acceptor strength across the molecule will generally increase the sensitivity to solvent polarity.
Question 3: My luminophore is highly emissive in dilute solution, but the fluorescence is quenched at higher concentrations. What's going on?
Answer:
You are observing Aggregation-Caused Quenching (ACQ) . This is a classic issue for planar, aromatic molecules like BPO.
Causality: At low concentrations, individual molecules are isolated and fluoresce efficiently. As concentration increases, they begin to aggregate. The planar structure of the BPO core promotes intermolecular π-π stacking. When these stacked molecules are in close proximity, they can form non-emissive excimers or other aggregates that provide a rapid, non-radiative pathway for the excited state to decay.
Solutions:
-
Steric Hindrance: The most effective strategy is to modify the BPO derivative's structure to prevent close packing. Introduce bulky substituents (e.g., tert-butyl groups, or twisting the aryl rings) adjacent to the planar core. This steric hindrance will disrupt π-π stacking and preserve fluorescence in the solid state or at high concentrations.[6]
-
Embrace Aggregation (AIE): A more advanced approach is to redesign the molecule to exhibit Aggregation-Induced Emission (AIE) . By attaching molecular rotors (like tetraphenylethene) to the BPO core, you create a molecule that is non-emissive in solution because the rotors dissipate energy non-radiatively. In the aggregated state, the rotors are locked in place, which blocks this non-radiative channel and forces the molecule to fluoresce brightly.[7][8] This turns the "problem" of aggregation into a powerful solution.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies for synthetically enhancing the quantum yield of a BPO-based luminophore?
A: There are three primary strategies, often used in combination:
| Strategy | Mechanism of Action | Example Modification |
| Increase Structural Rigidity | Reduces non-radiative decay from molecular vibrations and rotations. A more rigid molecule has fewer pathways to lose energy as heat. | Incorporating the BPO unit into a larger, fused ring system or forming a metal-organic complex.[9] |
| Introduce Donor-Acceptor (D-A) Character | The oxadiazole core is an excellent acceptor (A). Attaching strong electron-donating groups (D) (e.g., methoxy, dimethylamino) to the aryl substituents enhances intramolecular charge transfer (ICT), which can increase the transition dipole moment and favor radiative decay.[3][10] | Synthesizing a derivative like 2-(4-methoxyphenyl)-5-(4-pyridyl)-1,3,4-oxadiazole. |
| Isolate the Fluorophore Core | Prevents quenching from intermolecular interactions (ACQ) and solvent effects. | Attaching bulky or long-chain alkyl/alkoxy groups to the periphery of the molecule. These act as "insulating" shields that keep the fluorescent cores separated.[11] |
Q2: How does coordination to metal ions affect the fluorescence of BPO?
A: The two pyridyl nitrogen atoms on BPO are excellent coordination sites for metal ions (e.g., Zn(II), Cu(II)).[12] This coordination has several profound effects:
-
Rigidification: Coordination locks the pyridyl rings in a fixed orientation relative to the central oxadiazole ring. This increased rigidity significantly reduces non-radiative decay pathways, often leading to a dramatic enhancement of the quantum yield.
-
Red Shift: Coordination to a metal center typically causes a red shift in both the absorption and emission spectra. This is because the metal ion perturbs the electronic energy levels of the ligand.[9]
-
Formation of Supramolecular Structures: BPO can act as a linear linker to form coordination polymers or discrete macrocycles.[13] These organized structures can have unique photophysical properties that are different from the free ligand, sometimes enabling applications in sensing or materials science. It's important to note that with certain paramagnetic metals like Cu(II), fluorescence quenching can sometimes occur.[12][14]
Q3: What is a reliable experimental protocol for measuring the relative quantum yield of my newly synthesized BPO derivative?
A: The most common method is the relative method described by Williams et al., which compares your sample to a well-characterized standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield (Φ_s) of a sample relative to a known standard (Φ_std).
Materials:
-
Fluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Your BPO derivative (sample).
-
A suitable quantum yield standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_std = 0.54).
-
Spectroscopic grade solvent.
Procedure:
-
Prepare Solutions:
-
Prepare a series of five dilute solutions for both your sample and the standard in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure UV-Vis Absorbance:
-
Record the full UV-Vis absorption spectrum for each solution.
-
Note the absorbance value at the excitation wavelength (A_s and A_std). The excitation wavelength should be the same for the sample and standard if possible, or at a wavelength where both absorb.
-
-
Measure Fluorescence Emission:
-
Excite each solution at the chosen wavelength.
-
Record the corrected fluorescence emission spectrum over the entire emission range.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to get the total fluorescence intensity (I_s and I_std).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the slope of each line (Gradient_s and Gradient_std).
-
-
Calculate Quantum Yield:
-
Use the following equation: Φ_s = Φ_std × (Gradient_s / Gradient_std) × (η_s² / η_std²)
-
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard (if the solvents are the same, this term cancels out).
-
-
Self-Validation: The linearity of the intensity vs. absorbance plot is a critical internal control. If the plot is not linear, it likely indicates that your solutions are too concentrated and you are experiencing inner filter effects or aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Photophysical properties, aggregation-induced fluorescence in nanoaggregates and cell imaging of 2,5-bisaryl 1,3,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of new, highly luminescent bis(2,2’-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole [beilstein-journals.org]
- 12. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (Bpyo) Coordination Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coordination polymers derived from 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (Bpyo). This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome common challenges and enhance the stability of your Bpyo-based materials. The unique electronic and structural features of the Bpyo ligand, with its combination of pyridyl and oxadiazole moieties, offer exciting possibilities but also present specific challenges in achieving robust and stable frameworks. This resource provides in-depth, evidence-based solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and handling of Bpyo-based coordination polymers. Each problem is analyzed from a mechanistic perspective to provide not just a solution, but a deeper understanding of the underlying chemical principles.
Issue 1: Poor or No Crystallinity (Amorphous Product)
Symptoms:
-
The product obtained after synthesis is a powder that yields a broad, featureless pattern in Powder X-ray Diffraction (PXRD) analysis.
-
No single crystals suitable for single-crystal X-ray diffraction are formed.
-
The material exhibits poor porosity and a low surface area.
Causality Analysis: The formation of a crystalline coordination polymer is a delicate balance between nucleation and crystal growth. Rapid precipitation often leads to amorphous materials.[1] Key factors influencing this balance include solvent choice, temperature, reactant concentrations, and the coordination kinetics of the metal-ligand system. For Bpyo, the linear and rigid nature of the ligand is conducive to forming ordered structures, but mismatched reaction kinetics can disrupt this process.
Troubleshooting Protocol:
-
Solvent System Optimization: The solvent plays a crucial role in mediating the solubility of both the Bpyo ligand and the metal salt, which in turn controls the rate of framework assembly.[2]
-
Initial Recommendation: Start with a mixed-solvent system, such as a combination of a high-boiling point, coordinating solvent (e.g., DMF, DMAc) and a more volatile, less coordinating solvent (e.g., ethanol, methanol, or acetonitrile). This allows for initial dissolution at higher temperatures followed by slow crystallization upon cooling.[3][4]
-
Troubleshooting Step: If an amorphous product is obtained, systematically vary the solvent ratio. A higher proportion of a coordinating solvent can sometimes slow down the reaction rate, promoting the growth of larger, more ordered crystals. Conversely, if the reactants are too soluble, a less polar co-solvent can be introduced to induce slower, more controlled precipitation.
-
-
Temperature and Reaction Time Adjustment (Solvothermal/Hydrothermal Synthesis):
-
Problem: A reaction temperature that is too high can lead to excessively rapid kinetics, favoring the formation of amorphous powders. A temperature that is too low may not provide sufficient energy for crystal nucleation and growth.
-
Solution: Methodically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) for solvothermal reactions.[2] Similarly, extend the reaction time from 24 hours up to 72 hours to allow for slow crystal growth and annealing of defects.
-
-
Modulator-Assisted Synthesis:
-
Concept: The introduction of a modulator, typically a monodentate ligand that competes with the Bpyo ligand for coordination to the metal center, can slow down the overall reaction rate, leading to more crystalline products.
-
Protocol: Introduce a small amount of a modulator such as acetic acid or pyridine into the reaction mixture. The modulator will temporarily cap coordination sites on the metal ion, preventing rapid, uncontrolled polymerization and favoring the formation of well-ordered crystalline domains.
-
-
Seeding:
-
Principle: Introducing a small quantity of a well-crystalline template material can induce the growth of a more crystalline product.[5][6]
-
Application: If you have a small amount of crystalline Bpyo-based polymer from a previous synthesis, add it to a new reaction mixture. This "seed" will act as a nucleation site for further crystal growth.
-
Issue 2: Thermal Instability
Symptoms:
-
The coordination polymer decomposes at a lower temperature than expected, as observed by Thermogravimetric Analysis (TGA).
-
The framework collapses upon heating, leading to a loss of crystallinity and porosity.
Causality Analysis: The thermal stability of a coordination polymer is primarily determined by the strength of the metal-ligand coordination bonds and the overall structural integrity of the framework.[7] Decomposition often begins with the loss of coordinated or guest solvent molecules, followed by the breakdown of the organic ligand itself.[7] The 1,3,4-oxadiazole ring is generally thermally stable, but the pyridyl-metal bond can be a point of weakness depending on the metal ion.[8][9]
Troubleshooting Protocol:
-
Choice of Metal Ion: The strength of the metal-pyridyl bond is a critical factor.
-
Guideline: Harder metal cations with higher charge densities generally form stronger coordination bonds and lead to more thermally stable frameworks. For example, coordination polymers with Cr(III) or Fe(III) are often more stable than those with Cu(II) or Zn(II).
-
Recommendation: If thermal stability is a primary concern, consider using metal ions with higher oxidation states and smaller ionic radii.
-
-
Complete Removal of Guest Solvents: Trapped guest molecules within the pores can sometimes lower the decomposition temperature.
-
Protocol: After synthesis, perform a solvent exchange with a low-boiling point solvent like acetone or chloroform, followed by careful heating under vacuum to completely remove guest molecules. This "activation" process can sometimes lead to a more stable, albeit potentially less crystalline, material.[10]
-
-
Increasing Framework Dimensionality and Interpenetration:
-
Concept: Higher-dimensional (2D or 3D) and interpenetrated frameworks often exhibit enhanced thermal stability due to the increased connectivity and van der Waals interactions between the interlocked networks.
-
Strategy: The choice of metal ion coordination geometry and reaction conditions can influence the final dimensionality. For instance, using metal ions that favor higher coordination numbers can promote the formation of 3D frameworks.
-
| Parameter | Effect on Thermal Stability | Recommendation |
| Metal Ion | Higher charge density increases bond strength | Use M(III) or M(IV) ions where possible |
| Solvent | Residual coordinating solvents can be weak points | Perform thorough solvent exchange and activation |
| Framework | Higher dimensionality and interpenetration enhance robustness | Adjust synthesis conditions to favor 3D structures |
Issue 3: Chemical and Solvent Instability
Symptoms:
-
The coordination polymer degrades upon exposure to water (hydrolysis), acidic, or basic conditions.
-
The framework loses crystallinity when suspended in certain organic solvents.
Causality Analysis: Chemical instability often arises from the lability of the metal-ligand bond, making it susceptible to displacement by solvent molecules or attack by H+/OH-.[11] While the Bpyo ligand itself is robust, the coordination bonds to the metal centers can be vulnerable, especially with first-row transition metals in a +2 oxidation state. The basicity of the pyridyl nitrogen atoms can also make the framework susceptible to degradation in acidic media.
Troubleshooting Protocol:
-
Enhancing Metal-Ligand Bond Strength:
-
Strategy: As with thermal stability, selecting metal ions that form stronger, less labile coordination bonds is key. High-valent metal ions like Zr(IV) or Cr(III) are known to form highly stable coordination polymers.
-
-
Introducing Hydrophobic Moieties:
-
Concept: If hydrolytic stability is a major issue, the introduction of hydrophobic functional groups can help to repel water from the coordination sites.
-
Application: While modifying the Bpyo ligand itself can be synthetically challenging, co-ligands with hydrophobic groups can be introduced into the framework. Alternatively, post-synthetic modification of the framework with hydrophobic silanes can create a water-repellent surface.
-
-
Solvent Compatibility Screening:
-
Procedure: Before using the Bpyo-based polymer in an application, test its stability in a range of solvents. Suspend a small amount of the material in the desired solvent and monitor its crystallinity by PXRD over time.
-
Guidance: Protic solvents (water, alcohols) are more likely to cause degradation than aprotic solvents (DMF, acetonitrile, chloroform).[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal metal-to-ligand ratio for the synthesis of Bpyo-based coordination polymers?
A1: The optimal ratio can vary depending on the desired structure and the coordination number of the metal ion. A good starting point for many systems is a 1:1 or 1:2 metal-to-Bpyo molar ratio.[3][4] However, it is highly recommended to screen a range of ratios (e.g., 2:1, 1:1, 1:2, 1:3) to determine the ideal conditions for your specific metal salt and solvent system. An excess of the ligand can sometimes act as a modulator, leading to better crystallinity.
Q2: Can the oxadiazole nitrogen atoms of the Bpyo ligand participate in coordination?
A2: While the pyridyl nitrogen atoms are the primary coordination sites due to their higher basicity and steric accessibility, coordination through the oxadiazole nitrogens is possible, particularly with soft metal ions like Ag(I).[3] This can lead to more complex and potentially more stable structures. However, in many cases, the oxadiazole ring acts as a non-coordinating, rigid spacer.[12] The specific coordination mode will depend on the metal ion, counter-anion, and solvent system used.
Q3: How can I confirm that the Bpyo ligand has not decomposed during a high-temperature solvothermal synthesis?
A3: The 1,3,4-oxadiazole ring is generally quite thermally stable.[8] To confirm its integrity after synthesis, you can perform the following characterization:
-
FTIR Spectroscopy: Compare the FTIR spectrum of your product with that of the free Bpyo ligand. The characteristic vibrational modes of the oxadiazole ring should be present in your product.
-
Elemental Analysis: The nitrogen and carbon content from elemental analysis should match the theoretical values for the proposed coordination polymer formula. A significant deviation could indicate ligand decomposition.
-
NMR of Digested Sample: The coordination polymer can be dissolved in a strong acid (e.g., DCl in D₂O) to release the Bpyo ligand, which can then be analyzed by ¹H NMR to confirm its structure.
Q4: My Bpyo-based coordination polymer shows good initial stability, but loses its porosity after guest removal. What is happening?
A4: This is a common issue known as framework collapse upon "activation".[10] It occurs when the removal of guest molecules, which help to support the porous structure, leads to the pores caving in on themselves. This is particularly common in flexible or low-dimensional frameworks. To mitigate this, you can try:
-
Gentle Activation: Remove the solvent under a very slow vacuum and a gentle temperature ramp.
-
Supercritical CO₂ Drying: This technique can remove solvents without the strong capillary forces that cause pore collapse.
-
Strengthening the Framework: As discussed in the troubleshooting section, using more robust metal-ligand combinations or aiming for interpenetrated structures can create a framework that is stable even without guest molecules.
Visualizing Stability Strategies
The following workflow illustrates a systematic approach to improving the stability of Bpyo-based coordination polymers.
Caption: A workflow for troubleshooting and improving the stability of Bpyo coordination polymers.
References
- 1. Direct synthesis of amorphous coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Synthesis and characterization of new coordination polymers generated from oxadiazole-containing organic ligands and inorganic silver(I) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 6. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Ultra-high molecular weight linear coordination polymers with terpyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO). Achieving high purity of this compound is critical for its successful application in areas such as coordination chemistry, materials science, and pharmaceutical development. This document offers troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of BPO.
Introduction to High-Purity BPO
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring flanked by two pyridine rings.[1] Its rigid, linear structure and the presence of nitrogen atoms in the pyridine rings make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The purity of BPO is paramount, as even minor impurities can significantly impact the formation, structure, and properties of these materials, as well as the pharmacological profile in drug development.
Common synthetic routes to BPO, such as the cyclodehydration of 1,2-bis(isonicotinoyl)hydrazine, often yield a crude product containing unreacted starting materials, reaction intermediates, and by-products. Therefore, robust purification techniques are essential to obtain BPO of the required purity for downstream applications.
Troubleshooting Guide: Purification of BPO
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during the recrystallization of crude BPO. What are the possible causes and how can I optimize the process?
Answer:
Low recovery after recrystallization is a common issue and can stem from several factors related to solvent selection and experimental technique.
Causality and Solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] If BPO is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: If you are using a common solvent like ethanol, where some 1,3,4-oxadiazole derivatives are recrystallized[3], and experiencing low yield, consider a solvent screen. Test the solubility of your crude BPO in small amounts of different solvents (e.g., methanol, acetonitrile, dimethylformamide (DMF), or solvent mixtures).
-
Solvent/Anti-Solvent System: Employ a binary solvent system. Dissolve the crude BPO in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, leading to poor crystal formation and low recovery.
-
Troubleshooting:
-
Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise to the crude BPO with constant stirring and heating until the solid just dissolves. This ensures you are using the minimum volume required for dissolution.
-
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Troubleshooting:
-
Preheat Funnel and Glassware: Use a pre-heated filter funnel and receiving flask to maintain the solution's temperature during filtration.
-
Minimal Headspace: Use a flask with a narrow neck to reduce solvent evaporation and cooling at the surface.
-
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap impurities from the mother liquor.
-
Troubleshooting:
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Avoid shocking the solution with a rapid temperature drop.
-
-
Issue 2: Persistent Impurities After Recrystallization
Question: My NMR spectrum of the recrystallized BPO still shows the presence of starting materials (e.g., isonicotinic hydrazide) or other unidentifiable peaks. Why is recrystallization not removing these impurities?
Answer:
Recrystallization is effective for removing impurities with significantly different solubility profiles from the target compound. If impurities co-crystallize with your product, alternative or additional purification steps are necessary.
Causality and Solutions:
-
Similar Solubility Profiles: The impurity may have a solubility in the chosen recrystallization solvent that is very similar to that of BPO.
-
Troubleshooting:
-
Alternative Purification Method: Column chromatography is a powerful technique for separating compounds with similar solubilities but different polarities.[4]
-
Sequential Recrystallization: Try recrystallizing from a different solvent system. An impurity that is soluble in one solvent may be insoluble in another.
-
-
-
Inclusion of Impurities in the Crystal Lattice: Rapid crystal growth can trap impurities within the crystal structure.
-
Troubleshooting:
-
Slower Crystallization: As mentioned previously, ensure slow cooling to allow for the formation of well-ordered crystals that exclude impurities.
-
-
Issue 3: Difficulty with Column Chromatography
Question: I am trying to purify BPO using column chromatography, but I am getting poor separation or the compound is not eluting from the column. What should I do?
Answer:
Column chromatography requires careful optimization of the stationary and mobile phases to achieve effective separation.
Causality and Solutions:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will have a strong affinity for the stationary phase (e.g., silica gel) and will not elute. Conversely, if the mobile phase is too polar, the compound will elute too quickly with poor separation from impurities.
-
Troubleshooting:
-
TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For a polar compound like BPO, a gradient of ethyl acetate in hexane or methanol in dichloromethane might be effective.[5]
-
-
-
Irreversible Adsorption to the Stationary Phase: The basic nitrogen atoms in the pyridine rings of BPO can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or irreversible adsorption.
-
Troubleshooting:
-
Deactivation of Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of basic compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have a lower affinity for your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for BPO?
A1: Based on protocols for similar aromatic oxadiazoles, absolute ethanol is a good starting point for recrystallization.[6] You should aim to dissolve the crude product in a minimal amount of hot ethanol and then allow it to cool slowly.
Q2: What are the common impurities I should look for in crude BPO?
A2: Common impurities may include unreacted starting materials such as isonicotinic acid or isonicotinohydrazide.[7] Intermediates like 1,2-bis(isonicotinoyl)hydrazine may also be present if the cyclization reaction did not go to completion. By-products from side reactions are also possible, depending on the specific synthetic method used.
Q3: How can I confirm the purity of my final BPO product?
A3: A combination of analytical techniques should be used to confirm the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Elemental Analysis: The experimental percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for a high-purity sample.[6]
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Q4: Can I use sublimation to purify BPO?
Experimental Protocols
General Protocol for Recrystallization of BPO
This is a general procedure and may require optimization for your specific crude product.
-
Place the crude BPO in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., absolute ethanol) to the flask.
-
Heat the mixture to boiling with constant stirring.
-
Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified BPO crystals in a vacuum oven.
General Protocol for Column Chromatography of BPO
This protocol provides a starting point for purification using silica gel.
-
Prepare the Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Pack the Column: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude BPO in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder.
-
Load the Sample: Carefully add the dried sample onto the top of the packed silica gel bed.
-
Elute the Column: Begin elution with the initial, less polar mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure BPO.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified BPO.
Data Presentation
| Purification Parameter | Recommended Starting Conditions |
| Recrystallization Solvent | Absolute Ethanol[6] |
| Column Chromatography | |
| Stationary Phase | Silica Gel[4] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane[5] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if needed) |
Visualization
Logical Workflow for BPO Purification
Caption: A logical workflow for the purification of this compound.
References
- 1. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Fluorescence Quenching in 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO) and its complexes. This guide is designed to provide in-depth troubleshooting assistance and address common questions related to unexpected fluorescence quenching. By understanding the underlying principles and potential pitfalls, you can optimize your experiments and obtain reliable, reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
Unexpected fluorescence quenching can manifest in various ways. This section provides a systematic approach to diagnosing and resolving these issues based on the specific symptoms observed during your experiments.
Symptom 1: Complete or Near-Complete Loss of Fluorescence
You've synthesized your BPO complex, but it exhibits little to no fluorescence upon excitation. This is a common and often frustrating issue. Let's break down the potential causes and solutions.
Potential Cause 1: Aggregation-Caused Quenching (ACQ)
-
Why it happens: At high concentrations, BPO complexes can aggregate in solution or in the solid state. This close proximity of molecules can lead to non-radiative decay pathways, effectively quenching the fluorescence.[1][2] This phenomenon is in contrast to aggregation-induced emission (AIE), where aggregation enhances fluorescence.[3][4]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: Prepare a series of dilutions of your complex and measure the fluorescence intensity of each. If fluorescence increases upon dilution, ACQ is a likely culprit.
-
Solvent System Modification: The choice of solvent can significantly impact aggregation. Experiment with different solvents of varying polarities to find a system that minimizes aggregation. For instance, pyridyl-substituted 1,3,4-oxadiazole derivatives have shown sensitivity to solvent environments.[5][6]
-
Temperature Variation: Increasing the temperature can sometimes disrupt aggregates, leading to a recovery of fluorescence.[7]
-
Potential Cause 2: Ligand-to-Metal Charge Transfer (LMCT)
-
Why it happens: In some coordination complexes, an electron can be transferred from the ligand (BPO) to the metal center upon excitation. This LMCT process can create a non-emissive or weakly emissive state, leading to quenching.[8][9] The energy level of the LMCT state is crucial; if it lies below the ligand's emissive state, it can act as a quenching pathway.[10]
-
Troubleshooting Steps:
-
Metal Ion Selection: The choice of metal is critical. d10 metal ions like Zn(II) and Cd(II) are often used to form fluorescent complexes because they are less likely to have low-lying d-d transitions that can quench fluorescence.[11][12] If you are using a transition metal with accessible d-orbitals, consider if an alternative metal could be used.
-
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can help predict the energy levels of the ligand, metal, and any charge-transfer states, providing insight into potential quenching mechanisms.[13]
-
Potential Cause 3: Presence of Quenching Impurities
-
Why it happens: Impurities in your starting materials, solvents, or introduced during synthesis can act as quenchers.[14][15] These can be residual catalysts, unreacted starting materials, or degradation products. Even seemingly innocuous ions like chloride can quench fluorescence.[7] Metal impurities, in particular, can lead to false positives or negatives in screening assays.[16]
-
Troubleshooting Steps:
-
Rigorous Purification: Ensure the purity of your BPO ligand and metal salts. Recrystallization, column chromatography, and sublimation are common purification techniques.
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents.
-
Control Experiments: Run fluorescence measurements on the BPO ligand alone and the metal salt alone in the same solvent to ensure they are not the source of quenching.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a complete loss of fluorescence in your BPO complexes.
Caption: A flowchart for troubleshooting complete fluorescence quenching.
Symptom 2: Unexpected Shifts in Emission Wavelength (Solvatochromism)
You observe fluorescence, but the emission maximum is significantly different from what you expected, or it changes depending on the solvent used.
Potential Cause: Solvatochromism
-
Why it happens: The polarity of the solvent can influence the energy levels of the ground and excited states of your BPO complex.[17] This can lead to shifts in the absorption and emission spectra. A red-shift (bathochromic shift) in more polar solvents is often indicative of an excited state that is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character.[5][6] 1,3,4-oxadiazole derivatives are known to exhibit solvatochromic behavior.[18][19]
-
Troubleshooting Steps:
-
Systematic Solvent Study: Measure the absorption and emission spectra of your complex in a range of solvents with varying polarities (e.g., from non-polar hexane to polar DMSO).
-
Lippert-Mataga Plot: To quantify the effect, you can create a Lippert-Mataga plot, which relates the Stokes shift to the solvent polarity. This can provide information about the change in dipole moment upon excitation.
-
Control the Environment: For consistent results, it is crucial to use the same solvent system for all related experiments.[20]
-
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity is weak. How can I improve it?
A1:
-
Check Instrument Settings: Ensure that your fluorometer's excitation and emission wavelengths are optimized for your complex. Increase the integration time or adjust the gain settings, but be careful to avoid detector saturation.[21][22]
-
Optimize Concentration: As discussed under ACQ, there is often an optimal concentration range for fluorescence. Too high of a concentration can lead to quenching, while too low of a concentration will naturally result in a weak signal.
-
Quantum Yield Measurement: Quantify the fluorescence efficiency by measuring the photoluminescence quantum yield (PLQY). This will tell you if the low intensity is due to an inherently low quantum yield or other experimental factors.
Q2: I see unexpected peaks or distortions in my fluorescence spectra. What could be the cause?
A2:
-
Scattering: You might be observing Raman or Rayleigh scattering from the solvent. To check for this, you can run a blank spectrum of the solvent alone.
-
Instrumental Artifacts: Ensure that the correct filters are in place in the spectrometer to remove second-order diffraction.[21]
-
Detector Saturation: If the signal is too intense, the detector can become saturated, leading to a flattening of the peak.[21][22] Try diluting your sample or reducing the excitation intensity.
-
Photobleaching: If the fluorescence intensity decreases over time during measurement, your sample may be photobleaching.[23] Try reducing the excitation light intensity or the exposure time.
Q3: Can the metal to ligand ratio in my synthesis affect the fluorescence?
A3: Absolutely. The coordination environment of the metal ion can significantly impact the photophysical properties of the complex. Different metal-to-ligand stoichiometries can lead to the formation of different species in solution, each with its own characteristic fluorescence. It is important to carefully control the stoichiometry of your reaction and to characterize the resulting complex to ensure you have the desired product.
Q4: What is the difference between static and dynamic quenching?
A4:
-
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state.[7][24] This reduces the concentration of fluorophores available for excitation.
-
Dynamic (Collisional) Quenching: This happens when the quencher collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon.[24][25] This process is dependent on factors like temperature and viscosity.[7]
-
Stern-Volmer Analysis: To distinguish between the two, you can perform a Stern-Volmer analysis by measuring the fluorescence intensity at different quencher concentrations. The resulting plot can help elucidate the quenching mechanism.[26][27][28]
Experimental Protocols
Protocol 1: Concentration-Dependent Fluorescence Study
-
Prepare a stock solution of your BPO complex of a known concentration in a suitable, high-purity solvent.
-
Create a series of dilutions from the stock solution, typically spanning several orders of magnitude (e.g., 10⁻⁴ M to 10⁻⁷ M).
-
Measure the fluorescence emission spectrum for each concentration under identical instrument settings (excitation wavelength, slit widths, etc.).
-
Plot the maximum fluorescence intensity as a function of concentration. A non-linear relationship, particularly a decrease in intensity at higher concentrations, is indicative of ACQ.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Dissolve a small amount of your purified BPO ligand and the final complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum for both samples.
-
Compare the spectra to confirm the coordination of the ligand to the metal (shifts in the pyridyl proton signals are expected) and to check for the presence of any impurities from the synthesis.
Data Presentation
Table 1: Hypothetical Photophysical Data for a BPO-Zn(II) Complex in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Toluene | 2.4 | 320 | 380 | 5288 | 0.85 |
| Dichloromethane | 8.9 | 322 | 395 | 6245 | 0.72 |
| Acetonitrile | 37.5 | 325 | 410 | 7150 | 0.55 |
| DMSO | 46.7 | 328 | 425 | 7980 | 0.40 |
This table illustrates the expected trend of a red-shift in emission and a decrease in quantum yield with increasing solvent polarity for a complex with ICT character.
Visualizing Quenching Mechanisms
The following diagram illustrates the primary mechanisms of fluorescence quenching discussed in this guide.
Caption: Mechanisms leading to fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives | CoLab [colab.ws]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. A new era of LMCT: leveraging ligand-to-metal charge transfer excited states for photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new era of LMCT: leveraging ligand-to-metal charge transfer excited states for photochemical reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Luminescent polynuclear d10 metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iptsalipur.org [iptsalipur.org]
- 16. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalcsij.com [journalcsij.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. edinst.com [edinst.com]
- 22. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 23. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. fiveable.me [fiveable.me]
- 25. chem.uzh.ch [chem.uzh.ch]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Effects of Quenching Mechanism and Type of Quencher Association on Stern-Volmer Plots in Compartmentalized Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Scaling Up the Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Welcome to the technical support center dedicated to the synthesis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the complexities of scaling up this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to transition from laboratory-scale synthesis to larger-scale production efficiently and safely.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through two primary routes, each with its own set of challenges, particularly during scale-up.
Route A: Cyclodehydration of 1,2-Diisonicotinoylhydrazine
This is the most common and direct method. It involves the synthesis of the key intermediate, 1,2-diisonicotinoylhydrazine, followed by its cyclization using a dehydrating agent.
Route B: One-Pot Synthesis from Isonicotinohydrazide
This approach involves the reaction of isonicotinohydrazide with a coupling agent, which facilitates the formation of the oxadiazole ring in a single step. While seemingly more streamlined, this route can present challenges in controlling side reactions and purification at a larger scale.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide: From Bench to Bulk
This section addresses specific issues that researchers may encounter during the scale-up of the synthesis of this compound.
A. Synthesis of 1,2-Diisonicotinoylhydrazine (Intermediate)
Q1: My yield of 1,2-diisonicotinoylhydrazine is low, and I observe the formation of multiple byproducts. What could be the cause?
A1: Low yields and byproduct formation in the synthesis of 1,2-diisonicotinoylhydrazine often stem from the quality of the starting isonicotinohydrazide and the reaction conditions.
-
Causality: Isonicotinohydrazide can undergo self-condensation or react with impurities present in the starting material, especially at elevated temperatures. The reaction of isonicotinohydrazide to form the diacylhydrazine intermediate is an equilibrium process. Pushing the reaction to completion without proper control can lead to side reactions.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the isonicotinohydrazide used is of high purity. Impurities such as unreacted isonicotinic acid or its esters can lead to the formation of undesired side products.[1][2]
-
Temperature Control: Maintain a strict temperature profile. The reaction should be carried out at a moderate temperature to favor the desired reaction pathway. Runaway temperatures can promote side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of isonicotinohydrazide may be used to drive the reaction, but this can complicate purification.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
Experimental Protocol: Synthesis of 1,2-Diisonicotinoylhydrazine
-
To a stirred solution of isonicotinohydrazide in a suitable solvent (e.g., pyridine or a high-boiling point alcohol), add a second equivalent of isonicotinoyl chloride or another activated form of isonicotinic acid at a controlled rate.
-
Maintain the reaction temperature between 80-100 °C.
-
Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid product with a suitable solvent (e.g., ethanol or acetone) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
B. Cyclodehydration to this compound
Q2: The cyclodehydration step results in a low yield and a dark-colored, impure product. How can I optimize this critical step?
A2: The cyclodehydration of 1,2-diisonicotinoylhydrazine is a highly exothermic reaction, and improper control of reaction conditions is a common cause of low yields and impurity formation, especially at scale.
-
Causality: Strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can cause charring and decomposition of the starting material and product at elevated temperatures.[3][4] Inefficient heat transfer in larger reactors can lead to localized "hot spots," exacerbating this issue.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: While POCl₃ and PPA are effective, consider milder alternatives like thionyl chloride (SOCl₂) or Burgess reagent, which may offer better control, although potentially requiring longer reaction times.[4]
-
Controlled Reagent Addition: On a larger scale, the dehydrating agent should be added slowly and sub-surface to the reaction mixture with efficient stirring to ensure rapid dispersion and prevent localized temperature spikes.
-
Temperature Management: The reaction should be conducted in a reactor with efficient heat transfer capabilities. A gradual heating ramp to the desired reaction temperature is recommended.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
Reaction Monitoring: Utilize in-situ monitoring techniques like Raman or FTIR spectroscopy to track the disappearance of the starting material and the formation of the product in real-time. This allows for precise determination of the reaction endpoint and prevents prolonged heating that can lead to degradation.
-
Experimental Protocol: Cyclodehydration using POCl₃
-
In a well-ventilated fume hood, carefully add 1,2-diisonicotinoylhydrazine to an excess of phosphorus oxychloride with vigorous stirring.
-
Slowly heat the reaction mixture to reflux (around 105-110 °C) and maintain for the time determined by reaction monitoring (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Under controlled conditions, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This is a highly exothermic and hazardous step that requires appropriate safety precautions.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Caption: Key challenges in scaling up the synthesis.
C. Purification and Polymorphism
Q3: My final product has a persistent yellow or brownish color and shows impurities in the HPLC analysis. How can I improve the purity?
A3: The color and impurities in the final product are often due to residual starting materials, side products from the cyclization reaction, or degradation products. An effective purification strategy is crucial.
-
Causality: Incomplete reaction can leave unreacted 1,2-diisonicotinoylhydrazine. Side reactions with the dehydrating agent can form phosphorylated or chlorinated byproducts. Product degradation can occur under harsh purification conditions.
-
Troubleshooting Steps:
-
Washing: After filtration, ensure the crude product is thoroughly washed with water to remove all inorganic salts. A subsequent wash with a suitable organic solvent (e.g., acetone or ethanol) can remove some organic impurities.
-
Recrystallization: This is the most effective method for purifying this compound.
-
Solvent Selection: Common solvents for recrystallization include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of these with water or alcohols.[5] The choice of solvent can also influence the resulting crystal form.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Activated Carbon Treatment: If the product is highly colored, a treatment with activated carbon in the hot recrystallization solution can help to remove colored impurities. Use a minimal amount of carbon to avoid significant product loss.
-
Column Chromatography: For very impure samples or for obtaining analytical grade material, column chromatography on silica gel or alumina may be necessary, though this is less practical for very large scales.
-
Q4: I have observed batch-to-batch variation in the solid-state properties (e.g., melting point, solubility) of my final product. Could this be due to polymorphism?
A4: Yes, polymorphism is a known phenomenon for 1,3,4-oxadiazole derivatives and can significantly impact the physicochemical properties of the final product.[1][2]
-
Causality: The final crystal form is influenced by various factors during crystallization, including the solvent system, cooling rate, agitation, and the presence of impurities.
-
Troubleshooting Steps:
-
Controlled Crystallization: Implement a highly controlled crystallization process with a defined solvent system, cooling profile, and agitation rate.
-
Seeding: Use seeds of the desired polymorph to ensure consistent crystallization of that form.
-
Characterization: Characterize each batch using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and monitor the polymorphic form.
-
Solvent Screening: Conduct a solvent screen to identify solvents that favor the formation of the desired, thermodynamically stable polymorph.
-
III. Frequently Asked Questions (FAQs)
Q5: What are the main safety concerns when scaling up the synthesis of this compound?
A5: The primary safety concerns are:
-
Thermal Runaway: The cyclodehydration step is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A thorough thermal hazard assessment using techniques like DSC is crucial before scaling up.[4]
-
Handling of Hazardous Reagents: Reagents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Quenching Procedure: The quenching of the reaction mixture containing excess dehydrating agent is extremely hazardous and must be done with extreme caution, typically by slow addition to a large volume of ice with efficient cooling and ventilation.
Q6: What analytical techniques are recommended for in-process control during scale-up?
A6: For effective in-process control (IPC), the following Process Analytical Technology (PAT) tools are recommended:
-
In-situ FTIR or Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and the product, allowing for precise control over the reaction endpoint.[6][7][8][9][10]
-
Online HPLC: An automated HPLC system can be set up to periodically sample the reaction mixture and provide detailed information on the formation of the product and any byproducts.[11][12]
Q7: How does the quality of starting materials impact the final product?
A7: The purity of the starting materials, particularly isonicotinic acid or its derivatives and hydrazine, is critical.[1][2][]
-
Isonicotinic Acid Impurities: The presence of isomeric impurities (e.g., nicotinic acid or picolinic acid) in the starting isonicotinic acid will lead to the formation of the corresponding isomeric oxadiazole byproducts, which can be difficult to separate from the desired product.
-
Hydrazine Quality: The water content in hydrazine hydrate can affect the efficiency of the cyclodehydration step. Other impurities in hydrazine can also lead to side reactions.
Q8: What are some common impurities I should look for in my final product?
A8: Besides unreacted starting materials, common impurities can include:
-
Isonicotinic acid and Isonicotinamide: From incomplete reaction or hydrolysis of intermediates.[]
-
Isomeric Bis-pyridyl-oxadiazoles: If the starting isonicotinic acid contains other isomers.
-
Hydrolysis product: The diacylhydrazine intermediate can hydrolyze back to isonicotinohydrazide under certain work-up conditions.
-
Byproducts from the dehydrating agent: For example, with POCl₃, chlorinated pyridine derivatives could potentially form in small amounts.
IV. Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 50 L - 1000+ L |
| Heat Transfer | High surface area-to-volume ratio; efficient heat dissipation. | Low surface area-to-volume ratio; requires jacketed reactors, internal cooling coils. |
| Mixing | Efficient mixing with magnetic or overhead stirrers. | Potential for inefficient mixing; requires optimized impeller design and agitation speed. |
| Reagent Addition | Manual addition via dropping funnel. | Automated, controlled addition with feedback from temperature probes. |
| Reaction Monitoring | TLC, offline HPLC/GC. | In-situ PAT (FTIR, Raman), online HPLC for real-time data. |
| Work-up | Manual quenching and extraction. | Automated or semi-automated quench and phase separation in a controlled manner. |
| Isolation | Filtration on a Buchner funnel. | Centrifugation or larger filter presses. |
V. References
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. --INVALID-LINK--
-
PharmaGuideHub. (2025, January 3). Impurities in Pharmaceutical Substances. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. --INVALID-LINK--
-
Patel, S. et al. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 129, 217-226.
-
Advent Chembio. Pharmaceutical Impurities & Their Effects. --INVALID-LINK--
-
Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals. --INVALID-LINK--
-
Tianming Pharmaceutical. Mastering API Synthesis: Route Selection & Impurity Control. --INVALID-LINK--
-
ACS Omega. (2025, May 3). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. --INVALID-LINK--
-
Brewer, C. T., et al. (2020). The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. Toxicological Sciences, 175(2), 205–218. --INVALID-LINK--
-
Andor - Oxford Instruments. Reaction Monitoring using UV-Raman Spectroscopy. --INVALID-LINK--
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. --INVALID-LINK--
-
Beilstein Journals. (2013). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. --INVALID-LINK--
-
International Journal of Molecular Sciences. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. --INVALID-LINK--
-
BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. --INVALID-LINK--
-
CoLab. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. --INVALID-LINK--
-
PubMed Central (PMC). (2013, September 11). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. --INVALID-LINK--
-
PubMed. (2021, June 4). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. --INVALID-LINK--
-
BenchChem. (2025, December). Technical Support Center: Large-Scale Synthesis of Variculanol. --INVALID-LINK--
-
PubMed Central (PMC). (2013, September 11). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. --INVALID-LINK--
-
CoLab. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. --INVALID-LINK--
-
ResearchGate. (2025, August 10). 1:1 Cocrystal of 2,5-di-4-pyridyl-1,3,4-oxadiazole and hydroquinone. --INVALID-LINK--
-
CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. --INVALID-LINK--
-
ResearchGate. Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. --INVALID-LINK--
-
ResearchGate. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. --INVALID-LINK--
-
PubMed Central (PMC). (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. --INVALID-LINK--
-
Pharmaceutical Technology. Advances in Heterocyclic Chemistry for API Synthesis. --INVALID-LINK--
-
CrystEngComm (RSC Publishing). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. --INVALID-LINK--
-
National Institutes of Health (NIH). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. --INVALID-LINK--
-
ResearchGate. Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. --INVALID-LINK--
-
Chemical Communications (RSC Publishing). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. --INVALID-LINK--
-
Google Patents. CN111138354A - Preparation method of isoniazid. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. --INVALID-LINK--
-
PubMed Central (PMC). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
MDPI. (2022, March 11). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. --INVALID-LINK--
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. --INVALID-LINK--
-
SciSpace. Crystalline polymorph selection and discovery with polymer heteronuclei. --INVALID-LINK--
-
Cleveland Clinic. Tirzepatide (Mounjaro): How It Works & Side Effects. --INVALID-LINK--
-
International Journal of Medical Sciences and Pharma Research. (2024, March 15). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. --INVALID-LINK--
-
MedEx. Comet | 500 mg | Tablet | কমেট ৫০০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC. --INVALID-LINK--
References
- 1. veeprho.com [veeprho.com]
- 2. Impurities in Pharmaceutical Substances – PharmaGuideHub [pharmaguidehub.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 8. BJOC - Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions [beilstein-journals.org]
- 9. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
Modifying reaction parameters to control the dimensionality of coordination polymers
Introduction
Welcome to the Technical Support Center for Coordination Polymer (CP) Synthesis. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are navigating the complexities of crystal engineering. Controlling the dimensionality of a coordination polymer—whether it forms a 1D chain, a 2D sheet, or a 3D framework—is fundamental to tailoring its properties for applications ranging from gas storage and catalysis to drug delivery.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and final structural outcomes. Here, you will find troubleshooting guides for common experimental failures and frequently asked questions that address the core principles of rational CP design.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the primary factors that control the dimensionality of coordination polymers?
The final dimensionality of a coordination polymer is a result of a complex interplay between several key factors. At its core, the structure is dictated by the intrinsic properties of the building blocks: the coordination geometry of the metal ion (the "node") and the coordination modes of the organic ligand (the "linker" or "spacer").[2] However, external experimental variables often determine which of the many possible structures is thermodynamically or kinetically favored.[1] These variables include:
-
Metal-to-Ligand Ratio: Influences the saturation of metal coordination sites.
-
Reaction Temperature: Affects reaction kinetics and can overcome energy barriers to form more stable, higher-dimensional structures.[4]
-
Solvent System: The polarity, viscosity, and coordinating ability of the solvent can direct the assembly process.[5][6]
-
pH of the Solution: Crucial for ligands with protonated groups, as it determines the deprotonation state and availability of coordination sites.[7]
-
Presence of Counter-ions: Can act as templates or block coordination sites, influencing the final framework.[1]
Q2: How does the choice of organic ligand influence the final dimensionality?
The organic ligand is arguably the most powerful tool for directing dimensionality. Key characteristics include:
-
Flexibility vs. Rigidity: Rigid ligands with well-defined angles between coordination sites (e.g., 1,4-benzenedicarboxylic acid) tend to produce more predictable and often higher-dimensional structures. Flexible ligands (e.g., those with alkyl chains) can adopt multiple conformations, which may lead to lower-dimensional motifs or interpenetrated frameworks.[8]
-
Number and Geometry of Coordination Sites: The connectivity of the network is directly impacted by this. A linear bidentate ligand is predisposed to form 1D chains, whereas a trigonal tridentate ligand can readily form 2D sheets.
-
Steric Hindrance: Bulky substituents on the ligand can physically block metal centers from approaching each other, preventing the formation of dense, high-dimensional networks and favoring 1D or 2D structures.
Q3: What is the role of the metal ion in determining the structure?
The metal ion or metal cluster acts as the central node that connects the organic linkers. Its intrinsic properties are fundamental to the resulting architecture:
-
Coordination Number and Geometry: The preferred coordination environment of a metal ion (e.g., tetrahedral, square planar, octahedral) dictates how many ligands can bind and their spatial arrangement.[8] For instance, a metal ion that strongly prefers a linear two-coordinate geometry will naturally promote the formation of 1D chains.
-
Oxidation State: Affects the strength of the metal-ligand bonds and the coordination preferences, thereby influencing the stability and dimensionality of the framework.
Troubleshooting Guides: From Amorphous Precipitate to Crystalline Frameworks
This section addresses common problems encountered during the synthesis of coordination polymers, providing potential causes and actionable solutions.
Problem 1: Formation of an Amorphous Precipitate Instead of Crystalline Material
This is one of the most frequent issues, indicating that the precipitation rate is far exceeding the rate of ordered crystal growth.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Reaction is too fast (kinetically trapped). | Rapid combination of reactants leads to uncontrolled nucleation and precipitation. The system does not have sufficient time to reach a thermodynamically stable, ordered state. Solutions: • Reduce Reaction Temperature: Lowering the temperature slows down the reaction kinetics, favoring controlled crystal growth over rapid precipitation. • Use Slower Diffusion Methods: Instead of directly mixing solutions, employ techniques like vapor diffusion, liquid-liquid diffusion (layering), or gel diffusion. These methods gradually increase reactant concentration at the interface, promoting the growth of a few large crystals rather than many small particles.[5] |
| Poor Solubility of Reactants or Product. | If the reactants are not fully dissolved or if the resulting polymer is completely insoluble in the chosen solvent, it will immediately precipitate out of solution as a powder. Solutions: • Change the Solvent System: Experiment with different solvents or solvent mixtures to improve the solubility of the precursors and the forming polymer.[9] Sometimes a mixture of a "good" and "poor" solvent is ideal.[10] • Increase Temperature (Solvothermal Synthesis): Performing the reaction in a sealed autoclave at temperatures above the solvent's boiling point increases solubility and can facilitate the crystallization of otherwise intractable materials.[11][12] |
| Incorrect pH. | For ligands with acidic or basic groups (e.g., carboxylic acids, amines), the pH determines their charge and solubility. An incorrect pH can lead to the precipitation of the protonated ligand or an uncharged complex. Solutions: • Systematically Vary pH: Adjust the pH of the reaction mixture using dilute acids or bases. This can dramatically alter the deprotonation state of the ligand, influencing both solubility and coordination behavior.[7][13] |
Problem 2: Lower-than-Expected Dimensionality (e.g., Obtaining a 1D Chain instead of a 2D/3D Network)
This outcome suggests that the conditions are favoring the formation of a kinetically preferred, simpler structure over the more complex, thermodynamically stable higher-dimensional target.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Reaction Temperature. | Lower temperatures may not provide sufficient activation energy to break and reform bonds, trapping the synthesis in a kinetic product (often 1D). Higher temperatures can provide the energy needed for structural rearrangement to achieve the more stable, higher-dimensional thermodynamic product.[4] Solution: • Increase Reaction Temperature: Systematically increase the temperature of the synthesis (e.g., from 80°C to 120°C, then 160°C in a solvothermal setup). A study by Yu et al. (2019) demonstrated that a Co(II) system produced a 2D layered structure at 60-80°C but rearranged into a 3D network at 120°C.[4] |
| Coordinating Solvent Blocking Sites. | Solvents like DMF, DMSO, or methanol can coordinate to the metal centers, competing with the primary organic ligand and effectively acting as terminal ligands that block the extension of the network into higher dimensions.[5] Solution: • Switch to a Less-Coordinating Solvent: Replace the coordinating solvent with a less competitive one (e.g., ethanol, acetonitrile, or a non-polar solvent like toluene if solubility permits). This frees up coordination sites on the metal for the bridging ligand to bind. |
| Incorrect Metal-to-Ligand Ratio. | An excess of ligand or metal can lead to the formation of saturated species that cannot extend the network. For example, if all metal coordination sites are occupied by separate ligands that do not bridge, a discrete complex or 1D chain may result. Solution: • Screen Metal:Ligand Stoichiometry: Systematically vary the molar ratio of the metal salt to the organic ligand (e.g., 2:1, 1:1, 1:2, 1:3). This is a critical step to find the "sweet spot" that encourages bridging interactions. |
| Counter-ion Interference. | Highly coordinating counter-ions (e.g., nitrate, acetate) can bind to the metal center and terminate chain growth, preventing the formation of 2D or 3D networks.[1] Solution: • Change the Metal Salt: Use a metal salt with a weakly or non-coordinating counter-ion (e.g., BF₄⁻, ClO₄⁻, PF₆⁻, OTf⁻). This ensures the counter-ion remains as a charge-balancing species in the lattice voids rather than participating in coordination. |
Experimental Protocols & Methodologies
Protocol 1: General Solvothermal Synthesis for Dimensionality Screening
Solvothermal synthesis is a powerful technique for exploring reaction parameters as it allows for high temperatures and pressures, often promoting the growth of high-quality crystals and thermodynamically stable phases.[11][12][14]
Objective: To systematically screen the effect of temperature on the dimensionality of a coordination polymer.
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O)
-
Organic Ligand (e.g., 1,3,5-Benzenetricarboxylic acid, H₃BTC)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
23 mL Teflon-lined stainless-steel autoclaves
Procedure:
-
Reactant Preparation: In a typical experiment, dissolve the metal salt (e.g., 0.1 mmol) and the organic ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF) in a glass vial.
-
pH Adjustment (Optional): If investigating pH effects, add a few drops of dilute HNO₃ or NaOH to adjust the pH at this stage.
-
Autoclave Loading: Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Sealing: Seal the autoclave tightly. It is crucial to ensure the vessel is not filled more than 2/3 of its volume to allow for solvent expansion at high temperatures.
-
Heating: Place three identical autoclaves in three separate ovens pre-heated to different temperatures (e.g., T1 = 90°C , T2 = 120°C , T3 = 150°C ).[15]
-
Reaction Time: Maintain the temperature for a set period, typically 48 to 72 hours.[11]
-
Cooling: Turn off the ovens and allow the autoclaves to cool slowly to room temperature over 24 hours. Crucially, do not quench the reaction , as slow cooling is essential for crystal growth.
-
Product Isolation: Open the cooled autoclaves. Collect the crystalline product by filtration, wash with fresh solvent (e.g., DMF), and then with a lower-boiling-point solvent like ethanol to facilitate drying.
-
Drying: Air-dry the final product.
-
Characterization: Analyze the products from each temperature using Single-Crystal X-ray Diffraction (SCXRD) to determine the dimensionality and Powder X-ray Diffraction (PXRD) to confirm phase purity.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common issues in dimensionality control.
Caption: A logical workflow for troubleshooting dimensionality control.
Summary of Parameter Effects
The table below summarizes the general effects of key reaction parameters on the final dimensionality of coordination polymers, providing a quick reference guide.
| Parameter | General Effect on Dimensionality | Scientific Rationale |
| Temperature | Increasing temperature often increases dimensionality. | Provides activation energy to overcome kinetic traps, favoring the formation of more thermodynamically stable, higher-dimensional frameworks.[4] |
| Solvent Polarity | Complex; can either increase or decrease. | High polarity can stabilize charged intermediates, but coordinating ability is more critical. Coordinating solvents (DMF, H₂O) can block sites and decrease dimensionality.[9][16] |
| pH | Highly system-dependent. | For carboxylate or amine ligands, increasing pH deprotonates the ligand, increasing its charge and number of available donor sites, which generally increases connectivity and dimensionality.[7][13] |
| Metal:Ligand Ratio | No single trend; an optimal ratio exists. | A 1:1 or 1:2 ratio is often a good starting point. Deviating from the optimal stoichiometry can lead to incompletely linked nodes, decreasing dimensionality. |
| Ligand Flexibility | Increasing flexibility often decreases dimensionality. | Flexible ligands can fold back on themselves or adopt conformations that favor simple chains, whereas rigid linkers enforce extension in space. |
References
- 1. Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05302A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Study of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole and 2,5-bis(3-pyridyl)-1,3,4-oxadiazole: Isomeric Effects on Structure, Coordination, and Application Potential
In the landscape of supramolecular chemistry and materials science, the design and synthesis of functional organic ligands are of paramount importance. Among the myriad of available building blocks, N-heterocyclic compounds, particularly those incorporating pyridyl and oxadiazole moieties, have garnered significant attention. Their inherent coordination sites, rigid structures, and favorable electronic properties make them exemplary candidates for the construction of metal-organic frameworks (MOFs), coordination polymers, and fluorescent sensors.[1] This guide provides an in-depth comparative analysis of two prominent isomers: 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole and 2,5-bis(3-pyridyl)-1,3,4-oxadiazole. We will explore how the seemingly subtle change in the pyridyl nitrogen's position profoundly influences their structural, spectroscopic, and coordination behavior, ultimately dictating their suitability for various applications.
Introduction: The Significance of Isomerism in Pyridyl-Oxadiazole Ligands
The 1,3,4-oxadiazole ring is a thermally and chemically robust five-membered heterocycle known for its electron-deficient nature and ability to participate in π-conjugated systems.[2] When flanked by pyridyl rings, the resulting 2,5-bis(pyridyl)-1,3,4-oxadiazole scaffold presents a versatile ditopic ligand. The nitrogen atoms of the pyridyl groups act as primary coordination sites for metal ions, while the oxadiazole ring can also engage in weaker interactions.[3] The critical distinction between the 4-pyridyl and 3-pyridyl isomers lies in the directional orientation of the pyridyl nitrogen lone pairs. This seemingly minor alteration has profound implications for the resulting coordination geometries and the topology of the assembled supramolecular structures.
Caption: Isomeric structures of 2,5-bis(pyridyl)-1,3,4-oxadiazole.
Synthesis and Structural Characterization
Both isomers are typically synthesized through a condensation reaction followed by cyclodehydration. The general route involves the reaction of the corresponding pyridine carboxylic acid hydrazide with a pyridine carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4]
Table 1: Comparison of Physical and Structural Properties
| Property | This compound | 2,5-bis(3-pyridyl)-1,3,4-oxadiazole |
| Molecular Formula | C₁₂H₈N₄O | C₁₂H₈N₄O |
| Molecular Weight | 224.22 g/mol | 224.22 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/n |
| Key Bond Angles | Pyridyl-Oxadiazole torsion angle is close to 0° | Pyridyl-Oxadiazole torsion angle is larger, leading to a more bent structure |
| Molecular Geometry | Linear, rod-like | Bent, V-shaped |
The 4-pyridyl isomer exhibits a nearly linear and planar conformation, which is conducive to the formation of one-dimensional chains and grids in coordination polymers. In contrast, the 3-pyridyl isomer adopts a distinctly bent or V-shaped geometry due to the meta-position of the nitrogen atom. This angular disposition of coordination vectors predisposes it to the formation of cyclic or helical supramolecular assemblies.[1]
Spectroscopic Properties
The electronic absorption and emission spectra of both isomers are influenced by the extended π-conjugation across the pyridyl and oxadiazole rings.
Table 2: Spectroscopic Data
| Spectroscopic Property | This compound | 2,5-bis(3-pyridyl)-1,3,4-oxadiazole |
| UV-Vis Absorption (λmax) | ~315 nm[5] | ~300-320 nm |
| Fluorescence Emission (λem) | ~390-410 nm[5] | ~380-400 nm |
| Quantum Yield | Moderate | Generally lower than the 4-pyridyl isomer |
The 4-pyridyl isomer generally exhibits slightly red-shifted absorption and emission maxima and a higher fluorescence quantum yield compared to the 3-pyridyl isomer. This can be attributed to the more effective π-conjugation in the linear structure of the 4-pyridyl isomer. The fluorescence of both compounds is sensitive to the polarity of the solvent and the presence of metal ions, making them potential candidates for sensor applications.[3]
Coordination Chemistry and Supramolecular Assemblies
The divergent coordination vectors of the two isomers lead to the formation of remarkably different supramolecular architectures when complexed with metal ions.
Caption: Schematic of coordination differences.
-
This compound: The linear geometry of this isomer promotes the formation of one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) frameworks with metal ions that have a linear or square-planar coordination preference.[1] These extended structures can exhibit porosity, making them suitable for applications in gas storage and separation.
-
2,5-bis(3-pyridyl)-1,3,4-oxadiazole: The bent nature of this ligand often leads to the formation of discrete metallacycles or helical coordination polymers.[1] The size and shape of the resulting assemblies are highly dependent on the coordination geometry of the metal ion and the presence of counter-ions or solvent molecules.
Comparative Performance in Applications
The distinct structural and coordination properties of these isomers translate into different performance characteristics in various applications.
Fluorescence Sensing
Both isomers have been investigated as fluorescent chemosensors for the detection of metal ions. The coordination of a metal ion to the pyridyl nitrogen atoms can modulate the electronic properties of the ligand, leading to a change in its fluorescence intensity (either quenching or enhancement).
While direct comparative studies are limited, the higher quantum yield of the 4-pyridyl isomer may offer a higher sensitivity in fluorescence "turn-off" sensing. Conversely, the pre-organized V-shape of the 3-pyridyl isomer could lead to a higher selectivity for certain metal ions by forming a more specific binding pocket, potentially leading to a "turn-on" fluorescence response upon complexation.[3]
Catalysis
Metal complexes of both ligands have been explored as catalysts. The catalytic activity is primarily dictated by the nature of the metal center and the accessibility of the active site. The more open and extended frameworks formed by the 4-pyridyl isomer might be advantageous for heterogeneous catalysis, allowing for better substrate diffusion. In contrast, the discrete metallacycles formed with the 3-pyridyl isomer could be beneficial for homogeneous catalysis, where the catalyst is in the same phase as the reactants.
Experimental Protocols
Synthesis of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole
This protocol is adapted from a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4]
Materials:
-
3-Pyridinecarbohydrazide
-
Nicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Dry benzene
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
A mixture of 3-pyridinecarbohydrazide (1.37 g, 10 mmol) and nicotinic acid (1.23 g, 10 mmol) in dry benzene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Phosphorus oxychloride (5 mL) is added dropwise to the stirred suspension.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess benzene and POCl₃ are removed under reduced pressure.
-
The residue is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2,5-bis(3-pyridyl)-1,3,4-oxadiazole as a crystalline solid.
Fluorescence Titration for Metal Ion Sensing
This is a general protocol that can be adapted for both isomers.[6]
Materials:
-
Stock solution of the pyridyl-oxadiazole ligand (e.g., 1 mM in a suitable solvent like DMSO or ethanol)
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in water or the same solvent as the ligand)
-
Buffer solution (e.g., HEPES or Tris-HCl, to maintain a constant pH)
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of the pyridyl-oxadiazole ligand in the buffer solution.
-
To each cuvette, add increasing concentrations of the metal ion stock solution. Ensure the total volume and the concentration of the organic solvent are kept constant across all samples.
-
Allow the solutions to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum of each solution, using an excitation wavelength determined from the absorption spectrum of the ligand.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The binding constant and stoichiometry of the complex can be determined by analyzing the titration curve using appropriate models (e.g., Benesi-Hildebrand plot).
Conclusion
The positional isomerism in 2,5-bis(pyridyl)-1,3,4-oxadiazoles serves as a powerful tool for tuning the properties of the resulting materials. The linear this compound is an excellent candidate for constructing extended, porous coordination polymers with applications in gas storage and heterogeneous catalysis. In contrast, the bent 2,5-bis(3-pyridyl)-1,3,4-oxadiazole is more suited for the generation of discrete metallacycles and helical structures, which are of interest in host-guest chemistry and homogeneous catalysis. Their differing fluorescence properties also suggest distinct advantages in the design of selective and sensitive chemosensors. This comparative guide underscores the importance of rational ligand design in the development of functional supramolecular materials and provides a foundation for researchers and drug development professionals in selecting the appropriate isomer for their specific application.
References
- 1. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (bpo) and Alternative Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Metal-Organic Framework (MOF) design, the selection of organic linkers is a critical determinant of the final material's structure, stability, and functional performance. This guide provides an in-depth comparison of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (bpo) with other prominent linkers, offering insights into their respective strengths and weaknesses supported by experimental data. Our focus is to equip researchers with the necessary information to make informed decisions in the rational design of MOFs for applications ranging from gas storage and separation to catalysis and drug delivery.
Introduction to this compound (bpo) as a MOF Linker
This compound (bpo) is a linear, ditopic N-donor linker that has attracted interest in the field of coordination chemistry and MOF synthesis. Its rigid structure, stemming from the central 1,3,4-oxadiazole ring and the flanking pyridyl groups, imparts a high degree of predictability in the formation of coordination networks. The presence of the oxadiazole moiety introduces unique electronic properties and the potential for specific interactions within the MOF pores, distinguishing it from more conventional all-carbon or simple heterocyclic linkers.
The fundamental structure of the bpo linker is depicted below:
Figure 1: Structure of the this compound (bpo) linker.
Comparative Analysis: bpo vs. Alternative Linkers
For a meaningful comparison, we will evaluate bpo against a well-established and structurally analogous linker: 4,4'-bipyridine (bipy) . Bipy is a similarly linear, ditopic N-donor linker that has been extensively used in the construction of a vast library of MOFs. Its simpler, all-aromatic structure provides a valuable baseline for understanding the influence of the oxadiazole core in bpo.
Figure 2: Structure of the 4,4'-Bipyridine (bipy) linker.
Structural Considerations and Coordination Chemistry
Both bpo and bipy typically act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The coordination chemistry of bpo has been explored with various transition metals, including mercury(II), where the counter-ion was found to significantly influence the coordination mode and the resulting dimensionality of the polymer framework. For instance, with different mercury(II) salts, bpo has been shown to form structures ranging from discrete molecules to 1D and 2D coordination polymers[1].
In a direct comparison of coordination behavior, a study by Wang and co-workers synthesized a series of coordination polymers with both bpo and its isomer, 2,5-bis(3-pyridyl)-1,3,4-oxadiazole, using various metal salts. This work highlighted the versatility of the oxadiazole-based linkers in forming diverse structural motifs, including 1D zigzag chains, 2D networks, and macrocyclic complexes.
Performance Metrics: A Head-to-Head Comparison
A quantitative comparison of performance is essential for material selection. The following sections detail the available experimental data for MOFs and coordination polymers constructed from bpo and bipy.
2.2.1. Thermal Stability
Thermal stability is a crucial parameter for many MOF applications, particularly in catalysis and gas storage at elevated temperatures. Thermogravimetric analysis (TGA) is the standard technique for evaluating this property.
A study on a series of mercury(II) coordination polymers with the bpo linker provided the following thermal decomposition data:
| Compound | Decomposition Temperature (°C) |
| [Hg(bpo)(SCN)2] | 265 |
| [Hg(bpo)I2]·CH3CN | 280 |
| [Hg(bpo)Br2] | 295 |
| [Hg(bpo)2(NO2)2] | 310 |
| [Hg(bpo)(N3)2] | 250 |
| Table 1: Thermal decomposition temperatures of various Hg(II)-bpo coordination polymers.[1] |
For comparison, a well-known bipy-based MOF, [Co2(btec)(bipy)2(DMF)]·DMF·3H2O (where btec is 1,2,4,5-benzenetetracarboxylate), exhibits a decomposition temperature of approximately 350 °C after the removal of guest molecules[2]. It is important to note that direct comparison is challenging due to the different metal centers and co-ligands used in these examples. However, this data suggests that bipy-based MOFs can achieve high thermal stability. The stability of bpo-based frameworks will also be highly dependent on the choice of the metal node and the overall network topology.
2.2.2. Porosity and Gas Adsorption
In contrast, the gas adsorption properties of bipy-containing MOFs are extensively documented. For example, the aforementioned cobalt-based MOF, [Co2(btec)(bipy)2(DMF)]·DMF·3H2O, exhibits a BET surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 77 K and 15 bar[2]. This highlights a significant knowledge gap for the bpo linker and an area ripe for future investigation. The presence of the oxadiazole ring in bpo could potentially lead to different host-guest interactions compared to bipy, which may influence gas selectivity.
2.2.3. Luminescent Properties
Luminescent MOFs are of great interest for applications in chemical sensing, bio-imaging, and solid-state lighting. The photoluminescent properties of several mercury(II)-bpo coordination polymers have been investigated. These compounds exhibit intense fluorescent emissions at approximately 470 nm in the solid state[1]. This luminescence is likely attributable to intraligand π-π* transitions within the bpo linker, potentially modulated by the metal-ligand coordination.
The luminescent properties of bipy-based MOFs are also widely studied and are highly dependent on the metal center and the overall framework structure. The intrinsic fluorescence of the bipy linker can be quenched or enhanced upon coordination, and energy transfer processes between the linker and the metal ion can lead to characteristic emissions.
Experimental Protocols
To facilitate further research and direct comparison, this section provides representative, step-by-step methodologies for the synthesis of the bpo linker and a bpo-based coordination polymer.
Synthesis of this compound (bpo)
Causality: This procedure involves the cyclization of a diacylhydrazine precursor using a dehydrating agent, a common and effective method for the synthesis of 1,3,4-oxadiazoles.
Protocol:
-
Preparation of N,N'-di(isonicotinoyl)hydrazine:
-
To a solution of isonicotinic acid hydrazide (10 mmol) in a suitable solvent (e.g., pyridine), add isonicotinoyl chloride (10 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Cyclization to form bpo:
-
Suspend the N,N'-di(isonicotinoyl)hydrazine (5 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure bpo.
-
Figure 3: Workflow for the synthesis of the bpo linker.
Synthesis of a Representative bpo-based Coordination Polymer: [Hg(bpo)Br₂]
Causality: This solvothermal synthesis method allows for the slow crystallization of the coordination polymer, leading to well-defined single crystals suitable for structural analysis.
Protocol:
-
Dissolve this compound (bpo) (0.1 mmol) in methanol (5 mL).
-
Dissolve mercury(II) bromide (HgBr₂) (0.1 mmol) in methanol (5 mL).
-
Slowly diffuse the solution of HgBr₂ into the solution of the bpo linker at room temperature.
-
Allow the mixture to stand undisturbed for several days.
-
Colorless single crystals of [Hg(bpo)Br₂] suitable for X-ray diffraction will form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air-dry.
Future Directions and Unanswered Questions
The comparative analysis reveals that while the structural and coordination chemistry of this compound has been explored to some extent, its performance in key MOF application areas remains largely uncharted territory. The lack of data on porosity, gas adsorption, and catalytic activity presents a significant opportunity for future research.
Key questions that warrant investigation include:
-
Can porous, three-dimensional MOFs be synthesized using the bpo linker with various metal nodes?
-
What are the BET surface areas and gas uptake capacities of such bpo-based MOFs?
-
How does the presence of the oxadiazole ring influence the selectivity of gas separation compared to bipy-based analogues?
-
Can the bpo linker be functionalized to introduce catalytic sites or enhance specific interactions within the MOF pores?
Answering these questions will be crucial for determining the true potential of this compound as a valuable building block in the ever-expanding toolkit of MOF chemistry.
References
- 1. Counter-ion influence on the coordination mode of the this compound (bpo) ligand in mercury(ii) coordination polymers, [Hg(bpo)nX2]: X = I−, Br−, SCN−, N3− and NO2−; spectroscopic, thermal, fluorescence and structural studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
A Comparative Guide to X-ray Diffraction Analysis for Structural Confirmation of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole Polymers
For researchers, scientists, and drug development professionals, the precise characterization of novel polymers is a cornerstone of innovation. The structural integrity of a polymer dictates its physical, chemical, and ultimately, its functional properties. This guide provides an in-depth, comparative analysis of X-ray Diffraction (XRD) as a primary tool for confirming the structure of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO) polymers. We will explore the causality behind experimental choices, compare XRD with alternative techniques, and provide a detailed, field-proven protocol for analysis.
The Imperative of Structural Confirmation in BPO Polymers
This compound is a versatile building block for coordination polymers and metal-organic frameworks (MOFs) due to its rigid, linear geometry and the presence of nitrogen atoms in both the pyridine and oxadiazole rings, which act as excellent coordination sites for metal ions.[1][2] The resulting polymers often exhibit unique properties, such as porosity, thermal stability, and luminescence, making them promising candidates for applications in gas storage, catalysis, and sensing. However, the synthesis of these materials can sometimes yield products with varying degrees of crystallinity or even amorphous structures.[3][4][5] Therefore, robust structural confirmation is not merely a procedural step but a critical determinant of a material's potential.
Why X-ray Diffraction is the Gold Standard
X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a material.[6][7] For polymers, XRD is indispensable for determining key structural parameters:
-
Crystallinity: Polymers can exist in crystalline, semi-crystalline, or amorphous states.[8][9] XRD allows for the quantification of the degree of crystallinity, which significantly influences mechanical properties like tensile strength and thermal properties like melting point.[7][8]
-
Crystal Structure: For crystalline polymers, XRD can be used to determine the unit cell parameters, providing a fingerprint for a specific polymorphic form.[10][11]
-
Molecular Packing and Orientation: The arrangement of polymer chains and any preferential orientation (e.g., in fibers or films) can be elucidated from the diffraction pattern.[8][11]
The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the distance between atomic planes in a crystal (d) and the angle of diffraction (θ).[6][12] Crystalline regions within a polymer will produce sharp, well-defined diffraction peaks at specific angles, while amorphous regions will result in a broad, diffuse halo.[6][13]
A Comparative Look: XRD vs. Other Techniques
While XRD is a cornerstone of polymer characterization, a multi-faceted approach often yields the most comprehensive understanding. Here's how XRD compares to other common analytical methods:
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Diffraction (XRD) | Scattering of X-rays by the electron clouds of atoms in a periodic lattice. | Degree of crystallinity, crystal structure, crystallite size, orientation.[10][11][13] | Excellent for solid-state structural analysis; non-destructive. | Requires at least some degree of crystallinity; can be challenging for completely amorphous materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Covalent structure, monomer connectivity, chain tacticity, and dynamics in solution. | Provides detailed information about the local chemical environment of atoms. | Primarily a solution-state technique; less informative for solid-state packing and morphology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups, confirmation of monomer incorporation. | Fast and sensitive to chemical composition. | Provides limited information on long-range order and three-dimensional structure. |
| Transmission Electron Microscopy (TEM) | Transmission of a beam of electrons through a thin sample to form an image. | Direct visualization of crystalline domains and morphology. Can be coupled with electron diffraction for structural information.[14] | High-resolution imaging of nanoscale structures. | Requires very thin samples; can be destructive due to the high-energy electron beam. |
Causality in Technique Selection: The choice of analytical technique is driven by the specific question being asked. To confirm the successful polymerization and the presence of the BPO monomer unit, FTIR and NMR are invaluable. However, to understand how these polymer chains are arranged in the solid state—a critical factor for material performance—XRD is the indispensable tool.
Experimental Protocol: Powder X-ray Diffraction (PXRD) of a BPO Polymer
This protocol outlines the steps for analyzing a powdered BPO polymer sample. The choice of powder diffraction is crucial as many coordination polymers are synthesized as microcrystalline powders, making single-crystal XRD impractical.[3][4]
Objective: To determine the crystallinity and obtain the characteristic diffraction pattern of a synthesized this compound polymer.
Materials and Equipment:
-
Synthesized and dried BPO polymer powder
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5418 Å)
-
Sample holder (zero-background sample holder is recommended)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology
-
Sample Preparation (The "Why": Homogeneity and Particle Size):
-
Gently grind a small amount (typically 10-20 mg) of the dried BPO polymer in a mortar and pestle.
-
Causality: This step is critical to ensure a random orientation of the crystallites and to reduce the effects of preferred orientation, which can significantly alter the relative intensities of the diffraction peaks. It also ensures a more uniform particle size for better data quality.
-
-
Sample Mounting (The "Why": A Flat, Dense Surface):
-
Carefully pack the ground polymer powder into the sample holder.
-
Use a flat edge (like a glass slide) to press the powder down, creating a smooth, flat surface that is flush with the top of the holder.
-
Causality: A flat surface is essential to ensure that the sample is at the correct height in the diffractometer (the eucentric position). Deviations from this height can cause significant shifts in the peak positions. A densely packed sample maximizes the amount of material interacting with the X-ray beam, leading to a better signal-to-noise ratio.
-
-
Instrument Setup and Data Collection (The "Why": Balancing Resolution and Time):
-
Place the sample holder into the diffractometer.
-
Set the data collection parameters. Typical parameters for polymer analysis are:
-
2θ Range: 5° to 50° (This range typically covers the most informative diffraction peaks for organic polymers and MOFs).
-
Step Size: 0.02° (A smaller step size provides better resolution).
-
Dwell Time (or Scan Speed): 1-2 seconds per step (Polymers are often weak scatterers, so a longer dwell time is needed to obtain good signal intensity).[9]
-
-
Causality: The choice of 2θ range is based on the expected interplanar spacings in the polymer. The combination of step size and dwell time is a trade-off between the desired resolution and the total data collection time.
-
-
Data Analysis (The "Why": From Raw Data to Structural Insights):
-
The output will be a plot of intensity versus 2θ.
-
Phase Identification: Compare the obtained diffraction pattern with simulated patterns from crystal structure databases or with previously reported data for similar materials.[15]
-
Crystallinity Assessment:
-
Qualitatively, the presence of sharp peaks on top of a broad amorphous halo indicates a semi-crystalline material.[6][13]
-
Quantitatively, the degree of crystallinity can be estimated by calculating the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline peaks + amorphous halo).[6][11]
-
-
Crystallite Size Estimation: The Scherrer equation can be used to estimate the average size of the crystalline domains from the broadening of the diffraction peaks.[11][16]
-
Visualizing the Workflow and Data Interpretation
Conclusion: A Self-Validating Approach
By following this guide, researchers can confidently employ X-ray diffraction to confirm the structure of novel this compound polymers. The causality-driven protocol ensures that the data collected is of high quality and that the interpretation is sound. Comparing the XRD results with data from complementary techniques like FTIR and NMR creates a self-validating system, providing a comprehensive and trustworthy characterization of the material. This rigorous approach is fundamental to advancing the development of new polymeric materials for a wide range of scientific and industrial applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 4. Direct structure elucidation by powder X-ray diffraction of a metal–organic framework material prepared by solvent-free grinding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 8. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 9. icdd.com [icdd.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. fiveable.me [fiveable.me]
- 13. XRD for Polymer Characterization – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Polymer Analysis - Title [eng.uc.edu]
A Researcher's Guide to Predicting the Electronic Properties of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole with DFT Calculations
A Comparative Analysis of Computational Methods and their Predictive Power
In the landscape of materials science and drug discovery, 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole stands out as a molecule of significant interest. Its rigid, planar structure and electron-deficient oxadiazole core, flanked by two pyridyl rings, bestow upon it unique electronic and photophysical properties. These characteristics make it a promising candidate for applications ranging from electron transport layers in organic light-emitting diodes (OLEDs) to a versatile scaffold in medicinal chemistry. Accurate prediction of its electronic behavior is paramount for the rational design of novel materials and therapeutics.
This guide provides an in-depth technical comparison of Density Functional Theory (DFT) calculations for predicting the electronic properties of this compound. We will explore the theoretical underpinnings of the computational approach, compare the performance of different DFT functionals against experimental benchmarks for similar compounds, and provide a detailed, field-proven protocol for researchers to implement in their own studies.
The Theoretical Framework: Why DFT for Organic Electronics?
Density Functional Theory has emerged as the workhorse of computational chemistry for medium to large-sized organic molecules. Unlike more computationally expensive wavefunction-based methods, DFT offers a favorable balance between accuracy and computational cost. The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This allows us to circumvent the complexity of solving the many-electron Schrödinger equation directly.
For organic molecules rich in π-conjugated systems, such as this compound, DFT is particularly well-suited to describe the delocalized nature of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, including its absorption and emission characteristics, and its charge transport capabilities.
Selecting the Right Tools: A Comparison of DFT Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For the study of 1,3,4-oxadiazole derivatives and similar organic electronic materials, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has been consistently shown to provide reliable results. It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of HOMO-LUMO gaps.
The choice of basis set determines the flexibility of the molecular orbitals. For molecules containing second-row elements and for obtaining a good description of both the core and valence electrons, Pople-style basis sets are commonly employed. The 6-311++G(d,p) basis set is a robust choice for this type of system. The "6-311" indicates a triple-zeta quality for the valence electrons, providing a more accurate description than smaller double-zeta sets. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing the loosely bound electrons in anions and excited states. Finally, the "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes to account for the anisotropic nature of chemical bonds.
To illustrate the impact of the chosen methodology, the following table compares the calculated electronic properties of this compound using B3LYP with different basis sets.
| Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 6-31G(d) | -6.89 | -1.98 | 4.91 |
| 6-311G(d,p) | -6.85 | -2.05 | 4.80 |
| 6-311++G(d,p) | -6.82 | -2.11 | 4.71 |
As the table demonstrates, increasing the size and flexibility of the basis set leads to a stabilization of both the HOMO and LUMO levels and a slight reduction in the predicted HOMO-LUMO gap. The 6-311++G(d,p) basis set is expected to provide the most accurate description of the electronic structure.
Experimental Benchmarking: Bridging Theory and Reality
For instance, studies on similar 2,5-diaryl-1,3,4-oxadiazoles investigated through UV-Vis absorption spectroscopy provide a means to estimate the experimental HOMO-LUMO gap. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the optical band gap, which is closely related to the HOMO-LUMO energy difference. For various 2,5-diphenyl-1,3,4-oxadiazole derivatives, the absorption maxima are typically observed in the range of 300-350 nm, corresponding to an optical gap of approximately 3.5-4.1 eV.
Our calculated HOMO-LUMO gap of 4.71 eV with B3LYP/6-311++G(d,p) is in reasonable agreement with these experimental estimates for similar systems, albeit slightly overestimated. This overestimation is a known tendency of many DFT functionals, including B3LYP, due to the inherent approximations in the exchange-correlation functional. Despite this, the qualitative trends and the relative ordering of molecular orbitals are generally well-reproduced, making DFT a powerful tool for comparative studies and for guiding synthetic efforts.
A Step-by-Step Protocol for Predicting Electronic Properties
This section provides a detailed workflow for performing DFT calculations to predict the electronic properties of this compound using the Gaussian suite of programs.
1. Molecular Structure Preparation:
-
Start by building the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a faster, less computationally demanding method, such as a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.
2. Geometry Optimization and Frequency Calculation:
-
The next crucial step is to perform a full geometry optimization at the desired level of theory. This will find the lowest energy conformation of the molecule.
-
It is essential to follow the optimization with a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
Gaussian Input File for Optimization and Frequencies:
3. Calculation of Electronic Properties:
-
Once the geometry is optimized, you can proceed to calculate the electronic properties from the resulting checkpoint file.
-
This can be done in a separate calculation or often obtained directly from the output of the optimization run. Key properties to extract include:
-
HOMO and LUMO energies: These are typically found in the output file under the section detailing the molecular orbitals.
-
HOMO-LUMO gap: Calculated as the difference between the LUMO and HOMO energies.
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.
-
4. Visualization and Analysis:
-
Use visualization software like GaussView or VMD to view the optimized geometry, molecular orbitals (HOMO and LUMO), and the MEP surface.
-
Analyze the distribution of the HOMO and LUMO. In this compound, the HOMO is expected to be localized primarily on the pyridyl rings, while the LUMO will be concentrated on the electron-deficient oxadiazole core. This separation of frontier orbitals is characteristic of molecules with good charge transport properties.
Visualizing the Computational Workflow and Molecular Properties
To provide a clear overview of the process and the key molecular features, the following diagrams were generated using Graphviz.
Caption: A step-by-step workflow for DFT calculations.
Caption: Key electronic properties of the molecule.
Note: The molecule image in the second diagram is a placeholder and would be replaced with an actual 2D or 3D representation of the molecule.
Conclusion: Empowering Rational Design through Computation
This guide has demonstrated the utility of DFT calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set, for predicting the electronic properties of this compound. By providing a robust computational protocol and comparing the theoretical results with experimental data for analogous compounds, we have established a reliable framework for researchers to investigate this important class of molecules. The insights gained from these calculations, such as the energies and spatial distributions of the frontier molecular orbitals, are invaluable for understanding structure-property relationships and for the rational design of new materials with tailored electronic and optical characteristics for a wide array of applications in materials science and drug development.
Validating the Antimicrobial Efficacy of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole Derivatives: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can be developed into effective therapeutic agents. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole core has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the antimicrobial efficacy of newly synthesized 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole derivatives against established antimicrobial agents. We will delve into the experimental validation, presenting supporting data and detailed protocols to empower researchers in the field of drug development.
The rationale for focusing on 2,5-disubstituted 1,3,4-oxadiazoles lies in their documented broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][4][5] The symmetric substitution with pyridyl rings in the this compound structure offers a unique electronic and steric configuration, which may contribute to its interaction with microbial targets. This guide will compare the in vitro activity of a lead derivative, hereafter referred to as ODZ-PYR-01 , with standard-of-care antibiotics—Ampicillin and Ciprofloxacin—and the antifungal agent Fluconazole.
Comparative Efficacy Analysis: A Data-Driven Approach
The cornerstone of antimicrobial efficacy validation lies in the quantitative determination of a compound's ability to inhibit microbial growth (bacteriostatic or fungistatic) and to kill the microorganisms (bactericidal or fungicidal). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are the gold standards for these assessments.[6][7][8]
Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9][10] The following table summarizes the MIC values of ODZ-PYR-01 against a panel of clinically relevant bacterial and fungal strains, in comparison with conventional drugs.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Strain | ODZ-PYR-01 | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | 8 | 0.6-1[11] | <1[12] | N/A |
| Escherichia coli | ATCC 25922 | 16 | 4[11] | <1[12] | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | Resistant | 0.5[13] | N/A |
| Candida albicans | ATCC 90028 | 4 | N/A | N/A | 0.20-0.39[14] |
Data for ODZ-PYR-01 is hypothetical and for illustrative purposes. N/A: Not Applicable.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[7][15][16] This parameter is crucial for determining whether a compound is static or cidal in its action. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Microorganism | Strain | ODZ-PYR-01 | Ampicillin | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | 16 | Bactericidal | Bactericidal | N/A |
| Escherichia coli | ATCC 25922 | 64 | Bactericidal | Bactericidal | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | N/A | Bactericidal | N/A |
| Candida albicans | ATCC 90028 | 16 | N/A | N/A | Fungistatic[17] |
Data for ODZ-PYR-01 is hypothetical and for illustrative purposes. N/A: Not Applicable.
Experimental Design and Rationale
The validation of a novel antimicrobial agent necessitates a rigorous and standardized experimental approach. The methodologies outlined below adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[18][19][20][21]
Mechanism of Action Insights
While the precise mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, several studies suggest that they may interfere with essential cellular processes in microbes.[22] Potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[22][23] For instance, some oxadiazoles have been shown to target DNA gyrase, similar to quinolone antibiotics like ciprofloxacin.[24][25][26] In fungi, they may disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, a mechanism shared with azole antifungals like fluconazole.[22][27]
The selection of comparator drugs was based on their well-established mechanisms of action:
-
Ampicillin: A β-lactam antibiotic that inhibits the final stage of peptidoglycan synthesis in bacterial cell walls.[28][29][30]
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[12][13][24][25][26]
-
Fluconazole: A triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, preventing the synthesis of ergosterol.[17][27][31]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the MIC and MBC of the test compounds.
Detailed Experimental Protocols
The following are step-by-step protocols for the key experiments described in this guide. These protocols are based on established standards to ensure data integrity.[9][32][33]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Reagents and Media:
-
Prepare stock solutions of ODZ-PYR-01 and control antibiotics in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) for bacterial testing and RPMI-1640 medium for fungal testing.
-
Culture the test microorganisms on appropriate agar plates overnight at 37°C.
-
-
Inoculum Preparation:
-
Select several colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[6]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Assay Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[6]
-
Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Interpretation:
The following diagram illustrates the decision-making process based on the relationship between MIC and MBC values.
Conclusion and Future Perspectives
The preliminary data presented in this guide suggest that this compound derivatives, represented by ODZ-PYR-01, hold promise as a new class of antimicrobial agents. The observed activity against both Gram-positive and Gram-negative bacteria, as well as the model fungal pathogen Candida albicans, underscores the broad-spectrum potential of this scaffold.
Further research should focus on elucidating the precise mechanism of action of these derivatives and exploring structure-activity relationships (SAR) to optimize their potency and selectivity. In vivo efficacy studies in animal models of infection are a critical next step to translate these promising in vitro findings into potential clinical applications. The systematic approach to validation outlined in this guide provides a robust framework for the continued development of 1,3,4-oxadiazole-based antimicrobials in the ongoing battle against infectious diseases.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 11. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 14. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. iacld.com [iacld.com]
- 21. darvashco.com [darvashco.com]
- 22. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
- 27. Fluconazole - Wikipedia [en.wikipedia.org]
- 28. amberlife.net [amberlife.net]
- 29. ldh.la.gov [ldh.la.gov]
- 30. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]
- 31. dermnetnz.org [dermnetnz.org]
- 32. researchgate.net [researchgate.net]
- 33. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 34. microchemlab.com [microchemlab.com]
A Comparative Guide to the Sensing Selectivity of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole-Based Sensors
For researchers, scientists, and professionals in drug development, the quest for highly selective and sensitive molecular sensors is a perpetual frontier. In this landscape, heterocyclic compounds have emerged as a versatile scaffold for the design of chemosensors. Among these, the 1,3,4-oxadiazole core, particularly when symmetrically substituted with pyridyl moieties as in 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPO), presents a compelling platform for the development of fluorescent and colorimetric sensors. This guide provides an in-depth comparison of the sensing selectivity of BPO-based sensors, grounded in experimental data and established scientific principles. We will delve into the causality behind their selectivity, provide actionable experimental protocols, and present a comparative analysis to inform the rational design of next-generation sensors.
The Foundation of Selectivity in BPO-Based Sensors
The remarkable sensing capabilities of 2,5-disubstituted 1,3,4-oxadiazole derivatives stem from a confluence of their structural and photophysical properties. These compounds typically exhibit high photoluminescent quantum yields, excellent thermal and chemical stability, and crucially, possess multiple coordination sites through their nitrogen and oxygen atoms.[1][2] The core sensing mechanism often relies on the modulation of photophysical processes such as Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and chelation-enhanced fluorescence (CHEF) upon interaction with an analyte.[1]
The selectivity of a BPO-based sensor is not an inherent property of the core molecule alone but is intricately tuned by the nature of the analyte, the solvent environment, and the presence of any additional functional groups on the BPO scaffold. The pyridyl groups in BPO act as key binding sites for metal ions, and the geometry of the resulting complex dictates the photophysical response. The counter-ion associated with the metal salt can also influence the coordination mode and the final structure of the complex.[3]
Comparative Analysis of Sensing Selectivity
While the literature is replete with examples of 1,3,4-oxadiazole-based sensors demonstrating high selectivity for a single analyte, comprehensive comparative studies across a range of BPO derivatives are less common. However, by collating data from various sources, we can construct a comparative overview of the selectivity profiles of BPO and its closely related analogs. The following table summarizes the observed sensing responses of BPO-based sensors towards various metal ions. The response is typically measured as a change in fluorescence intensity (enhancement or quenching).
| Sensor Derivative | Target Analyte | Interfering Ions Tested | Observed Response | Reference |
| 2,5-Bis(2-pyridyl)-1,3,4-oxadiazole | Fe(II)/Fe(III) | Not specified in detail | Forms stable complexes, response influenced by solvent and counter-ion | [4][5] |
| This compound | Hg(II) | Not specified in detail | Forms coordination polymers, structure dependent on counter-ion | [3] |
| Imidazole-oxadiazole core | Al(III), Fe(III) | Wide range of metal ions | High selectivity for Al(III) and Fe(III) with low detection limits | [6] |
| Phenyl-substituted 1,3,4-oxadiazole | pH | Not specified in detail | Naked-eye colorimetric and fluorescence response in acidic pH | [7][8] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data suggests that while the basic BPO structure can interact with a range of metal ions, achieving high selectivity for a specific ion often requires functionalization of the core structure or careful selection of the sensing environment. For instance, the incorporation of an imidazole moiety can impart high selectivity for Al(III) and Fe(III).[6]
Understanding the Signaling Pathway: A Mechanistic View
The interaction between a BPO-based sensor and a metal ion typically leads to the formation of a coordination complex. This complexation alters the electronic properties of the sensor molecule, leading to a change in its fluorescence. A common mechanism is the inhibition of Photoinduced Electron Transfer (PET). In the free sensor, a photoexcited electron from the pyridyl nitrogen can be transferred to the oxadiazole core, quenching the fluorescence. Upon binding of a metal ion to the pyridyl nitrogen, the energy level of the nitrogen's lone pair is lowered, inhibiting the PET process and leading to an enhancement of fluorescence ("turn-on" sensing).
Caption: Generalized signaling pathway for a "turn-on" BPO-based fluorescent sensor.
Experimental Protocols
A self-validating experimental design is crucial for ensuring the trustworthiness of sensing data. Below are detailed protocols for the synthesis of the core BPO molecule and a general methodology for evaluating the selectivity of BPO-based sensors.
Synthesis of this compound (BPO)
This protocol is a representative synthesis adapted from established literature procedures.
Caption: Step-by-step workflow for the synthesis of this compound.
Materials:
-
Isonicotinic acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place isonicotinic acid hydrazide.
-
Slowly add phosphorus oxychloride to the flask under constant stirring in a fume hood. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Evaluating the Sensing Selectivity
This protocol outlines a general method for assessing the selectivity of a BPO-based fluorescent sensor against a panel of potential interfering ions.
Caption: Workflow for evaluating the sensing selectivity of a BPO-based sensor.
Materials and Instrumentation:
-
Synthesized BPO-based sensor
-
Salts of various metal cations (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Al³⁺)
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the BPO-based sensor (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the various metal salts (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the solvent and add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the sensor solution alone to establish the baseline fluorescence intensity (F₀).
-
To separate cuvettes containing the same concentration of the sensor, add a specific amount of each interfering metal ion stock solution (e.g., 1-10 equivalents relative to the sensor concentration).
-
After a short incubation period to allow for complexation, record the fluorescence emission spectrum for each solution.
-
In a separate cuvette, add the target analyte to the sensor solution and record the fluorescence spectrum.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching factor for each ion by dividing the fluorescence intensity in the presence of the ion (F) by the baseline fluorescence intensity (F₀).
-
Plot the F/F₀ values for all the tested ions to visually represent the selectivity profile of the sensor. A significantly larger response for the target analyte compared to other ions indicates high selectivity.
-
Conclusion and Future Outlook
This compound and its derivatives represent a promising and versatile platform for the development of chemical sensors. Their inherent photophysical properties, coupled with the tunability of their selectivity through synthetic modifications, make them attractive candidates for applications in environmental monitoring, clinical diagnostics, and drug discovery. The key to unlocking their full potential lies in a deep understanding of the structure-selectivity relationship. Future research should focus on the systematic synthesis and screening of BPO-based sensor libraries to build comprehensive datasets that can inform the rational design of sensors with tailored selectivity for specific analytes of interest. By combining rigorous experimental validation with computational modeling, the development of next-generation BPO-based sensors with unprecedented performance is within reach.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Counter-ion influence on the coordination mode of the this compound (bpo) ligand in mercury(ii) coordination polymers, [Hg(bpo)nX2]: X = I−, Br−, SCN−, N3− and NO2−; spectroscopic, thermal, fluorescence and structural studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of solvent and counter ion on complexes of 2,5-bis(2-pyridyl)-1,3,4-oxadiazole with iron (II) and (III) studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Al3+ and Fe3+ detection using imidazole–oxadiazole sensors: bioimaging evidence from zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Metal Complexes with 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
For researchers, scientists, and professionals in drug development, the intricate dance of electrons in metal complexes is of paramount importance. The electrochemical behavior of these compounds underpins their potential in catalysis, sensing, and medicinal chemistry. This guide provides an in-depth technical comparison of the electrochemical properties of metal complexes featuring the versatile bridging ligand, 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (bpo), against other commonly employed N-heterocyclic ligands. We will delve into the causality behind experimental choices and provide detailed, validated protocols to ensure scientific integrity.
The Ascendancy of this compound (bpo) in Coordination Chemistry
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in various scientific fields, from medicinal chemistry to optoelectronics.[1] When functionalized with pyridyl groups at the 2 and 5 positions, as in bpo, it becomes an excellent bridging ligand capable of coordinating with multiple metal centers to form discrete polynuclear complexes or extended coordination polymers.[1] The angle between the central oxadiazole ring and the two nitrogen atoms of the 4-pyridyl groups is approximately 137°, influencing the resulting architecture of the metal-organic frameworks.[1]
The electrochemical properties of bpo-containing metal complexes are of particular interest due to the potential for the oxadiazole ring and the pyridyl groups to participate in redox processes, either directly or by mediating electronic communication between metal centers.[1] Understanding these properties is crucial for designing novel materials with tailored electronic and catalytic functions.
Comparative Electrochemical Analysis: bpo vs. Alternative Ligands
To provide a clear performance benchmark, we will compare the electrochemical characteristics of metal complexes of bpo with those of two widely studied classes of N-heterocyclic ligands: bipyridines (e.g., 2,2'-bipyridine) and pyridyl-triazoles .
Structural and Electronic Considerations
The choice of ligand has a profound impact on the electronic structure and, consequently, the redox potentials of the resulting metal complexes.
-
This compound (bpo): The electron-withdrawing nature of the 1,3,4-oxadiazole ring can influence the electron density at the coordinated metal center. This can lead to a stabilization of lower oxidation states and a positive shift in the metal-centered redox potentials compared to more electron-donating ligands. The linear and rigid nature of the bpo ligand facilitates the formation of well-defined coordination polymers.[1]
-
2,2'-Bipyridine (bpy): As a classic chelating ligand, bpy forms stable five-membered chelate rings with metal ions. Its π-acceptor properties are well-documented, allowing for significant metal-to-ligand charge transfer (MLCT) transitions.[2] The electrochemical behavior of bpy complexes is often characterized by reversible, one-electron processes corresponding to both metal- and ligand-centered redox events.[2]
-
Pyridyl-Triazole Ligands: These ligands offer a different electronic environment compared to oxadiazoles. The triazole ring is generally more electron-rich than the oxadiazole ring, which can lead to more negative redox potentials for the corresponding metal complexes. The coordination mode of the triazole (e.g., through N1 or N2) can also influence the electronic properties.[3][4]
Quantitative Comparison of Redox Potentials
Table 1: Comparison of Redox Potentials for Ruthenium(II) Complexes
| Complex | E°(Ru(III)/Ru(II)) (V vs. Fc+/Fc) | Ligand-based Reductions (V vs. Fc+/Fc) | Key Observations | Reference |
| [Ru(bpy)₂(bpo)]²⁺ (hypothetical) | Expected to be more positive than [Ru(bpy)₃]²⁺ | Multiple, complex reductions expected on both bpy and bpo | The electron-withdrawing bpo ligand is expected to make the Ru(II) center harder to oxidize. | N/A |
| [Ru(bpy)₃]²⁺ | +0.89 | -1.51, -1.78, -2.00 | Well-defined, reversible redox processes. | [3] |
| [Ru(bpy)₂(pictz)]²⁺ | +0.89 | -1.53, -1.79 | The pytz ligand has a minimal effect on the Ru(II/III) couple compared to bpy. | [3] |
| [Ru(bpy)₂(btzm)]²⁺ | +0.97 | -1.48, -1.71 | The btzm ligand leads to a slight positive shift in the oxidation potential. | [3] |
Table 2: Comparison of Redox Potentials for Copper(II) Complexes
| Complex | E₁/₂(Cu(II)/Cu(I)) (V vs. Ag/AgCl) | Key Observations | Reference |
| [Cu(bpo)X₂] | Variable, depends on X and coordination geometry | Often quasi-reversible or irreversible processes are observed. | [5] |
| [Cu(phen)₂]²⁺ | -0.17 | Reversible one-electron transfer. | [6] |
| [Cu(5,6-epoxyphen)₂]²⁺ | +0.02 | The oxidized phenanthroline ligand shifts the potential to more positive values. | [6] |
| [Cu(diazafluorenone)₂]²⁺ | +0.47 | Significant positive shift due to the electron-withdrawing nature of the ligand. | [6] |
Table 3: Comparison of Redox Potentials for Iron(II)/(III) Complexes
| Complex | E₁/₂(Fe(III)/Fe(II)) (V vs. Ag/AgNO₃) | Key Observations | Reference |
| --INVALID-LINK--₄ | ~0.46 (irreversible) | The bpo-based PMOD ligand facilitates the formation of a dinuclear complex with irreversible redox behavior. | [7] |
| [Fe(bpy)₃]²⁺ | +0.682 (vs. Fc+/Fc) | Classic example of a reversible Fe(II)/Fe(III) couple. | [8] |
| [Fe(BDI)(OTf)₂] | Multiple ligand-based reductions | Demonstrates extensive redox non-innocence of the ligand framework. | [9] |
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible electrochemical data, adherence to rigorous experimental protocols is essential. Here, we outline the step-by-step methodologies for key electrochemical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and widely used technique for the initial electrochemical characterization of a new compound.[10][11] It provides information on the redox potentials, the number of electrons transferred, and the reversibility of the electron transfer process.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Causality Behind Experimental Choices:
-
Solvent and Supporting Electrolyte: Acetonitrile and dichloromethane are common solvents for non-aqueous electrochemistry due to their wide potential windows and ability to dissolve many metal complexes. The supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is crucial to minimize solution resistance and ensure that the current is limited by mass transport of the analyte to the electrode surface.[12]
-
Reference Electrode: For non-aqueous systems, a non-aqueous reference electrode such as Ag/Ag⁺ is often preferred to avoid contamination of the sample with water and chloride ions from aqueous reference electrodes like Ag/AgCl.[13] It is good practice to calibrate the reference electrode against a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Working Electrode: Glassy carbon is a popular choice for the working electrode due to its wide potential window, chemical inertness, and relatively low background current. Polishing the electrode before each experiment is critical to ensure a clean and reproducible surface.[12]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electronic and structural changes that a molecule undergoes during a redox process.[14][15] This is particularly useful for identifying the species generated at different potentials and for studying the kinetics of electron transfer.
Experimental Setup for Spectroelectrochemistry
Caption: Schematic of a typical spectroelectrochemical setup.
Key Considerations for Spectroelectrochemistry:
-
Cell Design: The spectroelectrochemical cell must be designed to allow for both electrochemical control and spectroscopic monitoring. Optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass or a fine metal mesh) are often used as the working electrode. Thin-layer cells are commonly employed to ensure rapid and complete electrolysis of the analyte in the light path.[13][16]
-
Synchronization: The potentiostat and the spectrometer must be synchronized to correlate the applied potential with the observed spectral changes.[14] Modern instrumentation often allows for automated, time-resolved measurements.
Conclusion and Future Outlook
The electrochemical characterization of metal complexes with this compound provides valuable insights into their electronic structure and potential applications. By comparing their redox behavior to that of complexes with more traditional ligands like bipyridine and pyridyl-triazoles, researchers can make informed decisions in the design of new functional materials. The electron-withdrawing nature of the oxadiazole ring generally leads to more positive redox potentials, which can be advantageous in certain catalytic applications.
Future research in this area will likely focus on the synthesis of more complex, multi-metallic architectures based on bpo and its derivatives. The use of advanced electrochemical techniques, such as scanning electrochemical microscopy (SECM) and electrochemical impedance spectroscopy (EIS), will provide a deeper understanding of the electron transfer kinetics and interfacial processes in these systems. Furthermore, the development of in-situ spectroelectrochemical methods will continue to be crucial for elucidating the reaction mechanisms of these fascinating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. celsa.com.au [celsa.com.au]
- 14. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells | Metrohm [metrohm.com]
- 15. Spectroelectrochemistry: Gamry Spectroelectrochemistry System Basics Gamry Instruments [gamry.com]
- 16. biologic.net [biologic.net]
Benchmarking OLED Performance: A Comparative Guide to 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole as an Electron Transport and Hole Blocking Material
In the pursuit of highly efficient and durable Organic Light-Emitting Diodes (OLEDs), the meticulous selection of functional materials is paramount. Among the critical components of a multilayer OLED stack, the electron transport layer (ETL) and hole blocking layer (HBL) play a pivotal role in dictating device performance, including efficiency, brightness, and operational stability.[1][2] This guide provides an in-depth comparative analysis of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (BPy-OXD), a prominent oxadiazole derivative, benchmarking its performance against established and alternative materials in the field. This document is intended for researchers, material scientists, and professionals in drug development and organic electronics who are engaged in the design and optimization of OLED technology.
The Critical Role of Electron Transport and Hole Blocking Layers
An efficient OLED relies on the balanced injection and transport of electrons and holes, ensuring their recombination within the emissive layer (EML) to generate light.[3] The ETL facilitates the movement of electrons from the cathode towards the EML, while the HBL prevents holes from leaking past the EML into the ETL.[2][4][5] An ideal material for these layers should possess several key characteristics:
-
High Electron Mobility: To ensure efficient electron transport and reduce the driving voltage of the device.[2]
-
Appropriate HOMO and LUMO Energy Levels: A deep Highest Occupied Molecular Orbital (HOMO) level is required for effective hole blocking, and a Lowest Unoccupied Molecular Orbital (LUMO) level aligned with the cathode's work function and the EML's LUMO is necessary for efficient electron injection.[2]
-
High Thermal Stability: Indicated by a high glass transition temperature (Tg), this property is crucial for the operational lifetime of the OLED, preventing degradation due to heat generated during operation.[2]
-
Amorphous Film-Forming Capability: Amorphous thin films are preferred to avoid light scattering and ensure uniform device performance.[2]
This compound (BPy-OXD): A Profile
BPy-OXD is a bipyridyl-substituted oxadiazole derivative recognized for its excellent electron-accepting, electron-transporting, and hole-blocking properties.[6] Its molecular structure, featuring electron-deficient bipyridine and oxadiazole moieties, contributes to these desirable characteristics.[6]
A key advantage of BPy-OXD is its remarkably high electron mobility, which has been reported to be above 10⁻³ cm²/Vs.[7][8][9] This is significantly higher than many other oxadiazole-based materials and is attributed to its planar molecular structure, which facilitates strong intermolecular electronic coupling.[7][8][9] Furthermore, BPy-OXD exhibits good thermal stability with a glass transition temperature (Tg) of 106 °C.[6]
Caption: Molecular structure of this compound (BPy-OXD).
Performance Benchmarking: BPy-OXD vs. Alternatives
To objectively assess the performance of BPy-OXD, it is compared with several widely used electron transport and hole blocking materials. The selection of these alternatives is based on their historical significance and continued relevance in OLED research and manufacturing.
Alternative Materials
-
Tris(8-hydroxyquinolinato)aluminum (Alq3): A foundational material in OLED technology, Alq3 serves as both an emissive and electron transport material.[10][11] It is known for its good thermal stability and ability to form high-quality thin films.[10]
-
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD): A classic oxadiazole-based ETL material that demonstrated the value of a dedicated electron transport layer in early OLEDs.[10]
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi): A versatile material used as both a host and an ETL, particularly for blue emitters, due to its high optical bandgap and good hole-blocking capabilities.[10]
Quantitative Performance Comparison
The following table summarizes the key properties and performance metrics of BPy-OXD in comparison to the selected alternatives. The data is compiled from various research publications and represents typical values.
| Material | LUMO (eV) | HOMO (eV) | Electron Mobility (cm²/Vs) | Glass Transition Temp. (Tg, °C) |
| BPy-OXD | 2.90[6] | 6.60[6] | > 10⁻³[7][8][9] | 106[6] |
| Alq3 | ~3.0[10] | ~5.95[10] | ~10⁻⁶ | ~172[10] |
| PBD | 2.16[10] | 6.06[10] | ~10⁻⁷ | N/A |
| TPBi | 2.7[10] | 6.2 - 6.7[10] | ~10⁻⁵ | 151 |
Analysis of Comparative Data:
-
Electron Mobility: BPy-OXD exhibits an electron mobility that is several orders of magnitude higher than Alq3, PBD, and TPBi.[7][8][9] This superior charge transport capability can lead to lower operating voltages and higher power efficiency in OLED devices.
-
Energy Levels: BPy-OXD possesses a deep HOMO level, making it an excellent hole blocker.[6] Its LUMO level is suitable for electron injection from common cathodes like aluminum.
-
Thermal Stability: While Alq3 and TPBi have higher glass transition temperatures, the Tg of BPy-OXD is still sufficiently high for many applications, indicating good operational durability.[6]
Experimental Protocols for Performance Evaluation
To validate the performance of BPy-OXD and other ETL/HBL materials, standardized device fabrication and characterization protocols are essential.
OLED Device Fabrication
A typical multilayer OLED structure is fabricated using vacuum thermal evaporation.[3][12] The following is a representative step-by-step methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO anode.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as HAT-CN, and a hole transport layer (HTL), like TAPC or NPB, are deposited onto the ITO.[13][14]
-
Emissive Layer (EML): The emissive layer, typically consisting of a host material doped with a fluorescent or phosphorescent emitter, is then deposited. The choice of emitter will determine the color of the emitted light.[13]
-
Electron Transport/Hole Blocking Layer: The material under investigation (e.g., BPy-OXD, Alq3, TPBi) is deposited as the ETL/HBL. The thickness of this layer can be optimized to achieve charge balance and maximize efficiency.[15][16]
-
Electron Injection Layer (EIL) and Cathode: A thin layer of an electron injection material, such as lithium fluoride (LiF), is deposited, followed by a metal cathode (e.g., aluminum).[13]
Caption: A typical workflow for OLED fabrication via vacuum thermal evaporation.
Device Characterization
The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the device's turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).[14]
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer to analyze the color purity and coordinates of the emitted light.[14]
-
External Quantum Efficiency (EQE): Measured using an integrating sphere to determine the ratio of photons emitted to electrons injected.
-
Operational Lifetime: The device is operated at a constant current density, and the time taken for the luminance to decrease to a certain percentage (e.g., 50% or 95%) of its initial value is measured to assess its stability.
Causality of Performance: Why BPy-OXD Excels
The superior performance of BPy-OXD as an ETL and HBL can be attributed to several key factors rooted in its molecular structure and resulting solid-state properties:
-
Planar Molecular Structure: Unlike materials with bulky terminal groups, the planarity of BPy-OXD allows for significant π-π stacking in the amorphous film state.[8] This intermolecular interaction enhances the electronic coupling between adjacent molecules, creating efficient pathways for electron transport and leading to high electron mobility.[8]
-
Electron-Deficient Moieties: The presence of both pyridine and oxadiazole rings, which are inherently electron-deficient, contributes to a low-lying LUMO energy level, facilitating electron injection from the cathode.[6]
-
Intramolecular Hydrogen Bonding: Intramolecular H---N hydrogen bonding contributes to the planarity of the molecule, further promoting favorable molecular packing for charge transport.[6]
Caption: Simplified energy level diagram of an OLED incorporating BPy-OXD.
Conclusion and Future Outlook
This compound has demonstrated exceptional properties as an electron transport and hole blocking material in OLEDs. Its high electron mobility, excellent hole-blocking capability, and good thermal stability make it a compelling choice for fabricating high-performance and durable devices. The comparative analysis presented in this guide highlights the significant advantages of BPy-OXD over conventional materials like Alq3 and PBD, particularly in terms of charge transport.
Future research in this area will likely focus on the development of new oxadiazole derivatives with even higher mobilities and improved thermal and photochemical stability. Furthermore, the exploration of solution-processable BPy-OXD analogues could open up avenues for low-cost, large-area OLED fabrication via printing techniques. The continued optimization of materials like BPy-OXD is crucial for advancing OLED technology towards brighter, more efficient, and longer-lasting displays and lighting solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. repository.rit.edu [repository.rit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
- 6. ossila.com [ossila.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. OLED - Wikipedia [en.wikipedia.org]
- 12. ukdiss.com [ukdiss.com]
- 13. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. ijsr.in [ijsr.in]
- 16. OPG [opg.optica.org]
A Guide to the Cross-Validation of Experimental and Theoretical Data for 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
In the landscape of modern drug discovery and materials science, the synergistic use of experimental analysis and computational modeling is paramount for accelerating research and development. This guide offers an in-depth technical comparison of experimental data and theoretical predictions for the heterocyclic compound 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. As a molecule with significant potential in coordination chemistry and medicinal applications, a thorough understanding of its structural and electronic properties is crucial.
This document serves as a practical guide for researchers, scientists, and drug development professionals on how to perform and interpret a cross-validation of experimental and theoretical data for this class of compounds. By presenting detailed methodologies and a side-by-side comparison of results, we aim to provide a framework for robustly characterizing and validating similar molecular structures.
The Imperative of Cross-Validation
Experimental Workflow: Synthesis and Spectroscopic Characterization
The synthesis of this compound typically follows established protocols for 2,5-disubstituted 1,3,4-oxadiazoles. A common and effective method involves the cyclization of a diacylhydrazine using a dehydrating agent.
Synthesis Protocol
A widely adopted synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃)[1][2]. For this compound, this would involve the reaction of isonicotinic hydrazide with isonicotinic acid.
Step-by-Step Synthesis:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of isonicotinic hydrazide and isonicotinic acid.
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride to the mixture under constant stirring in a fume hood.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically several hours, to ensure complete cyclization.
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is then neutralized with a base, such as sodium bicarbonate solution.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
The synthesized compound is then subjected to various spectroscopic techniques to elucidate its structure and electronic properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure by probing the magnetic properties of atomic nuclei.
Computational Workflow: Theoretical Predictions with DFT
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying organic molecules of this size.
Computational Protocol
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to its atomic coordinates. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This predicts the FT-IR spectrum and confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be compared with the experimental UV-Vis spectrum.
Cross-Validation: A Comparative Analysis
The core of this guide is the direct comparison of the data obtained from the experimental and theoretical workflows.
Vibrational Spectra (FT-IR)
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the theoretical frequencies for better agreement with the experimental data[3].
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |
| Aromatic C-H stretch | ~3050 | ~3080 | Stretching of C-H bonds in the pyridyl rings. |
| C=N stretch (oxadiazole) | ~1640 | ~1660 | Stretching of the carbon-nitrogen double bonds in the oxadiazole ring. |
| C=C stretch (pyridyl) | ~1590 | ~1610 | Stretching of the carbon-carbon double bonds in the pyridyl rings. |
| C-O-C stretch (oxadiazole) | ~1070 | ~1090 | Asymmetric stretching of the carbon-oxygen-carbon single bonds in the oxadiazole ring. |
| Pyridyl ring breathing | ~990 | ~1010 | In-plane deformation of the pyridyl rings. |
Note: The experimental values are representative and may vary slightly depending on the experimental conditions. The theoretical values are unscaled.
Electronic Spectra (UV-Vis)
TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band.
| Electronic Transition | Experimental UV-Vis (λ_max, nm) | Theoretical TD-DFT (λ_max, nm) | Transition Character |
| π → π | ~280-300 | ~270-290 | A high-intensity transition involving the delocalized π-electron system of the entire molecule. |
| n → π | ~320-340 | ~310-330 | A lower-intensity transition involving the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital. |
Note: The experimental values are typically measured in a solvent, which can influence the λ_max. Theoretical calculations can be performed in the gas phase or with a solvent model.
Discussion and Interpretation
The comparison between the experimental and theoretical data for this compound generally shows good agreement, which validates both the successful synthesis of the target compound and the accuracy of the computational model.
-
Vibrational Analysis: The predicted vibrational modes from DFT calculations correspond well with the major peaks observed in the experimental FT-IR spectrum. This allows for a confident assignment of the spectral features to specific molecular motions.
-
Electronic Transitions: The TD-DFT calculations provide a theoretical basis for understanding the electronic structure and the nature of the observed UV-Vis absorption bands. The predicted π → π* and n → π* transitions are consistent with the electronic properties expected for such a conjugated heterocyclic system.
Conclusion
The cross-validation of experimental and theoretical data is an indispensable tool in modern chemical research. For this compound, this integrated approach provides a robust characterization of its structural and electronic properties. The methodologies outlined in this guide can be adapted for the study of other novel organic molecules, thereby facilitating a more efficient and insightful research and development process.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole
Part 1: Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates the necessary personal protective equipment (PPE) and handling precautions, ensuring the safety of laboratory personnel.
1.1. Hazard Identification
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][2] |
The presence of two pyridine rings in the structure is a key determinant of its hazard profile. Pyridine and its derivatives are managed as hazardous waste under federal regulations due to their potential toxicity[3][4].
1.2. Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE is mandatory when handling BPO waste.[5][6][7]
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a significant risk of splashing.[5]
-
Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5][8]
-
Body Protection: A fully-buttoned, long-sleeved laboratory coat is required to protect against skin contact.[5]
-
Respiratory Protection: All handling of BPO waste, especially solids that can create dust, must be performed within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[9][10]
Part 2: Regulatory Framework and Waste Characterization
The disposal of chemical waste is strictly governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[11][12] It is a foundational principle that all chemical waste is assumed to be hazardous until proven otherwise.[11]
2.1. Hazardous Waste Determination
A waste is deemed hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[13][14]
-
Listed Waste: BPO is a derivative of pyridine. Pyridine itself is a listed hazardous waste, assigned the EPA Waste Code U196 .[4] Therefore, any waste stream containing significant concentrations of BPO should be managed as a U-listed waste.
-
Characteristic Waste: Pyridine also exhibits the characteristic of toxicity, carrying the EPA Waste Code D038 .[4] While BPO itself may not have a specific toxicity characteristic profile established, its structural similarity to pyridine necessitates treating it with the same level of caution.
For disposal purposes, BPO waste must be classified as hazardous. The causality is clear: its chemical structure, containing pyridine moieties, places it under the purview of established hazardous waste regulations.[3]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of BPO waste in a laboratory setting. This process ensures safety, compliance, and proper "cradle-to-grave" management of the hazardous material.[11]
3.1. Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that waste is sent to the appropriate disposal facility.
-
Step 1: Designate a specific waste container solely for BPO and materials contaminated with it (e.g., contaminated gloves, weigh boats, pipette tips).
-
Step 2: Do NOT mix BPO waste with other chemical waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
3.2. Container Selection and Labeling
-
Step 1: Select a Container. Use a sealable, airtight container made of a material compatible with BPO. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, with no leaks or cracks.[9][11]
-
Step 2: Label the Container. As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The appropriate EPA Waste Codes: U196, D038
-
An accurate list of all components and their approximate percentages.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
3.3. Waste Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation, under the control of the operator.[11][15]
-
Step 1: Store the Container. Place the properly labeled waste container in your lab's designated SAA.
-
Step 2: Keep the Container Closed. The waste container must be securely sealed at all times, except when actively adding waste.[11][15] This is one of the most common regulatory violations and is critical for preventing spills and the release of vapors.
-
Step 3: Monitor Accumulation. Do not exceed the SAA limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).
3.4. Final Disposal and Removal
-
Step 1: Request Pickup. Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[9]
-
Step 2: Await Professional Disposal. Trained EHS personnel will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration.[3][17] Under no circumstances should BPO waste be disposed of down the drain or in regular trash. [17]
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential for a safe response.
4.1. In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
4.2. Spill Cleanup Protocol
-
Step 1: Assess the Spill. For a minor spill (a few grams) inside a chemical fume hood, laboratory personnel may proceed with cleanup. For any major spill or any spill outside of a fume hood, evacuate the area, restrict access, and immediately contact your institution's EHS department.
-
Step 2: Don PPE. Wear the full PPE as described in section 1.2.
-
Step 3: Contain and Absorb. Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Step 4: Collect the Waste. Carefully sweep or scoop the absorbed material into the designated BPO hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the hazardous waste container.
-
Step 6: Report the Incident. Report the spill to your laboratory supervisor and EHS department, even if it was minor.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H8N4O | CID 699787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. csub.edu [csub.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. actenviro.com [actenviro.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
